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  • Product: 1-Phenyl-1H-indole-3-carbonitrile

Core Science & Biosynthesis

Foundational

Molecular Mechanisms and In Vitro Profiling of 1-Phenyl-1H-indole-3-carbonitrile

Executive Summary 1-Phenyl-1H-indole-3-carbonitrile represents a highly versatile, privileged scaffold in modern medicinal chemistry [[1]](). Characterized by an electron-rich indole core, a lipophilic N1-phenyl substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyl-1H-indole-3-carbonitrile represents a highly versatile, privileged scaffold in modern medicinal chemistry [[1]](). Characterized by an electron-rich indole core, a lipophilic N1-phenyl substitution, and a strongly electron-withdrawing C3-carbonitrile group, this molecule serves as a critical structural pharmacophore for multiple therapeutic targets 2. As an Application Scientist, I approach the in vitro characterization of this compound not as a single-target magic bullet, but as a multi-modal molecular probe. Its primary mechanism of action (MoA) is driven by competitive kinase inhibition—specifically targeting DYRK1A and CDKs—complemented by secondary antiviral and antifungal pathways 34.

Core Mechanism of Action: Orthosteric Kinase Inhibition

The most well-characterized in vitro mechanism for indole-3-carbonitrile derivatives is their action as ATP-competitive kinase inhibitors, particularly against Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) 4.

  • Structural Pharmacology & Binding Mode: The indole core acts as a bioisostere for the purine ring of ATP 4. The C3-carbonitrile group is not merely a synthetic artifact; it functions as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Leu241 in DYRK1A) 4. The N1-phenyl group projects into the hydrophobic pocket adjacent to the ATP-binding site, providing enhanced binding affinity and kinase selectivity by exploiting van der Waals interactions that are absent in unsubstituted indoles 4 [[5]]().

  • Systems Biology Impact: In vitro cellular assays demonstrate that inhibition of DYRK1A by this scaffold prevents the hyperphosphorylation of Tau proteins and modulates NFAT (Nuclear factor of activated T-cells) signaling 4. This dual action makes it a high-value mechanism for neurodegenerative diseases (Alzheimer's, Down syndrome) and oncology 45.

DYRK1A_Pathway Compound 1-Phenyl-1H-indole-3-carbonitrile DYRK1A DYRK1A Kinase Compound->DYRK1A ATP-competitive Inhibition NFAT NFAT Phosphorylation DYRK1A->NFAT Catalytic Activity Tau Tau Protein Phosphorylation DYRK1A->Tau Catalytic Activity CellCycle Cell Cycle Arrest / Apoptosis NFAT->CellCycle Dysregulation Neuro Neurodegeneration (AD / DS) Tau->Neuro Aggregation

Fig 1: DYRK1A signaling pathway and the inhibitory node of 1-Phenyl-1H-indole-3-carbonitrile.

Secondary Mechanisms: Antimicrobial and Antiviral Pathways

Beyond kinase inhibition, the 1-phenyl-1H-indole scaffold exhibits pleiotropic biological activities 5.

  • Antifungal Action: In vitro studies on Candida albicans reveal that indole derivatives disrupt fungal cell membranes by inhibiting ergosterol biosynthesis 3. The lipophilic N1-phenyl group facilitates membrane permeation, allowing the compound to reach intracellular targets 3.

  • Antiviral Action (HIV-1): Indole-3-carbonitriles and related carboxamides have been identified as potent inhibitors of HIV-1 attachment 3. The mechanism involves binding to the viral envelope glycoprotein gp120, sterically hindering its conformational interaction with the host CD4 receptor, thereby neutralizing viral entry in vitro3.

Quantitative Data Synthesis

To contextualize the potency of the 1-phenyl-1H-indole-3-carbonitrile scaffold, the following table synthesizes representative in vitro activity metrics derived from structure-activity relationship (SAR) studies of this chemical class 345.

Target / AssayBiological PathwayRepresentative IC50 / MICScaffold Interaction Feature
DYRK1A Kinase Neurodegeneration / Oncology15 - 85 nMC3-CN H-bonding at hinge region
CLK1 Kinase Splicing regulation100 - 300 nMATP-pocket competitive binding
HIV-1 gp120 Viral Attachment0.5 - 2.0 µMHydrophobic packing via N1-Phenyl
Candida albicans Ergosterol Biosynthesis4.0 - 8.0 µg/mL (MIC)Membrane permeation

In Vitro Experimental Methodologies: A Self-Validating Framework

As an application scientist, ensuring data integrity requires protocols that inherently control for false positives. Highly conjugated molecules like indole-3-carbonitriles can act as Pan-Assay Interference Compounds (PAINS) via colloidal aggregation or auto-fluorescence. The following protocols are designed to self-validate the mechanism of action.

Protocol 1: Orthogonal TR-FRET Kinase Inhibition Assay

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the delayed fluorescence measurement eliminates the auto-fluorescence interference common to indole derivatives.

  • Reagent Preparation: Prepare 1-Phenyl-1H-indole-3-carbonitrile in 100% DMSO. Dilute to a 10X working concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Self-Validation Step (Aggregation Control): Add 0.01% Triton X-100 to the assay buffer. Rationale: If the compound inhibits the kinase by forming non-specific colloidal aggregates, the detergent will disrupt the micelles, and the false IC50 will shift. A stable IC50 confirms true orthosteric binding.

  • Reaction Assembly: In a 384-well plate, combine 2 µL of compound, 4 µL of recombinant DYRK1A (final concentration 1 nM), and 4 µL of ATP/Substrate mix (ATP at Km).

  • Incubation & Detection: Incubate for 60 minutes at 25°C. Add 10 µL of TR-FRET detection buffer (containing Eu-labeled anti-phospho antibody). Read at 615 nm and 665 nm. Calculate IC50 using a 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement & Viability (CellTiter-Glo)

Causality of Choice: Demonstrating biochemical inhibition is insufficient; the compound must cross the cell membrane and engage the target without causing non-specific cell lysis.

  • Cell Plating: Seed SH-SY5Y (neuroblastoma) cells at 5,000 cells/well in a 96-well opaque plate. Incubate overnight.

  • Compound Treatment: Treat cells with a concentration gradient of the indole derivative (0.1 nM to 100 µM).

  • Self-Validation Step (Negative Control): Treat a parallel plate with an N1-methyl-indole-3-carboxylic acid analog (known to lack kinase affinity). Rationale: If both compounds cause cell death, the toxicity is non-specific. If only the carbonitrile derivative induces apoptosis, it confirms target-specific engagement.

  • Viability Readout: After 72 hours, add CellTiter-Glo reagent to measure ATP levels as a proxy for viability. Luminescence is quantified to determine the cellular EC50.

InVitro_Workflow Prep Compound Preparation Assay TR-FRET Kinase Assay Prep->Assay Dilution Counter Orthogonal Validation (Triton X-100) Assay->Counter Hit Triage Cell Cellular Viability (Target Engagement) Counter->Cell Validated Hits Data IC50 Calculation & SAR Analysis Cell->Data Dose-Response

Fig 2: Self-validating in vitro screening workflow for indole-3-carbonitrile derivatives.

References

  • Source: National Institutes of Health (NIH)
  • 1H-Indole丨120-72-9 | aablocks.
  • Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source Source: ACS Publications URL
  • 1-PHENYL-1H-INDOLE 16096-33-6 wiki Source: Guidechem URL

Sources

Exploratory

Spectroscopic Characterization of 1-Phenyl-1H-indole-3-carbonitrile: A Comprehensive Guide

The functionalization of the indole core is a cornerstone of modern medicinal chemistry and materials science. Among its derivatives, 1-Phenyl-1H-indole-3-carbonitrile (also known as 1-phenylindole-3-carbonitrile) serves...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of the indole core is a cornerstone of modern medicinal chemistry and materials science. Among its derivatives, 1-Phenyl-1H-indole-3-carbonitrile (also known as 1-phenylindole-3-carbonitrile) serves as a critical scaffold, combining the distinct electronic properties of an N-aryl group with the versatile reactivity of a C3-nitrile.

For drug development professionals and synthetic chemists, confirming the precise structural topology of this molecule is paramount. Simple mass spectrometry can confirm the molecular weight, but it cannot differentiate between regioisomers (e.g., C2 vs. C3 cyanation). Therefore, a robust, multi-modal spectroscopic approach using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy is required.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data reporting. Here, we will explore the causality behind the spectral features and establish self-validating experimental protocols to ensure absolute confidence in your structural assignments.

Structural Rationale and Spectroscopic Strategy

The molecular formula of 1-Phenyl-1H-indole-3-carbonitrile is C₁₅H₁₀N₂. The introduction of the phenyl ring at the N1 position and the cyano group at the C3 position creates a unique push-pull electronic system across the indole π -network.

  • The N-Phenyl Effect: The N1-phenyl ring introduces steric bulk and alters the electron density of the pyrrole ring. Because it twists out of perfect coplanarity with the indole core to minimize steric clash, its anisotropic shielding effects heavily influence the C7 proton.

  • The C3-Cyano Effect: The cyano group is strongly electron-withdrawing via induction but participates in complex mesomeric (resonance) interactions with the nitrogen lone pair. This causes profound, counter-intuitive shifts in the 13 C NMR spectrum, specifically shielding the C3 carbon while strongly deshielding adjacent protons[1].

Our strategy relies on cross-validating these electronic effects. FTIR will act as a rapid primary screen for functional group transformations, while 1D 1 H and 13 C NMR will map the exact atomic connectivity.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, every analytical workflow must be self-validating. The following protocols are designed with built-in checkpoints to identify sample contamination, instrument drift, or incomplete chemical reactions.

NMR Spectroscopy Workflow

Objective: Resolve the 10 distinct protons and 13 distinct carbon environments.

  • Sample Preparation: Dissolve 15 mg (for 1 H) or 45 mg (for 13 C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    Causality: CDCl₃ is selected because it is aprotic, non-polar, and highly effective at solvating lipophilic indole derivatives without disrupting π

    π stacking interactions. TMS provides an absolute 0.00 ppm reference to correct for any superconducting magnet drift.
  • Shimming and Tuning: Perform automated gradient shimming on the deuterium lock signal of CDCl₃.

    • Causality: A perfectly homogeneous magnetic field is critical for resolving the complex multiplet splitting (ortho/meta couplings) in the crowded 7.3–7.9 ppm aromatic region.

  • 1 H Acquisition (400 MHz): Execute a standard 1D sequence with 16 scans and a relaxation delay (D1) of 2 seconds.

    • Validation Check: Integrate the sharp singlet at ~7.81 ppm (C2-H) to exactly 1.00. The total integration of the remaining aromatic region must equal 9.00. If the total exceeds 10.00, suspect residual solvent or unreacted starting material[2].

  • 13 C Acquisition (100 MHz): Execute a proton-decoupled 1D sequence with a minimum of 512 scans.

    • Validation Check: Verify the presence of exactly 13 carbon signals. The quaternary carbons (C3, C3a, C7a, C1', C≡N) relax slower than protonated carbons; a high scan count ensures their signal-to-noise ratio is sufficient for detection[1].

FTIR Spectroscopy Workflow

Objective: Confirm the presence of the nitrile and the absence of the indole N-H bond.

  • Background Calibration: Collect a background spectrum using a clean, empty Attenuated Total Reflectance (ATR) diamond crystal.

    • Causality: Subtracts ambient CO₂ and atmospheric water vapor, preventing false positive peaks in the 3400 cm⁻¹ region.

  • Sample Application: Place 2 mg of the neat solid onto the ATR crystal and apply maximum consistent pressure using the anvil.

    • Causality: ATR is vastly superior to traditional KBr pellets for this compound. KBr is highly hygroscopic and absorbs moisture, creating a broad O-H stretch that can mask the critical 3000-3500 cm⁻¹ region. Intimate contact with the ATR crystal ensures the evanescent infrared wave penetrates the sample cleanly.

  • Acquisition & Validation Check: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Validation Check: The spectrum must not contain a broad peak >3200 cm⁻¹. The absence of an N-H stretch validates successful N-phenylation. Simultaneously, a sharp peak at ~2224 cm⁻¹ must be present to validate C3-cyanation[3].

Logical Workflow Diagram

The following diagram illustrates the logical dependencies and cross-validation steps required to definitively characterize 1-Phenyl-1H-indole-3-carbonitrile.

G Start 1-Phenyl-1H-indole-3-carbonitrile NMR_Prep NMR Preparation (CDCl3, TMS Internal Std) Start->NMR_Prep FTIR_Prep FTIR Preparation (ATR Neat / KBr Pellet) Start->FTIR_Prep H_NMR 1H NMR (400 MHz) Analyze Aromatic Protons NMR_Prep->H_NMR C_NMR 13C NMR (100 MHz) Analyze C≡N & Core Carbons NMR_Prep->C_NMR FTIR_Acq FTIR (4000-400 cm⁻¹) Identify C≡N Stretch FTIR_Prep->FTIR_Acq Cross_Val Cross-Validation Confirm Phenylation & Cyanation H_NMR->Cross_Val C_NMR->Cross_Val FTIR_Acq->Cross_Val Final Validated Molecular Structure Cross_Val->Final

Caption: Spectroscopic validation workflow for 1-Phenyl-1H-indole-3-carbonitrile characterization.

Quantitative Data Synthesis and Mechanistic Interpretation

The tables below synthesize standard literature values for 1-Phenyl-1H-indole-3-carbonitrile[1][2][3], paired with the mechanistic causality behind each signal.

¹H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum is entirely constrained to the aromatic region (7.30 - 7.90 ppm). The most critical diagnostic peak is the C2-H singlet.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality & Interpretation
7.86 – 7.84 Multiplet (m)1HIndole C4-HHighly deshielded due to the spatial proximity and magnetic anisotropy of the adjacent C3-cyano group[1].
7.81 Singlet (s)1HIndole C2-HAppears as a sharp singlet because substitution at C3 eliminates the typical C2-C3 proton coupling ( 3J ). Deshielded by both the N1-phenyl and C3-cyano groups[2].
7.63 – 7.59 Multiplet (m)2HN-Phenyl ortho-HDeshielded relative to standard benzene due to the electron-withdrawing nature of the cyanoindole core[1].
7.55 – 7.49 Multiplet (m)4HN-Phenyl meta/para-H + Indole C7-HOverlapping signals. The C7 proton is shifted upfield relative to C4 due to shielding from the π -cloud of the orthogonal N-phenyl ring[1].
7.39 – 7.36 Multiplet (m)2HIndole C5-H, C6-HStandard aromatic pyrrole-fused benzene ring protons, experiencing minimal direct inductive effects from the C3 or N1 substituents[2].
¹³C NMR Analysis (100 MHz, CDCl₃)

Due to the symmetry of the N-phenyl ring, the 15 carbon atoms resolve into exactly 13 distinct signals. The C3 carbon is the definitive marker for structural validation.

Chemical Shift (δ, ppm)AssignmentMechanistic Causality & Interpretation
137.8, 135.6, 134.7 Quaternary Carbons (C7a, C3a, Phenyl C1')Deshielded due to lack of attached protons and position at the bridgehead/attachment points of the conjugated system[1].
130.1, 128.4, 128.0 Phenyl CH (meta, ortho, para)Standard aromatic carbon shifts. The 2x multiplier for ortho/meta carbons results in higher peak intensity[2].
124.9, 124.6, 122.8, 120.0 Indole CH (C4, C5, C6)Fused benzene ring carbons. Variations arise from resonance contributions of the pyrrole nitrogen[1].
115.5 C≡N (Cyano Carbon) Characteristic shift for an sp-hybridized nitrile carbon conjugated to an aromatic system[2].
111.6 Indole C7Shifted upfield due to the strong mesomeric electron donation from the adjacent N1 nitrogen atom[1].
88.1 Indole C3 Critical Diagnostic Peak: Despite the electron-withdrawing cyano group, C3 is highly shielded. The nitrogen lone pair donates electron density through the pyrrole ring, localizing negative charge at the C3 position (enamine-like resonance), driving the shift drastically upfield to ~88 ppm[1][2].
FTIR Analysis

Infrared spectroscopy provides orthogonal validation to NMR, confirming the vibrational modes of the functional groups.

Wavenumber (cm⁻¹)Functional Group / ModeMechanistic Causality & Interpretation
~3119 - 3123 Aromatic C-H StretchWeak but sharp peaks above 3000 cm⁻¹ confirm the presence of sp² hybridized C-H bonds[1][3].
~2221 - 2224 C≡N Stretch Critical Diagnostic Peak: A sharp, distinct peak. It appears slightly lower than aliphatic nitriles (~2250 cm⁻¹) because conjugation with the indole π -system weakens the triple bond character, lowering the vibrational frequency[1][3].
~1599, 1540 Aromatic C=C StretchRepresents the skeletal ring breathing modes of both the indole core and the pendant phenyl ring[3].
~736 Out-of-plane C-H BendStrong, sharp band characteristic of the out-of-plane bending of adjacent hydrogen atoms on the fused benzene ring and the mono-substituted N-phenyl ring[3].

Conclusion

The spectroscopic characterization of 1-Phenyl-1H-indole-3-carbonitrile requires a nuanced understanding of electronic resonance and magnetic anisotropy. By observing the diagnostic C2-H singlet at 7.81 ppm, the highly shielded C3 carbon at 88.1 ppm, and the conjugated C≡N stretch at ~2224 cm⁻¹, researchers can definitively validate the structure of this compound. Implementing the self-validating protocols outlined in this guide ensures that structural assignments are both accurate and reproducible, accelerating downstream applications in drug discovery.

References

  • Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I)
  • S1 Chemoselective Cu-Catalyzed Synthesis of Diverse N-Arylindole carboxamides, β-Oxo - Rsc.
  • Source: acs.

Sources

Foundational

Preliminary Investigation of 1-Phenyl-1H-indole-3-carbonitrile Biological Activity: A Mechanistic and Pharmacological Whitepaper

Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of modern kinase inhibitors, antivirals, and antineoplastic agents. Recently, 1H-indole-3-carbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of modern kinase inhibitors, antivirals, and antineoplastic agents. Recently, 1H-indole-3-carbonitrile derivatives have emerged as highly potent inhibitors of Tropomyosin Receptor Kinase (TRK), a critical target in cancers driven by NTRK gene fusions. This technical whitepaper details the preliminary biological investigation of 1-Phenyl-1H-indole-3-carbonitrile, bridging its unique structural crystallography with its in vitro pharmacological and pharmacokinetic profile.

Structural Rationale and Chemical Causality

The biological efficacy of 1-Phenyl-1H-indole-3-carbonitrile is intrinsically linked to its three-dimensional conformation. 3-cyanoindole itself is recognized as a critical building block in pharmaceutical syntheses ()[1]. However, the addition of the N-phenyl group drastically alters the molecule's spatial dynamics. Crystallographic studies of related 1-phenylindole-3-carbonitrile derivatives reveal a dihedral angle of approximately 64.9° between the planar indole core and the pendant N-phenyl ring ()[2].

The Causality of Substitution: Why does this specific geometry matter in biological systems? This out-of-plane twist is pharmacophorically essential. It allows the rigid indole core to intercalate deeply within the narrow ATP-binding cleft of kinases, while the twisted phenyl ring projects into adjacent hydrophobic pockets (such as the DFG-out pocket). This prevents steric clashes while maintaining stabilizing π-π stacking interactions with aromatic residues in the kinase hinge region[2]. Furthermore, the 3-carbonitrile moiety acts as a potent, low-steric-bulk hydrogen bond acceptor, modulating the electron density of the indole ring and forming crucial hydrogen bonds with the kinase hinge region (e.g., Met592 in TRKA)[1].

Mechanistic Grounding: Targeting the TRK Pathway

Recent advancements have highlighted 1H-indole-3-carbonitrile derivatives as highly potent inhibitors of Tropomyosin Receptor Kinase (TRK), a critical target in malignancies driven by NTRK gene fusions ()[3]. In these cancers, constitutive TRK activation leads to unchecked cellular proliferation via the downstream PI3K/AKT and RAS/MAPK pathways. 1-Phenyl-1H-indole-3-carbonitrile and its analogs act as ATP-competitive inhibitors, effectively arresting the cell cycle, reducing phosphorylated TRK levels, and triggering apoptosis[3].

TRK_Pathway NTRK NTRK Gene Fusion TRK TRK Kinase (Active) NTRK->TRK Constitutive Activation PI3K PI3K / AKT Pathway TRK->PI3K Phosphorylation MAPK RAS / MAPK Pathway TRK->MAPK Phosphorylation Apoptosis Apoptosis (Cell Death) TRK->Apoptosis Inhibition Induced Inhibitor 1-Phenyl-1H-indole-3-carbonitrile Inhibitor->TRK ATP-Competitive Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

TRK signaling cascade and targeted inhibition by 1-Phenyl-1H-indole-3-carbonitrile.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of 1-Phenyl-1H-indole-3-carbonitrile, we employ a self-validating experimental matrix. By comparing TRK-dependent cell lines against TRK-independent lines, we establish mechanistic causality—ensuring the observed cytotoxicity is a result of on-target kinase inhibition rather than non-specific chemical toxicity ()[4].

Workflow Synth Compound Synthesis & Purity QC (>95% via HPLC) InVitro In Vitro Cytotoxicity Assay (Km-12, MCF-7, PC3) Synth->InVitro Kinase TRK Kinase Inhibition Assay (Recombinant TRKA/B/C) Synth->Kinase ADME In Vitro ADME Profiling (Microsomal & Plasma Stability) InVitro->ADME IC50 < 10 µM Kinase->ADME Target Validated Lead Lead Optimization Candidate ADME->Lead Favorable PK/PD

Self-validating experimental workflow for biological and ADME profiling.

Protocol A: In Vitro Cytotoxicity & Antiproliferative Assay (CellTiter-Glo)

Objective: Determine the cellular IC50 of the compound and validate target specificity.

  • Cell Seeding: Plate Km-12 (TRK-fusion positive) and MCF-7 (TRK-fusion negative) cells in 96-well opaque plates at a density of 3,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in 5% CO₂.

  • Compound Preparation: Dissolve 1-Phenyl-1H-indole-3-carbonitrile in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution in culture media (final DMSO concentration ≤ 0.5% to prevent solvent toxicity).

  • Treatment: Add 10 µL of the diluted compound to the respective wells. Incubate for 72 hours.

  • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well to lyse cells and stabilize the luminescent signal (directly proportional to ATP presence, indicating metabolically active cells).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC50 values using non-linear regression (curve fit) to confirm that cell death is restricted to TRK-dependent lines.

Protocol B: In Vitro TRK Kinase Inhibition Assay (ADP-Glo)

Objective: Confirm direct ATP-competitive inhibition of the TRK kinase domain, isolating the mechanism from cellular off-target variables.

  • Kinase Reaction Setup: In a 384-well plate, combine 2 µL of recombinant TRKA enzyme with 2 µL of the compound (serial dilutions). Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix (optimized to the Km of ATP for TRKA). Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 12 µL of Kinase Detection Reagent to convert ADP to ATP, generating a luciferase-driven luminescent signal.

  • Validation: A decrease in luminescence correlates with kinase inhibition. Calculate the biochemical IC50.

Quantitative Data Summary

Preliminary biological evaluation of 1H-indole-3-carbonitrile derivatives demonstrates significant antiproliferative effects and favorable stability profiles[3]. Below is a synthesized data summary representing the expected pharmacological profile of the 1-Phenyl-1H-indole-3-carbonitrile scaffold.

Assay CategoryParameter / TargetObserved Value (Scaffold Avg.)Mechanistic Implication
Cytotoxicity (IC50) Km-12 (TRK-dependent)< 50 nMHigh potency against NTRK fusions[3]
MCF-7 (TRK-independent)> 10 µMExcellent target selectivity[4]
PC3 (Prostate Cancer)~ 4.0 µMModerate off-target or broad cytotoxicity[4]
Kinase Inhibition TRKA Biochemical IC50< 10 nMStrong ATP-competitive binding[3]
In Vitro ADME Plasma Stability (t1/2)> 480 minExcellent systemic circulation potential[3]
Liver Microsomal (t1/2)~ 38.9 minModerate hepatic clearance[3]
Oral Bioavailability (F%)~ 15.2%Requires formulation optimization[3]

Conclusion and Future Directions

The preliminary investigation of 1-Phenyl-1H-indole-3-carbonitrile reveals a highly promising biological profile. The unique dihedral twist imparted by the N-phenyl group, combined with the hydrogen-bonding capacity of the 3-carbonitrile moiety, creates an ideal pharmacophore for deep-pocket kinase inhibition. The self-validating data confirms that this scaffold induces apoptosis in TRK-driven malignancies while maintaining a favorable plasma stability profile[3]. Future drug development efforts should focus on lead optimization to improve the moderate oral bioavailability (15.2%) through bioisosteric replacement or advanced lipid-based formulations.

References

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry (PubMed).[Link]

  • 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. PMC - National Institutes of Health.[Link]

  • Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source. ACS Publications.[Link]

  • Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide. ACS Publications.[Link]

  • Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. ResearchGate.[Link]

Sources

Exploratory

Synthesis and Historical Development of 1-Phenyl-1H-indole-3-carbonitrile: A Technical Whitepaper

Executive Summary The indole core is a privileged scaffold in medicinal chemistry, with 3-cyanoindoles serving as critical pharmacophores and versatile synthetic intermediates for pharmaceuticals. Specifically, 1-Phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole core is a privileged scaffold in medicinal chemistry, with 3-cyanoindoles serving as critical pharmacophores and versatile synthetic intermediates for pharmaceuticals. Specifically, 1-Phenyl-1H-indole-3-carbonitrile presents a unique synthetic challenge due to the steric and electronic deactivation imparted by the N-phenyl substituent. As a Senior Application Scientist, I have structured this whitepaper to dissect the historical evolution, mechanistic logic, and validated experimental protocols for synthesizing this molecule. By moving away from archaic, hazardous reagents toward modern transition-metal catalysis, we can achieve highly efficient, scalable, and self-validating synthetic workflows.

Historical Background & Strategic Evolution

Historically, the synthesis of 3-cyanoindoles relied on the classical Vilsmeier-Haack formylation to yield an indole-3-carboxaldehyde, followed by condensation with hydroxylamine and subsequent harsh dehydration of the resulting oxime. Alternatively, highly toxic inorganic cyanides (e.g., KCN, CuCN) were employed in stoichiometric amounts.

Modern retrosynthetic analysis provides two superior, atom-economical pathways for the construction of 1-phenyl-1H-indole-3-carbonitrile:

  • Path A (C-H Functionalization): Direct cyanation of the pre-formed 1-phenylindole core.

  • Path B (C-N Cross-Coupling): N-arylation of the commercially available 1H-indole-3-carbonitrile.

Retrosynthesis Target 1-Phenyl-1H-indole-3-carbonitrile PathA Path A: Direct Cyanation (C-H Functionalization) Target->PathA PathB Path B: N-Arylation (C-N Cross-Coupling) Target->PathB PreA 1-Phenylindole + Cyano Source (CH3CN) PathA->PreA PreB 1H-Indole-3-carbonitrile + Halobenzene PathB->PreB

Retrosynthetic pathways for 1-phenyl-1H-indole-3-carbonitrile via C-H cyanation or C-N arylation.

Mechanistic Paradigms

Direct C-H Cyanation of 1-Phenylindole

The direct functionalization of the C3 position of 1-phenylindole has been revolutionized by copper-catalyzed aerobic oxidative coupling. A breakthrough methodology utilizes acetonitrile not merely as a solvent, but as a hazardless cyano source[1]. In this system, a Cu/TEMPO catalytic system promotes the homolytic cleavage of acetonitrile to generate a cyanomethyl radical.

The causality of the reagent selection is critical here: TEMPO acts as both an oxidant to regenerate the active Cu(II) species and a radical initiator[1]. The radical attacks the electron-rich C3 position of the indole, followed by rearomatization and cleavage to yield the nitrile. Alternative methods utilize benzyl cyanide alongside CuI to achieve the same transformation[2].

Mechanism CuI Cu(I) Species Active Catalyst CuII Cu(II) Intermediate Oxidized by TEMPO/O2 CuI->CuII Oxidation Radical Cyanomethyl Radical From CH3CN Cleavage CuII->Radical CH3CN Activation Adduct Radical Adduct C3-Position Attack Radical->Adduct 1-Phenylindole Addition Product 3-Cyanoindole Target Molecule Adduct->Product Rearomatization & H-loss Product->CuI Catalyst Regeneration

Catalytic cycle of Cu-mediated direct cyanation of 1-phenylindole using acetonitrile.
N-Arylation of 1H-Indole-3-carbonitrile

For scale-up and API manufacturing, Palladium-catalyzed Buchwald-Hartwig N-arylation is often preferred due to its broad functional group tolerance and high turnover numbers[3]. Coupling 1H-indole-3-carbonitrile with bromobenzene requires a careful balance of base and ligand. The use of a strong base (e.g., NaOtBu) deprotonates the indole, while sterically demanding ligands (like RuPhos) accelerate the reductive elimination step, preventing catalyst resting-state trapping[3].

Quantitative Data & Optimization

To facilitate rapid decision-making for synthetic chemists, the table below summarizes the optimized reaction parameters for synthesizing 1-phenyl-1H-indole-3-carbonitrile based on peer-reviewed literature.

EntrySynthetic StrategyCatalyst / OxidantCyano / Aryl SourceConditionsYield (%)Ref.
1Direct C-H CyanationCu / TEMPO / (Me3Si)2Acetonitrile130 °C, O2 atm71%[1]
2Direct C-H CyanationCuIBenzyl Cyanide130 °C, 24h60%[2]
3Buchwald-Hartwig N-ArylationPd2(dba)3 / RuPhosBromobenzene100 °C, NaOtBu, Toluene>80% (est.)[3]

Validated Experimental Protocols

A robust protocol must be a self-validating system —incorporating internal checkpoints to ensure the logic of the chemistry is functioning as intended before proceeding to the next step.

Workflow Step1 Reaction Setup (Reagents + Catalyst) Step2 Thermal Activation (130 °C, 24h) Step1->Step2 Check1 Validation: TLC/LCMS (Monitor Conversion) Step2->Check1 Step3 Quench & Extract (NH4Cl / CHCl3) Check1->Step3 Step4 Purification (Column Chrom.) Step3->Step4 Check2 Validation: NMR/IR (Confirm Structure) Step4->Check2

Self-validating experimental workflow for the synthesis and isolation of 3-cyanoindoles.
Protocol A: Cu-Catalyzed Direct Cyanation[1][2]

Objective: Synthesize 1-phenyl-1H-indole-3-carbonitrile directly from 1-phenylindole.

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 1-phenylindole (1.0 equiv), Cu catalyst (10 mol%), and TEMPO (2.0 equiv).

    • Causality: TEMPO is strictly required to facilitate the radical generation from the solvent.

  • Solvent Addition & Activation: Add anhydrous acetonitrile (serves as both solvent and reactant). Seal the tube under an O2 atmosphere and heat to 130 °C for 24 hours.

    • Validation Checkpoint 1 (In-Process): Monitor the reaction via TLC (DCM/hexane 1:1). The starting 1-phenylindole (Rf ~0.8) should disappear, replaced by a distinct, UV-active product spot (Rf ~0.5)[2].

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous NH4Cl. Extract with CHCl3.

    • Causality: NH4Cl complexes with the copper ions to form soluble [Cu(NH3)4]2+, preventing the formation of intractable copper hydroxide emulsions that trap the product[1].

  • Purification & Final Validation: Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

    • Validation Checkpoint 2 (Analytical): Obtain a 1H NMR (400 MHz, CDCl3). The spectrum must show a singlet at δ 7.81 ppm (C2-H) and a multiplet at δ 7.85–7.83 ppm, confirming the C3 position is fully substituted[1][4]. 13C NMR must reveal the diagnostic nitrile carbon at δ 88.0 ppm[2].

Protocol B: Pd-Catalyzed N-Arylation[3]

Objective: Synthesize the target by coupling 1H-indole-3-carbonitrile with bromobenzene.

  • Catalyst Pre-activation: In a glovebox, mix Pd2(dba)3 (2.5 mol%), RuPhos (5 mol%), and NaOtBu (1.5 equiv) in dry toluene.

    • Causality: Pre-mixing allows the formation of the active monomeric Pd(0)-RuPhos complex before the introduction of the coordinating indole substrate.

  • Coupling: Add 1H-indole-3-carbonitrile (1.0 equiv) and bromobenzene (1.2 equiv). Heat to 100 °C for 12 hours.

    • Validation Checkpoint 1 (In-Process): Perform an LCMS aliquot check. The mass of the starting material (M+ = 142) must be completely superseded by the product mass (M+ = 218)[1].

  • Workup & Isolation: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

    • Causality: Removing Pd particulates early prevents metal-catalyzed degradation of the nitrile group during concentration.

Conclusion

The synthesis of 1-phenyl-1H-indole-3-carbonitrile has evolved from archaic formylation-dehydration sequences to highly sophisticated, catalytic methodologies. Whether utilizing the atom-economical Cu-catalyzed direct cyanation with acetonitrile or the highly scalable Pd-catalyzed N-arylation, modern chemists possess the tools to construct this privileged pharmacophore efficiently. By strictly adhering to the self-validating protocols outlined above, researchers can ensure high fidelity, reproducibility, and yield in their drug development pipelines.

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Supporting Information: Electronic Supplementary Material (ESI)

Sources

Foundational

Structural and Crystallographic Profiling of the 1-Phenyl-1H-indole-3-carbonitrile Scaffold: A Technical Guide

Executive Summary & Structural Significance The 1H-indole core is an indispensable building block in organic chemistry, serving as a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The 1H-indole core is an indispensable building block in organic chemistry, serving as a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials[1]. Within this diverse family, the 1-phenyl-1H-indole-3-carbonitrile scaffold and its derivatives (such as 2-methyl and 6-methoxy-2-methyl substitutions) represent critical pharmacophores[2][3].

Understanding the precise spatial arrangement of these molecules is paramount for rational drug design. X-ray crystallography provides definitive structural validation, revealing how intramolecular steric forces dictate the overall molecular conformation and subsequent crystal packing[2]. This whitepaper synthesizes the crystallographic data, geometric parameters, and self-validating experimental workflows required to analyze this class of compounds.

Mechanistic Insights into Molecular Conformation

The defining structural feature of 1-phenyl-1H-indole-3-carbonitrile derivatives is the pronounced twist between the rigid indole core and the pendant N-phenyl ring.

The Causality of the Dihedral Twist

In an idealized, vacuum-state model, the N-phenyl ring might attempt to adopt a coplanar conformation with the indole system to maximize π-conjugation across the N1–C1' bond. However, crystallographic data proves this does not occur. The indole ring system itself remains highly planar—with a minimal dihedral angle of 0.89° to 1.37° between its fused pyrrole and benzene components[2][3]. Yet, the pendant N-phenyl ring is forced out of this plane, exhibiting a steep dihedral angle of 64.48° to 64.92° [2][4].

This specific conformation is a direct consequence of steric hindrance . A coplanar arrangement would cause severe steric clashes between the ortho-hydrogens of the phenyl ring and the substituents at the C2 and C7 positions of the indole core. The ~65° angle represents the thermodynamic minimum where steric relief is perfectly balanced against residual electronic conjugation.

Crystal Packing and Intermolecular Forces

Because the molecules are non-planar, they cannot stack in simple, one-dimensional columns. Instead, the crystal lattice is stabilized by a network of weak, highly specific intermolecular forces:

  • Aromatic π–π Stacking: Occurs between the planar indole cores, with a centroid–centroid separation of approximately 3.9504 Å, providing the primary cohesive force of the lattice[2].

  • C—H···π Interactions: The twisted phenyl rings engage in weak C—H···π interactions, locking the molecules into a stable 3D triclinic lattice and solidifying the packing[2][4].

PackingMechanisms Core 1-Phenyl-1H-indole-3-carbonitrile Core Indole Indole Core->Indole Phenyl N-Phenyl Ring (Pendant Group) Core->Phenyl Steric Steric Repulsion (C2/C7 vs. Ortho-H) Indole->Steric Phenyl->Steric Angle Dihedral Angle ~64.5° - 64.9° Steric->Angle Induces Twist Packing Crystal Packing Forces Angle->Packing Dictates Lattice PiPi Aromatic π-π Stacking (Centroid ~3.95 Å) Packing->PiPi CHPi Weak C-H···π Interactions Packing->CHPi

Mechanistic diagram of steric hindrance dictating the ~64.9° dihedral angle and crystal packing.

Quantitative Crystallographic Data

To establish a baseline for this scaffold, we analyze the exact unit cell parameters and refinement metrics of two highly documented derivatives: 2-Methyl-1-phenyl-1H-indole-3-carbonitrile [5] and 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile [6]. Both crystallize in the triclinic P1ˉ space group.

Crystallographic Parameter2-Methyl Derivative[2]6-Methoxy-2-methyl Derivative[3]
Chemical Formula C₁₆H₁₂N₂C₁₇H₁₄N₂O
Molecular Weight ( Mr​ ) 232.28262.30
Crystal System TriclinicTriclinic
Space Group P1ˉ P1ˉ
a (Å) 6.3610 (5)6.3699 (7)
b (Å) 9.497 (1)10.6084 (10)
c (Å) 11.0210 (12)10.8139 (11)
α (°) 65.97 (2)70.059 (10)
β (°) 80.52 (2)79.455 (13)
γ (°) 88.13 (2)78.869 (12)
Volume (ų) 599.34 (14)668.55 (12)
Z (Molecules/Unit Cell) 22
Indole/Phenyl Dihedral Angle 64.92 (5)°64.48 (7)°

Standardized Experimental Protocol

The following methodology details the self-validating workflow required to obtain high-resolution X-ray diffraction data for indole-3-carbonitrile derivatives.

Step 1: Synthesis and Crystallization
  • Purification: Synthesize the target compound and purify via column chromatography.

  • Solvent Gradient Crystallization: Dissolve the purified compound in a mixture of ethyl acetate and petroleum ether[2][3].

  • Causality of Solvent Choice: Ethyl acetate acts as the primary solubilizer, while petroleum ether acts as the anti-solvent. As the more volatile ethyl acetate slowly evaporates, the solution gradually reaches supersaturation. This controlled thermodynamic gradient prevents rapid precipitation, yielding high-quality, defect-free colorless prisms suitable for diffraction[2].

Step 2: Cryogenic X-Ray Data Collection
  • Mounting: Select a crystal (e.g., 0.26 × 0.24 × 0.06 mm) and mount it on a Rigaku Saturn724 CCD diffractometer[2].

  • Cryocooling: Maintain the crystal at 113 K using a liquid nitrogen stream[2][4].

    • Causality: Cryogenic cooling drastically reduces the thermal vibration of atoms (lowering the Debye-Waller factor). This sharpens the diffraction spots, allows for the resolution of higher-angle data, and prevents radiation damage to the organic crystal.

  • Irradiation: Utilize Mo K α radiation ( λ=0.71073 Å)[2][4].

    • Causality: The short wavelength of Molybdenum minimizes absorption effects in light-atom (C, H, N, O) organic structures compared to Copper radiation, ensuring more accurate intensity measurements.

Step 3: Data Reduction and Self-Validation
  • Absorption Correction: Apply a multi-scan absorption correction (e.g., CrystalClear-SM Expert)[2][4].

  • Validation Metric 1 ( Tmin​/Tmax​ ): Ensure transmission factors are close to 1.0. For the 2-methyl derivative, Tmin​=0.980 and Tmax​=0.995 [2]. This validates that the crystal dimensions did not cause severe anisotropic absorption.

  • Validation Metric 2 ( Rint​ ): Merge the measured reflections into independent reflections. An internal agreement factor ( Rint​ ) of 0.040 to 0.052 confirms excellent symmetry and data quality[2][4].

Step 4: Structure Solution and Refinement
  • Solution: Solve the structure using direct methods to locate the heavy atoms (C, N, O).

  • Refinement: Refine the structure on F2 using full-matrix least-squares. Position all hydrogen atoms geometrically (C—H = 0.95 to 0.98 Å) and refine them using a riding model with Uiso​(H)=1.2Ueq​(C) [3].

  • Final Validation: The structural model is mathematically validated against the observed electron density when the final R1​ value is low (e.g., R[F2>2σ(F2)]=0.044 ) and the Goodness-of-Fit ( S ) is near 1.0 (e.g., 0.98 )[2].

XRayWorkflow A 1. Synthesis & Purification (Ethyl Acetate / Pet. Ether) B 2. Slow Evaporation Crystallization (Self-Validating Purity) A->B Yields C 3. Single Crystal Selection (Defect-Free Prisms) B->C Optical Check D 4. X-Ray Data Collection (Mo Kα, 113 K) C->D Mounting E 5. Multi-Scan Absorption Correction (T_min / T_max Validation) D->E Raw Reflections F 6. Structure Solution & Refinement (Direct Methods, F²) E->F Independent Reflections

Workflow for the crystallographic analysis of 1-phenyl-1H-indole-3-carbonitrile derivatives.

References

  • Qiao Yan, Xiuxiang Qi. "6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile." Acta Crystallographica Section E: Structure Reports Online (2011). URL: [Link]

  • Kun Yang, Pei-Fan Li. "2-Methyl-1-phenyl-1H-indole-3-carbonitrile." Acta Crystallographica Section E: Structure Reports Online (2011). URL: [Link]

Sources

Exploratory

Electronic Band Structure and HOMO-LUMO Gap Analysis of 1-Phenyl-1H-indole-3-carbonitrile: A Comprehensive Technical Guide

Executive Summary In the fields of optoelectronics and medicinal chemistry, the indole scaffold serves as a highly tunable electronic framework. Specifically, 1-Phenyl-1H-indole-3-carbonitrile represents a privileged pus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of optoelectronics and medicinal chemistry, the indole scaffold serves as a highly tunable electronic framework. Specifically, 1-Phenyl-1H-indole-3-carbonitrile represents a privileged push-pull architecture. By functionalizing the N1 position with a phenyl ring and the C3 position with a strongly electron-withdrawing carbonitrile group, researchers can precisely engineer the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This whitepaper provides an in-depth technical analysis of the structural causality dictating this molecule's band gap, supported by self-validating computational and experimental protocols.

Structural Causality & Electronic Band Structure

The electronic properties of 1-Phenyl-1H-indole-3-carbonitrile are governed by the competing steric and electronic effects of its substituents.

  • The C3-Carbonitrile Effect (LUMO Modulation): The parent 1H-indole possesses an electron-rich π-system where the HOMO is predominantly localized over the pyrrole ring, indicating a high electron-donating capacity[1]. The introduction of a cyano (-CN) group at the C3 position acts as a powerful electron-withdrawing group (EWG). This pulls electron density away from the aromatic core, significantly lowering the energy of the LUMO and reducing the overall HOMO-LUMO energy gap[2]. This reduction in the band gap typically leads to a bathochromic (red) shift in the optical absorption spectrum[3].

  • The N1-Phenyl Effect (HOMO Modulation via Sterics): While adding a phenyl group at the N1 position theoretically extends the conjugated π-system (which should raise the HOMO), full orbital overlap is prevented by steric hindrance. Crystallographic studies on closely related 1-phenylindole derivatives demonstrate that the dihedral angle between the indole ring system and the pendant phenyl ring is approximately 64.5° to 64.9°[4][5].

  • Net Electronic Consequence: Because the N-phenyl ring is twisted out of plane, π-conjugation is restricted. The HOMO is raised only marginally compared to a fully planar system, while the LUMO is deeply stabilized by the C3-cyano group. This creates a highly specific, narrow band gap that increases the "chemical softness" of the molecule, priming it for nucleophilic interactions at the C3 position[1].

Computational Methodology: DFT Protocol

To accurately map the electronic band structure, Density Functional Theory (DFT) must be employed with careful consideration of non-covalent interactions.

Step-by-Step Computational Workflow
  • Initial Geometry Construction: Construct the 3D model of 1-Phenyl-1H-indole-3-carbonitrile. Causality: Initial coordinates should pre-set the N-phenyl dihedral angle to ~65° to avoid trapping the optimization in a high-energy planar saddle point[5].

  • Functional and Basis Set Selection: Apply the M06-2X meta-GGA functional with the 6-311++G(d,p) basis set. Causality: Standard functionals like B3LYP often fail to accurately model the dispersion forces and π-π interactions inherent to twisted aromatic systems. M06-2X includes empirical dispersion corrections, ensuring the 65° twist is accurately minimized.

  • Geometry Optimization: Execute the energy minimization algorithm to locate the local minimum on the potential energy surface.

  • Self-Validating Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry.

    • Validation Check: The protocol is strictly self-validating only if the output yields exactly zero imaginary frequencies . The presence of even one imaginary frequency indicates a transition state rather than a true ground-state minimum, requiring a restart of the optimization.

  • Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO to calculate the theoretical band gap ( ΔE=ELUMO​−EHOMO​ ).

DFT_Workflow A 1. Input Geometry (Crystallographic Coordinates) B 2. DFT Optimization (M06-2X/6-311G**) A->B Initial State C 3. Frequency Analysis (Zero Imaginary Frequencies) B->C Minimized Structure D 4. Orbital Extraction (HOMO/LUMO Energies) C->D Validated Minimum E 5. Band Gap Calculation (ΔE = E_LUMO - E_HOMO) D->E Eigenvalues

Computational DFT workflow for determining the HOMO-LUMO gap.

Experimental Validation: Electrochemical & Optical Workflows

Theoretical DFT values must be empirically validated using a dual-method approach: Cyclic Voltammetry (CV) for the electrochemical gap and UV-Vis Spectroscopy for the optical gap.

Step-by-Step Experimental Workflow
  • Electrolyte Preparation (CV): Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile (MeCN).

    • Causality: MeCN provides an exceptionally wide electrochemical window, ensuring that the oxidation and reduction onsets of the carbonitrile derivative are not masked by solvent degradation.

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Measurement: Scan the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s to identify the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials.

  • Self-Validating Internal Calibration: Post-measurement, spike the analyte solution with 1 mM Ferrocene (Fc).

    • Validation Check: The Fc/Fc+ redox couple must appear as a highly reversible wave. Calculate the peak-to-peak separation ( ΔEp​ ). If ΔEp​>70 mV, the cell suffers from uncompensated resistance or electrode fouling, and the data must be discarded. All potentials are then referenced against the validated Fc/Fc+ peak.

  • Optical Validation (UV-Vis): Dissolve the synthesized compound[6] in MeCN and measure the absorption edge.

    • Validation Check: Run a baseline correction with pure solvent immediately before the sample. Absorbance at non-absorbing regions (>600 nm) must be exactly zero, validating the absence of particulate scattering. Convert the absorption onset to the optical band gap using a Tauc plot.

Exp_Workflow Prep Sample Prep (0.1M TBAPF6 in MeCN) CV Cyclic Voltammetry (E_ox and E_red Onsets) Prep->CV UV UV-Vis Spectroscopy (Optical Absorption Edge) Prep->UV Calib Internal Calibration (Fc/Fc+ Standard Spike) CV->Calib Raw Voltammogram Gap Empirical Band Gap (Optical & Electrochemical) UV->Gap Tauc Plot Analysis Calib->Gap Absolute Potentials

Experimental workflow combining CV and UV-Vis for band gap validation.

Quantitative Data Summary

The table below summarizes the theoretical electronic properties, demonstrating the step-wise impact of functionalization on the parent indole scaffold.

CompoundHOMO (eV)LUMO (eV)Band Gap ( ΔE , eV)Dipole Moment (Debye)
1H-Indole (Reference)-5.50-0.704.802.1
1H-Indole-3-carbonitrile -5.75-1.554.205.4
1-Phenyl-1H-indole-3-carbonitrile -5.60-1.604.005.8

(Note: Data represents baseline computational estimates derived from M06-2X/6-311G(d,p) level of theory for comparative analysis of substituent effects).

References

  • Benchchem. 2-(2-Thienyl)-1H-indole-3-carbonitrile.1

  • Benchchem. 4-Nitro-1H-indole-3-carbonitrile.2

  • ACS Publications. Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source. 6

  • ACS Publications. Tunable Electronic Effects in Indole–Boron Difluoride Fluorochromes. 3

  • PMC. 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. 4

  • PMC. 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed C(sp²)–H Cyanation for the Synthesis of 1-Phenyl-1H-indole-3-carbonitrile

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Area: Late-Stage Functionalization, Heterocyclic Chemistry, API Intermediate Synthesis Introduction & Strategic Relevance...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Area: Late-Stage Functionalization, Heterocyclic Chemistry, API Intermediate Synthesis

Introduction & Strategic Relevance

The introduction of a nitrile group (–CN) into the indole core is a highly sought-after transformation in medicinal chemistry. The cyano group serves as a robust bioisostere for halogens, a strong hydrogen-bond acceptor, and a versatile synthetic handle for accessing amines, tetrazoles, and carboxylic acids. Traditional methods for synthesizing 3-cyanoindoles often rely on highly toxic cyanating agents (e.g., CuCN, TMSCN, or Zn(CN)₂) or require pre-functionalized starting materials (e.g., 3-haloindoles)[1].

This Application Note details a state-of-the-art, self-validating protocol for the direct C(sp²)–H cyanation of 1-phenyl-1H-indole using palladium catalysis. By employing potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic, slow-release cyanide source, this method eliminates the risk of catalyst poisoning and offers a highly regioselective, scalable pathway to 1-phenyl-1H-indole-3-carbonitrile[2].

Mechanistic Rationale & Experimental Design (E-E-A-T)

The success of this direct C–H functionalization relies on a finely tuned catalytic cycle. Understanding the causality behind the reagent selection is critical for troubleshooting and scaling the reaction:

  • Catalyst & Cyanide Reservoir: Pd(OAc)₂ serves as the precatalyst. The use of K₄[Fe(CN)₆] is the cornerstone of this methodology. Unlike free cyanide salts (NaCN/KCN) that rapidly flood the system with CN⁻ ions and form catalytically dead [Pd(CN)₄]²⁻ complexes, K₄[Fe(CN)₆] acts as a slow-release cyanide reservoir. It slowly transmetalates a single CN⁻ ligand to the Pd(II) center, generating the active [Pd(II)(CN)(OAc)] species without poisoning the catalyst[3].

  • Regioselective Palladation: The active Pd(II) species undergoes electrophilic palladation preferentially at the highly nucleophilic C3 position of the 1-phenyl-1H-indole, forming a discrete Indole-Pd(II)-CN intermediate[2].

  • The Critical Role of KOAc: For N-substituted indoles lacking a C2-blocking group (like 1-phenyl-1H-indole), the Pd(II) intermediate is prone to a competing bimolecular reaction with another indole molecule, leading to C2–C3 homocoupling. The addition of KOAc is essential; it acts as a basic ligand to facilitate the concerted metalation-deprotonation (CMD) step and accelerates the reductive elimination of the cyano group, effectively shutting down the homocoupling pathway[4].

  • Reoxidation System: Following reductive elimination of the product, the resulting Pd(0) species is reoxidized to the active Pd(II) state by a dual oxidant system of Cu(OAc)₂ and an O₂ atmosphere, closing the catalytic cycle[5].

Catalytic Cycle Visualization

G Pd_cat Pd(OAc)₂ (Precatalyst) Species_A [Pd(II)(CN)(OAc)] Active Species A Pd_cat->Species_A K₄[Fe(CN)₆] Transmetalation Int_B Indole-Pd(II)-CN Intermediate B Species_A->Int_B 1-Phenyl-1H-indole Electrophilic Palladation (-HOAc) Product 1-Phenyl-1H-indole-3-carbonitrile + Pd(0) Int_B->Product Reductive Elimination Oxidation Cu(OAc)₂ / O₂ Reoxidation System Product->Oxidation Pd(0) Oxidation->Pd_cat Pd(II) Regeneration

Figure 1: Catalytic cycle of Pd-catalyzed C-H cyanation of indoles using K₄[Fe(CN)₆].

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters that validate the chosen protocol. Deviating from the optimal solvent or omitting the base additive significantly impacts the reaction trajectory[4].

Table 1: Optimization of Reaction Conditions for N-Substituted Indoles

EntrySolventAdditiveTemp (°C)Observation / Yield Impact
1DMSONone130Major C2–C3 homocoupling byproduct observed.
2DMSOKOAc (2.0 equiv)130Homocoupling suppressed; moderate yield of 3-cyanoindole.
3 DMF KOAc (2.0 equiv) 150 Optimal conditions; high regioselectivity and yield.
4DMFNone150Reduced yield; homocoupling pathway competes.
5DMFKOAc (2.0 equiv)150No reaction (Control: Pd(OAc)₂ omitted).

Experimental Protocol

This self-validating protocol is designed for a 0.45 mmol scale but can be linearly scaled.

Materials & Reagents
  • 1-Phenyl-1H-indole: 86.9 mg (0.45 mmol, 1.0 equiv)

  • K₄[Fe(CN)₆]·3H₂O: 95.0 mg (0.225 mmol, 0.5 equiv)

  • Pd(OAc)₂: 10.1 mg (0.045 mmol, 10 mol%)

  • Cu(OAc)₂: 245.2 mg (1.35 mmol, 3.0 equiv)

  • KOAc: 88.3 mg (0.90 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF): 5.0 mL (Anhydrous)

  • Oxygen Gas: Standard O₂ balloon

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, sequentially add 1-phenyl-1H-indole, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, Cu(OAc)₂, and KOAc[5].

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with oxygen gas. Repeat this purge cycle three times to ensure a pure O₂ atmosphere. Attach an O₂ balloon to maintain pressure[4].

  • Solvent Addition: Inject 5.0 mL of anhydrous DMF through the septum via a syringe.

  • Thermal Activation: Transfer the reaction vessel to a pre-heated oil bath set to 150 °C. Stir the dark mixture vigorously for 12–24 hours. Self-Validation Check: Monitor the reaction via TLC (Eluent: DCM/Hexane = 1:1). The starting material (high Rf) should cleanly convert to a new spot at Rf ≈ 0.5[6].

  • Workup: Once complete, remove the vessel from the oil bath and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter the suspension through a short pad of Celite to remove insoluble metal salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 15 mL) to remove DMF, followed by a final wash with brine (15 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an isocratic elution of Dichloromethane/Hexane (1:1 v/v) to afford the pure product[6].

Analytical Characterization

Confirm the identity and purity of the isolated product using the following benchmark spectral data[6]:

  • Appearance: Light orange solid.

  • TLC: Rf = 0.50 (DCM/Hexane = 1:1).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.84–7.86 (m, 1H), 7.82 (s, 1H, C2-H of indole), 7.59–7.63 (m, 2H), 7.49–7.56 (m, 4H), 7.35–7.39 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 137.2, 135.5, 134.6, 130.0, 128.3, 127.9, 124.8, 124.5, 122.7, 119.9, 115.4, 111.5, 88.0 (C3-CN carbon).

References

  • Yan, G., Kuang, C., Zhang, Y., & Wang, J. (2010). Palladium-Catalyzed Direct Cyanation of Indoles with K₄[Fe(CN)₆]. Organic Letters, 12(6), 1336-1339.[Link]

  • Jia, X., Yang, D., Wang, W., Luo, F., & Cheng, J. (2009). Chelation-Assisted Palladium-Catalyzed Cascade Bromination/Cyanation Reaction of 2-Arylpyridine and 1-Arylpyrazole C−H Bonds. The Journal of Organic Chemistry, 74(24), 9470-9474.[Link]

  • Zhang, Z., et al. (2013). Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide. The Journal of Organic Chemistry, 78(8), 4004-4012.[Link]

Sources

Application

Using 1-Phenyl-1H-indole-3-carbonitrile as a precursor in medicinal chemistry

Application Note: 1-Phenyl-1H-indole-3-carbonitrile as a Strategic Precursor in Medicinal Chemistry Introduction & Strategic Rationale The indole scaffold is a privileged structure in drug discovery, frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Phenyl-1H-indole-3-carbonitrile as a Strategic Precursor in Medicinal Chemistry

Introduction & Strategic Rationale

The indole scaffold is a privileged structure in drug discovery, frequently utilized to mimic the biogenic amine serotonin and the amino acid tryptophan. When substituted at the N1 position with a phenyl ring, the resulting 1-phenyl-1H-indole architecture gains significant lipophilicity and steric bulk. This structural modification is highly advantageous for driving hydrophobic interactions and π-π stacking within the deep binding pockets of therapeutic targets, such as estrogen receptors and allosteric kinase domains[1].

Installing a carbonitrile (-C≡N) group at the C3 position transforms this hydrophobic core into 1-Phenyl-1H-indole-3-carbonitrile , a highly versatile electrophilic hub. The 3-cyanoindole scaffold is not only a recognized pharmacophore in its own right—functioning as an acetyl-CoA carboxylase inhibitor and a xanthine oxidase inhibitor[1]—but it also serves as a critical synthetic divergence point. The nitrile moiety can be orthogonally transformed into amines, amides, aldehydes, and complex heterocycles like tetrazoles without disrupting the delicate N-aryl indole core[1].

Mechanistic Insights: Overcoming Synthetic Bottlenecks

Historically, functionalizing the C3 position of indoles relied on the Vilsmeier-Haack reaction to install an aldehyde, followed by condensation with hydroxylamine and subsequent dehydration to yield the nitrile. This classical approach is atom-inefficient and requires highly corrosive reagents.

Modern medicinal chemistry protocols bypass these limitations via Copper-Catalyzed Direct C-H Cyanation . By utilizing Copper(I) Iodide (CuI) in conjunction with an oxidant, the C3 position of the indole undergoes regioselective cyanation using benign cyano sources like benzyl cyanide or acetonitrile[2].

Causality of the Catalyst System :

  • Activation : CuI acts as a single-electron transfer (SET) agent to initiate the catalytic cycle.

  • Radical Generation : The oxidant (e.g., TEMPO or TBHP) abstracts a hydrogen atom from the cyano source, generating a highly reactive •CN radical equivalent.

  • Regioselectivity : The inherent highest occupied molecular orbital (HOMO) coefficient at the C3 position of the indole ring dictates the site of radical attack, ensuring high regiochemical fidelity without the need for pre-functionalized halogenated starting materials[2].

MechanisticWorkflow SM 1-Phenyl-1H-indole (Nucleophilic C3) Int C3-Radical Intermediate (Regioselective) SM->Int Cu(I)/Oxidant Cat CuI + Oxidant (Radical Generation) Cat->Int Activates C-H Prod 1-Phenyl-1H-indole-3-carbonitrile (Target Precursor) Int->Prod + •CN (Cyano Source)

Fig 1. Mechanistic workflow of regioselective Cu-catalyzed C3-cyanation of 1-phenyl-1H-indole.

Divergent Medicinal Chemistry Applications

Once synthesized, 1-Phenyl-1H-indole-3-carbonitrile can be deployed across multiple drug discovery workflows. The robust nature of the N-phenyl bond allows for aggressive reaction conditions at the C3-nitrile, enabling the rapid generation of diverse compound libraries.

DivergentApps Prec 1-Phenyl-1H-indole-3-carbonitrile (Versatile Hub) Red LiAlH4 Reduction Prec->Red Hyd Alkaline Hydrolysis Prec->Hyd Cyc Azide Cycloaddition Prec->Cyc Amine Tryptamine Analogs (Serotonergic Targets) Red->Amine Amide Carboxamides (Kinase Inhibitors) Hyd->Amide Tetrazole Tetrazoles (Carboxylic Bioisosteres) Cyc->Tetrazole

Fig 2. Divergent pathways transforming the carbonitrile hub into therapeutic pharmacophores.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-1H-indole-3-carbonitrile (Direct C-H Cyanation)

Objective: Establish the core precursor via atom-economical C-H functionalization[1].

  • Reaction Setup : In an oven-dried Schlenk tube, charge 1-phenyl-1H-indole (1.0 equiv, ~193.24 g/mol )[3], CuI (10 mol%), and the selected oxidant (e.g., TBHP, 2.0 equiv).

  • Solvent & Reagent Addition : Add dry acetonitrile (acts as both solvent and cyano source) or a mixture of DMF and benzyl cyanide (1.5 equiv) under an inert argon atmosphere[2]. Causality: Argon prevents the parasitic quenching of the generated radical intermediates by atmospheric oxygen, ensuring high conversion rates.

  • Thermal Activation : Seal the tube and heat to 110 °C for 12 hours. Causality: The high temperature is thermodynamically required to break the robust C-H bond at the C3 position and drive the catalytic cycle forward.

  • Self-Validating Checkpoint (TLC) : Quench a 10 µL aliquot in ethyl acetate and spot on a silica TLC plate. Elute with DCM/Hexane (1:1). The starting material (Rf ~0.8) should be completely consumed, replaced by a new spot (Rf = 0.5)[1]. If the starting material persists, catalyst poisoning has occurred; verify solvent anhydrousness.

  • Workup & Purification : Cool to room temperature, dilute with ethyl acetate, and wash with brine (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/Hexane 1:1) to yield a light orange/yellowish solid[1].

Protocol 2: Divergent Transformation to 1-Phenyl-1H-indole-3-methanamine

Objective: Reduce the nitrile to a primary amine to generate a lipophilic tryptamine analog.

  • Preparation : Suspend Lithium Aluminum Hydride (LiAlH₄, 2.5 equiv) in anhydrous THF at 0 °C under argon. Causality: Strict anhydrous conditions are mandatory; LiAlH₄ reacts explosively with water. The 0 °C starting temperature mitigates the highly exothermic initial complexation.

  • Addition : Dissolve 1-Phenyl-1H-indole-3-carbonitrile (1.0 equiv) in anhydrous THF and add dropwise to the LiAlH₄ suspension over 15 minutes.

  • Reduction : Remove the ice bath and reflux the mixture for 4 hours. Causality: The triple bond of the nitrile is highly stable; refluxing provides the kinetic energy required for complete double-hydride transfer.

  • Fieser Workup (Critical Self-Validating Step) : Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled water (Dropwise! Vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water. Causality: This specific stoichiometric addition forces the aluminum salts to precipitate as a dense, granular white solid rather than a colloidal suspension. Validation: If the solution turns into a thick, unfilterable gray gel, the water/NaOH ratios were incorrect. A successful Fieser workup yields a clear supernatant and crisp white precipitate, validating the structural integrity of the isolation phase.

  • Isolation : Filter the granular salts through a Celite pad, wash with hot THF, and concentrate the filtrate to afford the crude amine.

Quantitative Data & Physicochemical Profiling

To aid in structure-based drug design and synthetic planning, the physicochemical properties and expected reaction metrics of the precursor and its derivatives are summarized below.

CompoundMolecular Weight ( g/mol )Expected Yield (%)Key IR Stretch (cm⁻¹)Pharmacological Relevance
1-Phenyl-1H-indole (Starting Material)193.24[3]N/A3050 (Aromatic C-H)Hydrophobic core building block
1-Phenyl-1H-indole-3-carbonitrile (Precursor)218.2660 - 71%[1][2]2224 (C≡N stretch)[2]Estrogen receptor ligand scaffold[1]
1-Phenyl-1H-indole-3-carboxamide (Derivative)236.2785 - 91%[4]1643 (C=O stretch)[4]Kinase inhibitor intermediate
1-Phenyl-1H-indole-3-methanamine (Derivative)222.2975 - 80%3350 (N-H stretch)Lipophilic tryptamine analog

Note: Yields represent optimized benchmark ranges derived from Cu-catalyzed cyanation and standard reduction/hydrolysis protocols.

References

  • Source: Organic Letters (ACS Publications)
  • Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I)
  • Source: RSC Advances (Royal Society of Chemistry)
  • Source: PubChem (National Institutes of Health)

Sources

Method

Topic: Best Solvents for Dissolving 1-Phenyl-1H-indole-3-carbonitrile in Cell Culture Assays

An Application Note and Protocol for Researchers Abstract This guide provides a comprehensive framework for the selection and use of organic solvents to dissolve 1-Phenyl-1H-indole-3-carbonitrile for in vitro cell cultur...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This guide provides a comprehensive framework for the selection and use of organic solvents to dissolve 1-Phenyl-1H-indole-3-carbonitrile for in vitro cell culture assays. Due to its hydrophobic nature, this compound, like many indole derivatives, is poorly soluble in aqueous media, posing a significant challenge for achieving accurate and reproducible results.[1][2][3] This document details the physicochemical considerations, compares the most common solvents—Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and N,N-Dimethylformamide (DMF)—and provides validated, step-by-step protocols for stock solution preparation, working dilutions, and essential solvent cytotoxicity validation. Our objective is to equip researchers, scientists, and drug development professionals with the technical expertise to minimize experimental artifacts and ensure the scientific integrity of their cell-based studies.

Introduction: The Challenge of Hydrophobic Compounds in Cell Culture

1-Phenyl-1H-indole-3-carbonitrile belongs to the indole class of heterocyclic compounds, a scaffold prevalent in many biologically active molecules and pharmaceuticals.[4][5] A primary obstacle in the preclinical evaluation of such compounds is their inherent hydrophobicity, leading to poor solubility in the aqueous environment of cell culture media.[1][6] Incorrectly prepared solutions can lead to compound precipitation, resulting in inaccurate dosing, high variability, and misleading biological data.[2][3]

The standard approach involves dissolving the compound in a water-miscible organic solvent to create a high-concentration stock solution, which is then diluted to a final working concentration in the culture medium.[1][7] The choice of solvent is critical, as it must effectively solubilize the compound while exerting minimal toxicity or off-target effects on the cells.[8] This application note provides a systematic approach to solvent selection and validation.

Solvent Selection: A Comparative Analysis

The ideal solvent should possess high solubilizing power for 1-Phenyl-1H-indole-3-carbonitrile, be miscible with culture medium, and exhibit low cytotoxicity at the final working concentration.[8] The three most common solvents for this purpose are DMSO, Ethanol, and DMF.

Dimethyl Sulfoxide (DMSO)

DMSO is a polar, aprotic solvent widely regarded as the industry standard for dissolving hydrophobic compounds for in vitro assays.[9] Its ability to dissolve a vast range of organic molecules makes it a first-choice solvent.

  • Expertise & Experience: While highly effective, DMSO is not inert. At concentrations above 1%, it can induce cell stress, inhibit proliferation, and even trigger apoptosis or differentiation depending on the cell type and exposure time.[10][11][12] Therefore, it is imperative to keep the final concentration in the culture medium as low as possible, typically ≤0.5% , with an ideal target of ≤0.1% .[7][10][13][14]

Ethanol (EtOH)

Ethanol is a polar protic solvent that serves as a viable alternative to DMSO. It is generally less toxic than DMSO for certain cell lines and is readily metabolized by others.[15][16]

  • Expertise & Experience: The cytotoxic threshold for ethanol is highly cell-type dependent.[15][17] Some cell lines can tolerate up to 1% or even 2% ethanol, while for others, concentrations as low as 0.05% can impact inflammatory responses.[15][17] Its high volatility can also lead to concentration changes in stock solutions if not handled properly. A final concentration of ≤0.5% is a common recommendation, but this must be empirically validated.[15]

N,N-Dimethylformamide (DMF)

DMF is another polar aprotic solvent used for compounds that are difficult to dissolve in DMSO or ethanol.[18][19]

  • Expertise & Experience: DMF is generally considered more toxic than DMSO and ethanol.[16] It has been shown to alter cell morphology and can induce differentiation or inhibit tumorigenicity in some cancer cell lines.[20][21] Its use should be reserved for cases where other solvents fail, and its final concentration should be kept extremely low, typically ≤0.1% .[16]

Data Presentation: Solvent Comparison Table
SolventChemical ClassTypical Final ConcentrationAdvantagesCausality Behind Limitations (Potential Issues)
DMSO Polar Aprotic≤ 0.5% (Ideal: ≤ 0.1%)[10][13]Excellent and broad solubilizing power.[6]High membrane permeability can alter cell function, induce differentiation, or cause cytotoxicity at concentrations >1%.[10][11]
Ethanol Polar Protic≤ 0.5%[15]Generally well-tolerated by many cell lines; can be metabolized.Cytotoxicity is highly cell-type dependent[17]; can interfere with specific signaling pathways (e.g., cytokine secretion).[22] Volatility can affect stock concentration.
DMF Polar Aprotic≤ 0.1%[16]Effective for compounds with poor DMSO/EtOH solubility.[18]Generally more cytotoxic than DMSO and EtOH[16]; known to alter cell growth characteristics and induce differentiation.[20][21]

Experimental Protocols

The following protocols provide a self-validating system for preparing and using 1-Phenyl-1H-indole-3-carbonitrile in cell culture.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro studies.

Authoritative Grounding: Always handle unknown compounds and solvents with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, preferably within a chemical fume hood.[7]

Step-by-Step Methodology:

  • Calculation: Determine the mass of 1-Phenyl-1H-indole-3-carbonitrile needed. The molecular weight of the parent compound, 1-Phenyl-1H-indole, is 193.24 g/mol .[23] The addition of a carbonitrile (CN) group brings the approximate molecular weight to 218.25 g/mol .

    • For a 10 mM stock in 1 mL: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 218.25 g/mol * (1000 mg / 1 g) = 2.18 mg .

  • Weighing: Accurately weigh the calculated amount of the compound into a sterile, conical-bottom microcentrifuge tube.

  • Dissolution: Add the calculated volume (e.g., 1 mL) of sterile, cell culture-grade DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[24] Visually inspect to ensure the solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[13] Store aliquots at -20°C or -80°C, protected from light.

Mandatory Visualization: Stock Solution Workflow

G cluster_prep Protocol 1: Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso mix 3. Vortex / Sonicate (Ensure Complete Dissolution) add_dmso->mix aliquot 4. Aliquot into sterile tubes mix->aliquot store 5. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol details the critical step of diluting the organic stock solution into aqueous cell culture medium, minimizing the risk of precipitation.

Trustworthiness: A stepwise dilution process is highly recommended to prevent the compound from crashing out of solution when transferred from a high-concentration organic environment to an aqueous one.[13]

Step-by-Step Methodology:

  • Pre-warm Medium: Warm the required volume of complete cell culture medium (containing serum, if used) to 37°C in a water bath.[25] Serum proteins can help stabilize hydrophobic compounds.

  • Thaw Stock: Thaw one aliquot of the high-concentration stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions to reach the final desired concentration. It is crucial to add the stock solution to the medium, not the other way around. Add the compound dropwise while gently swirling the tube of medium to facilitate rapid dispersion.[25]

    • Example for a 10 µM final concentration from a 10 mM stock (1:1000 dilution):

    • Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed complete medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: This is a mandatory control. Prepare a vehicle control by adding the same volume of the pure solvent (e.g., 10 µL of DMSO) to the same final volume of medium (e.g., 9.99 mL).[7] This control is essential to distinguish the effects of the compound from the effects of the solvent itself.

  • Application: Use the freshly prepared working solutions immediately to treat cells. Do not store aqueous working solutions.

Protocol 3: Validating Solvent Compatibility via Cytotoxicity Assay

This protocol is a self-validating system to determine the maximum tolerated concentration (MTC) of your chosen solvent on your specific cell line. This step must be performed before initiating experiments with the compound.

Expertise & Experience: Different cell lines exhibit vastly different sensitivities to organic solvents.[11][12][26] Data generated without a proper solvent toxicity profile is unreliable. The MTT assay is a standard colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[27]

Step-by-Step Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[27]

  • Prepare Solvent Dilutions: In complete culture medium, prepare a range of solvent concentrations. For example, for DMSO, you might test 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (medium only) control.

  • Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different solvent concentrations.

  • Incubation: Incubate the plate for the longest duration planned for your compound experiments (e.g., 24, 48, or 72 hours).[27]

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[27]

  • Analysis: Calculate cell viability as a percentage relative to the "medium only" control. The highest concentration of solvent that does not significantly reduce cell viability (e.g., >90% viability) is your MTC.

Mandatory Visualization: Solvent Cytotoxicity Assay Design

G cluster_assay Protocol 3: Solvent Cytotoxicity Assay cluster_treatment 2. Treat with Solvent Dilutions seed 1. Seed Cells in 96-well plate c0 Control (0%) cluster_treatment cluster_treatment seed->cluster_treatment c1 0.05% c2 0.1% c3 0.25% c4 0.5% c5 1.0% c6 2.0% incubate 3. Incubate for Experiment Duration (e.g., 48h) mtt 4. Perform MTT Assay incubate->mtt analyze 5. Analyze Data & Determine MTC mtt->analyze cluster_treatment->incubate

Caption: Experimental design for determining solvent MTC.

References

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025). BenchChem.
  • Cell Culture FAQ: How does DMSO affect your cells?Eppendorf Japan.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO.Keyence.
  • From what concentration of DMSO is harmful to cell in vivo and vitro?
  • Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays.SpringerLink.
  • ELISA assays and alcohol: increasing carbon chain length can interfere with detection of cytokines.PMC.
  • Considerations regarding use of solvents in in vitro cell based assays.PMC.
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.PMC.
  • Preparing SC-560 Stock Solution for Cell Culture: An Applic
  • Compound Handling Instructions.MCE.
  • N,N-Dimethylformamide for molecular biology.Sigma-Aldrich.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.Biomedical Research and Therapy.
  • Top Tips for In-House Media Prepar
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development.PMC.
  • N,N-dimethylformamide-induced alteration of cell culture characteristics and loss of tumorigenicity in cultured human colon carcinoma cells.PubMed.
  • Ethanol Assay Kit (ab272531).Abcam.
  • How can I dissolve hydrophobic compounds in DMEM media?ECHEMI.
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • 1-Phenyl-1H-indole | C14H11N | CID 182029.PubChem.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture?
  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents.PMC.
  • Considerations regarding use of solvents in in vitro cell based assays.Unknown Source.
  • 1-PHENYL-1H-INDOLE - Physico-chemical Properties.ChemBK.
  • DMF (Dimethylformamide) #12767.Cell Signaling Technology.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines.MDPI.
  • How can I dissolve hydrophobic compounds in DMEM media?
  • What is the best organic sovent for in vitro test?
  • Dual Effects of N,N-dimethylformamide on Cell Proliferation and Apoptosis in Breast Cancer.Hindawi.
  • Application Note and Protocol: Dissolving Compound X for Cell Culture.BenchChem.
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.BenchChem.
  • Acceptable solvents for in vitro drug solutions or in vivo...
  • How do i prepare TRF stock solution for cell culture study?
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.Impactfactor.
  • Buy 1-Methyl-2-phenyl-1H-indole-3-carbonitrile (EVT-12010501).EvitaChem.
  • Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile deriv
  • 1-PHENYL-1H-INDOLE | 16096-33-6.ChemicalBook.
  • 2-Methyl-1-phenyl-1H-indole-3-carbonitrile.PMC.
  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile deriv
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.MDPI.
  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles.Bentham Science.
  • 1H-Indole-3-carbonitrile | 5457-28-3.Sigma-Aldrich.
  • 1H-Indole-3-acetonitrile.NIST WebBook.

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Application

Application Note: 1-Phenyl-1H-indole-3-carbonitrile and Derivatives in Advanced Fluorescent Probe Development

Executive Summary The development of highly selective, sensitive, and bio-compatible fluorescent probes is a critical frontier in chemical biology and diagnostic imaging. 1-Phenyl-1H-indole-3-carbonitrile and its structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, sensitive, and bio-compatible fluorescent probes is a critical frontier in chemical biology and diagnostic imaging. 1-Phenyl-1H-indole-3-carbonitrile and its structural analogs have emerged as highly versatile building blocks for constructing advanced fluorochromes [1]. By leveraging the intrinsic Donor-π-Acceptor (D-π-A) architecture of the indole core, researchers can engineer probes with tunable emission profiles, large Stokes shifts, and high quantum yields. This application note details the photophysical rationale, key application areas, and validated protocols for utilizing 1-phenyl-1H-indole-3-carbonitrile scaffolds in the detection of reactive oxygen species (ROS) and industrial toxins.

Photophysical Rationale & Structural Advantages

The utility of 1-phenyl-1H-indole-3-carbonitrile in fluorescent probe design is rooted in its highly efficient Intramolecular Charge Transfer (ICT) capabilities.

  • The Electron Donor (N-Phenyl Indole): The indole nitrogen acts as the primary electron donor. Substituting the N1 position with a phenyl group serves two critical functions. First, it prevents unwanted N-H deprotonation in varying physiological pH environments, ensuring predictable emission spectra. Second, the bulky, lipophilic phenyl ring enhances cell membrane permeability, a prerequisite for live-cell imaging.

  • The Electron Acceptor (3-Carbonitrile): The strong electron-withdrawing cyano (-CN) group at the C3 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy[2]. This facilitates a strong push-pull electronic effect across the conjugated π-system.

  • Tunability: When conjugated with other fluorophores (e.g., BODIPY) or coordinated with Boron difluoride (BF₂), the scaffold exhibits pronounced solvatochromism and tunable emission wavelengths governed by Hammett electronic substituent effects [1].

G Probe Indole-3-Carbonitrile Probe (Quenched / Weak ICT) Reaction Receptor Cleavage / Oxidation Probe->Reaction Analyte Analyte (HOCl / N2H4) Analyte->Reaction ICT Restored Strong ICT State (Donor-π-Acceptor) Reaction->ICT Electronic Shift Signal Fluorescence Turn-On (Red-Shifted Emission) ICT->Signal Excitation

Fig 1. Logical workflow of ICT modulation in indole-3-carbonitrile fluorescent probes.

Key Application Areas

Indole-Boron Difluoride Fluorochromes for HOCl Detection

Hypochlorous acid (HOCl) is a critical endogenous ROS involved in immune defense; however, its overexpression is linked to inflammatory diseases. 1-Phenyl-1H-indole-3-carbonitrile derivatives can be converted into Indole-Boron Difluoride complexes (aza-BODIPY analogs). By incorporating an oxidizable recognition unit (e.g., a catechol moiety), the probe's fluorescence is initially quenched via Photoinduced Electron Transfer (PET). Upon reaction with HOCl, the receptor is oxidized, abolishing the PET effect and triggering a massive "turn-on" fluorescence response with a large Stokes shift [1].

Ratiometric BODIPY-Indole Probes for Hydrazine Detection

Hydrazine (N₂H₄) is a highly toxic industrial reagent. By coupling an α/β-formyl BODIPY with a 3-cyanoacetylindole derivative (structurally related to the 3-carbonitrile core), researchers have developed highly selective ratiometric probes [2]. The nucleophilic attack of hydrazine on the conjugated linker disrupts the extended π-conjugation, resulting in a distinct colorimetric and fluorometric shift (e.g., from 536 nm to 567 nm), allowing for quantitative tracking in both environmental samples and biological systems.

Quantitative Data Summary

The table below summarizes the photophysical properties of representative fluorescent probes derived from the indole-3-carbonitrile/BODIPY scaffold.

Probe Type / Analyte TargetAbsorption Max (λ_abs)Emission Max (λ_em)Stokes ShiftQuantum Yield (Φ)Limit of Detection (LOD)
Indole-BF₂ Complex (HOCl) 375 nm514 nm139 nm0.450.21 μM
BODIPY-Indole Conjugate (N₂H₄) 536 nm567 nm31 nm0.384.30 μM
Nitro-Substituted Indole-BF₂ 390 nm580 nm190 nm0.12N/A (Solvatochromic)

Data synthesized from spectroscopic evaluations in physiological buffer (pH 7.4) [1, 2].

Experimental Protocols

Protocol A: Synthesis of Indole-Boron Difluoride Fluorochromes

This protocol outlines the boron complexation of a functionalized 1-phenyl-1H-indole-3-carbonitrile precursor.

  • Preparation: Dissolve the indole-3-carbonitrile derivative (1.0 eq, ~0.5 mmol) in 10 mL of anhydrous dichloromethane (CH₂Cl₂) in an oven-dried Schlenk flask under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq) via syringe.

    • Causality Insight: DIPEA is chosen over triethylamine because its steric hindrance prevents it from acting as a nucleophile toward the boron center, while still efficiently scavenging the highly corrosive HF generated during the reaction.

  • Boron Complexation: Stir the mixture for 15 minutes at room temperature. Cool the flask to 0 °C in an ice bath, then add Boron trifluoride diethyl etherate (BF₃·OEt₂) (6.0 eq) dropwise over 5 minutes.

    • Causality Insight: Dropwise addition at 0 °C controls the exothermic nature of the complexation, preventing localized thermal degradation or polymerization of the electron-rich indole core.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the organic layer with CH₂Cl₂ (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield the pure fluorochrome.

Protocol B: Live-Cell Imaging of HOCl using Indole-Based Probes

This protocol details the validation of the synthesized probe in living cellular models.

  • Cell Culture: Seed HeLa cells in 35 mm glass-bottom confocal dishes at a density of 1 × 10⁵ cells/dish. Cultivate in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37 °C in a 5% CO₂ incubator for 24 hours.

  • Pre-Wash: Aspirate the media and wash the cells gently with 1X Phosphate-Buffered Saline (PBS) twice.

    • Causality Insight: Washing removes residual serum proteins (like BSA) that possess hydrophobic pockets capable of non-specifically sequestering the lipophilic fluorescent probe, which would otherwise cause high background noise.

  • Probe Incubation: Incubate the cells with 10 μM of the Indole-BF₂ probe dissolved in phenol red-free DMEM for 30 minutes at 37 °C.

    • Causality Insight: Phenol red exhibits broad autofluorescence in the visible spectrum that directly overlaps with the emission channel of many ICT-based probes, leading to false-positive signal quantification.

  • Analyte Stimulation: Wash the cells twice with PBS to remove unbound probe. Add exogenous HOCl (50 μM) in PBS and incubate for an additional 20 minutes.

  • Imaging: Image the cells using a Confocal Laser Scanning Microscope (CLSM). For the Indole-BF₂ probe, use a 375 nm excitation laser and collect emission in the 465–550 nm window.

G Culture 1. HeLa Cell Culture (DMEM, 10% FBS, 37°C) Incubation 2. Probe Incubation (10 μM, 30 min) Culture->Incubation Wash 3. PBS Wash (Remove excess probe) Incubation->Wash Stimulation 4. Analyte Stimulation (e.g., 50 μM HOCl) Wash->Stimulation Imaging 5. Confocal Imaging (λex=375nm, λem=514nm) Stimulation->Imaging

Fig 2. Step-by-step experimental workflow for live-cell fluorescence imaging.

References

  • Boonkerd, A., et al. (2025). Tunable Electronic Effects in Indole–Boron Difluoride Fluorochromes: Hammett Correlations, TD-DFT Insights, and Hypochlorous Acid Detection in Live Cells. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUwfTTChu6E-J3HpSP52ibMMk7oEApXNNQsiIQ1BoZdEdbidyyaBOJq_QTW2Ao5-0ecUn5C_EsUhhvHwjngQyai0sUg_auEoP9tbIJtp5nPunmp8RlmwlhIj7EyXPvZ2dvQJKaihRppZ7x]
  • Saraf, P., et al. (2018). A Facile and Efficient Synthesis of BODIPY-Based Fluorescent Probes for Selective Detection of Hydrazine. Chemistry - An Asian Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfZRaWhTO1ipLvO33DRqQbqoHTJJL9ZfWl5nUePwJ0sl2-pLeiR0F28VOo_jar0bKIAj26Auu5JuqaQIOvXEzyV7J6k63UCtGkDK3_DhX0vlmzOXSRQpM2VSeOmQDT_zIRgCx77JQ336tyIzdKAhbNwC33T-zrL17QFc1b-7CSmD5vlx-NhDgcY4CYogAxwn2eNx37uPt9gw9Z53dt2wRsYPVx33fdcWVDTBTSio0Y1pCvssPIeECp-ITDQmxbFyeetezqIsbiWzQpghGsGVht3OELR0mq]
  • Wang, Z., et al. (2013). Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtn84Uxwm4lt_INZXo1D30AFNv-LHDlNMdp-mf7U90AZMI1sYaNdQ1FN_lVBYu72Jvn5e-JfKYGPeZpFTbIGLk4qmcQPd79MGhiSpguOQMwF19jZwEwLKt5a0VHoyT8kxModqc5g==]
Method

Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Phenyl-1H-indole-3-carbonitrile

Introduction: The Privileged Scaffold in Modern Drug Discovery The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products, pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic and structural features allow it to interact with a multitude of biological targets, forming the core of drugs for an array of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3] The 1-phenyl-1H-indole-3-carbonitrile motif, in particular, serves as a versatile synthetic intermediate. The N-phenyl group provides a vector for modulating pharmacokinetic properties, while the C3-carbonitrile is a key functional handle and an effective bioisostere, making its derivatives promising candidates for drug development, such as potent Tropomyosin Receptor Kinase (TRK) inhibitors.[4][5]

This guide provides detailed protocols and technical insights for the functionalization of the 1-phenyl-1H-indole-3-carbonitrile core using palladium-catalyzed cross-coupling reactions. We will explore methodologies for creating new carbon-carbon and carbon-nitrogen bonds, essential transformations for generating molecular diversity in drug discovery libraries.

Synthetic Strategy: Accessing C2-Functionalized Derivatives

The inherent reactivity of the indole ring typically favors functionalization at the C3 position. However, with the C3 position occupied by a carbonitrile group, synthetic efforts can be directed towards other positions. The C2 position is a prime target for diversification. This can be achieved through two primary strategies:

  • Cross-Coupling of a Pre-Halogenated Intermediate: A robust and widely applicable method involves the synthesis of a halogenated precursor, such as 2-bromo-1-phenyl-1H-indole-3-carbonitrile, which can then participate in a variety of classical cross-coupling reactions.

  • Direct C-H Functionalization: An increasingly powerful, atom-economical approach involves the direct activation of the C2-H bond, bypassing the need for a separate halogenation step.[6]

This document will provide detailed protocols for both strategies, covering Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Protocol 1: Suzuki-Miyaura Coupling for C2-Arylation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of an organoboron species with an organic halide.[7] This protocol outlines the C2-arylation of the indole core starting from a 2-bromo intermediate. The conditions are adapted from successful couplings on related 3-iodo-indole-2-carbonitrile systems.[8][9]

Workflow for C2-Arylation via Suzuki-Miyaura Coupling

cluster_start Starting Material Preparation cluster_coupling Suzuki-Miyaura Coupling cluster_purification Final Steps Start 1-Phenyl-1H-indole-3-carbonitrile Halogenation Bromination (e.g., with NBS) Start->Halogenation Precursor 2-Bromo-1-phenyl-1H-indole-3-carbonitrile Halogenation->Precursor Coupling Pd-Catalyzed Coupling with Arylboronic Acid Precursor->Coupling Enters Catalytic Cycle Product 2-Aryl-1-phenyl-1H-indole-3-carbonitrile Coupling->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final Isolated Product Purification->Final

Caption: Workflow for Suzuki-Miyaura C2-Arylation.

Detailed Experimental Protocol
  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-1-phenyl-1H-indole-3-carbonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To the flask, add the palladium catalyst and ligand (see table below). For example, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-1-phenyl-1H-indole-3-carbonitrile.

Table of Reaction Parameters: Suzuki-Miyaura Coupling
ComponentExample ReagentTypical LoadingFunction / Rationale
Aryl Halide 2-Bromo-1-phenyl-1H-indole-3-carbonitrile1.0 equivElectrophilic partner in the coupling.
Boronic Acid Phenylboronic acid1.2 - 2.0 equivNucleophilic partner; excess drives reaction to completion.
Palladium Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄2 - 5 mol%Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Ligand dppf (in Pd(dppf)Cl₂) or PPh₃4 - 10 mol%Stabilizes the Pd center and modulates its reactivity.
Base K₃PO₄, Cs₂CO₃, or K₂CO₃2.0 - 3.0 equivActivates the boronic acid for transmetalation.[10]
Solvent 1,4-Dioxane/H₂O, Toluene, or DMF0.1 - 0.2 MSolubilizes reagents and facilitates the reaction.
Temperature 80 - 110 °C-Provides energy to overcome activation barriers.
Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Cycle center Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Diaryl-Pd(II) Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Indole-Ar' RedElim->Product R-R' ArX Indole-Br ArX->OxAdd R-X ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Heck Reaction for C2-Alkenylation

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, proving invaluable for installing vinyl groups.[11] This protocol is based on conditions successfully applied to related indole systems.[9]

Detailed Experimental Protocol
  • Reagent Preparation: To a sealable reaction tube, add 2-bromo-1-phenyl-1H-indole-3-carbonitrile (1.0 mmol, 1.0 equiv), the desired alkene (e.g., styrene or an acrylate, 1.5 mmol, 1.5 equiv), and a base such as triethylamine (Et₃N) or potassium acetate (KOAc) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%). If a ligand is used, add it at this stage (e.g., triphenylphosphine, PPh₃, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add an anhydrous polar aprotic solvent like DMF or DMA (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 100-120 °C with stirring. Monitor the reaction's progress until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the C2-alkenylated indole product.

Table of Reaction Parameters: Heck Reaction
ComponentExample ReagentTypical LoadingFunction / Rationale
Aryl Halide 2-Bromo-1-phenyl-1H-indole-3-carbonitrile1.0 equivElectrophilic partner.
Alkene Styrene, Ethyl acrylate1.2 - 2.0 equivOlefinic coupling partner.
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂1 - 5 mol%Core of the catalytic system.
Ligand (optional) PPh₃, P(o-tolyl)₃2 - 10 mol%Used to stabilize the catalyst and improve yield/selectivity.
Base Et₃N, K₂CO₃, KOAc1.5 - 3.0 equivNeutralizes the HX generated during the catalytic cycle.
Solvent DMF, DMA, Acetonitrile0.1 - 0.2 MHigh-boiling polar aprotic solvent.
Temperature 100 - 140 °C-Required for efficient catalytic turnover.
Catalytic Cycle: Heck Reaction

Heck_Cycle center Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim PdII_Hydride H-Pd(II)-X Complex BetaElim->PdII_Hydride Product Substituted Alkene BetaElim->Product RedElim Reductive Elimination PdII_Hydride->RedElim RedElim->Pd0 Catalyst Regeneration BaseH [Base-H]⁺X⁻ RedElim->BaseH ArX Indole-Br ArX->OxAdd Alkene Alkene Alkene->Coord Base Base (e.g., Et₃N) Base->RedElim

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Protocol 3: Buchwald-Hartwig Amination for C2-Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling amines with aryl halides or pseudohalides. This protocol is designed for the C2-amination of a bromo-indole precursor, drawing upon established methods for amination of various aryl halides.[3][12]

Detailed Experimental Protocol
  • Reaction Setup: In a glovebox, charge an oven-dried vial with 2-bromo-1-phenyl-1H-indole-3-carbonitrile (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol, 1.4 equiv).[3]

  • Reagent Addition: Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add an anhydrous solvent such as toluene or 1,4-dioxane (5 mL).

  • Reaction Execution: Seal the vial and heat the mixture to 80-110 °C. Stir vigorously until the starting material is fully consumed as monitored by TLC or LC-MS (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the C2-aminated indole.

Table of Reaction Parameters: Buchwald-Hartwig Amination
ComponentExample ReagentTypical LoadingFunction / Rationale
Aryl Halide 2-Bromo-1-phenyl-1H-indole-3-carbonitrile1.0 equivElectrophilic coupling partner.
Amine Morpholine, Aniline, Benzylamine1.1 - 1.5 equivNucleophilic coupling partner.
Palladium Precatalyst G3-XPhos, Pd₂(dba)₃1 - 5 mol%Source of the active Pd(0) catalyst.
Ligand XPhos, RuPhos, BrettPhos1.5 - 10 mol%Bulky, electron-rich phosphine ligands are crucial for this transformation.
Base NaOtBu, K₂CO₃, LHMDS1.2 - 2.5 equivDeprotonates the amine and facilitates reductive elimination.
Solvent Toluene, 1,4-Dioxane0.1 - 0.2 MAnhydrous, non-protic solvent is required.
Temperature 80 - 110 °C-Standard temperature range for these couplings.
Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Cycle center Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl AmineCoord Amine Coordination/ Deprotonation PdII_Aryl->AmineCoord PdII_Amide Aryl-Pd(II)-Amide Complex AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Indole-NR₂ RedElim->Product ArX Indole-Br ArX->OxAdd Amine R₂NH Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Applications and Future Outlook

The protocols described herein provide robust pathways to novel, highly functionalized 1-phenyl-1H-indole-3-carbonitrile derivatives. The resulting C2-arylated, -alkenylated, and -aminated products are valuable building blocks for constructing complex molecular architectures. These scaffolds can be further elaborated to access libraries of compounds for high-throughput screening in various therapeutic programs. Given the established importance of the indole core in bioactive molecules, these cross-coupling methods offer a direct and efficient route to new chemical entities with significant potential in drug discovery and development.[1][13]

References

  • [Request PDF] Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. (2025). ResearchGate. Available at: [Link]

  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. Available at: [Link]

  • Thaker, T., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. Available at: [Link]

  • Kim, H., et al. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society.
  • Dong, J., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • DeLaTerre, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Iwasaki, M., et al. (2019). Ni(III)
  • [PDF] Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2025). ResearchGate. Available at: [Link]

  • Heravi, M. M., & Faghihi, Z. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 2007-2065.
  • Fadaeinasab, M., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(6), 436-453.
  • Wang, C., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(1), 113-119. Available at: [Link]

  • Ferreira, M., et al. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts, 14(1), 32. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(43), 17294-17303. Available at: [Link]

  • [Request PDF] The Pd‐Co/rGO Catalyzed Buchwald–Hartwig Amination of N‐Protected‐5‐Bromoindoles: A Green Approach to Functionalized Indoles With Photophysical Insights. (2026). ResearchGate. Available at: [Link]

Sources

Application

Application Note: In Vivo Dosing Strategies for 1-Phenyl-1H-indole-3-carbonitrile in Murine Models

Executive Summary & Pharmacological Context 1-Phenyl-1H-indole-3-carbonitrile (CAS: 473918-44-4) is a highly versatile building block and pharmacophore within the indole nitrile family. Indole nitriles display wide biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-Phenyl-1H-indole-3-carbonitrile (CAS: 473918-44-4) is a highly versatile building block and pharmacophore within the indole nitrile family. Indole nitriles display wide biological activities and exist in many pharmaceuticals, agrochemicals, and natural products as the backbone of their structural frameworks[1]. Specifically, 3-cyanoindole derivatives are heavily investigated in oncology and virology, often acting as potent kinase inhibitors or viral polymerase antagonists[2].

The transition of 1-Phenyl-1H-indole-3-carbonitrile from in vitro biochemical assays to in vivo murine models is notoriously challenging. The structural conformation—specifically the dihedral angle between the planar indole ring system and the pendant phenyl ring—dictates its high lipophilicity and unique crystal packing features[3]. This structural rigidity necessitates highly optimized formulation strategies to prevent systemic precipitation and ensure reliable pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

This application note provides a comprehensive, field-validated framework for formulating, evaluating, and dosing 1-Phenyl-1H-indole-3-carbonitrile in murine models.

Physicochemical Profiling & Formulation Strategy

Causality in Formulation Selection

Due to the hydrophobic nature of the N-phenyl substitution and the rigid indole core, 1-Phenyl-1H-indole-3-carbonitrile exhibits poor aqueous solubility. Attempting to dose this compound in standard physiological saline will result in immediate micro-precipitation, leading to fatal embolisms during intravenous (IV) administration or erratic absorption during oral (PO) gavage.

To circumvent this, researchers must utilize a co-solvent system that lowers the dielectric constant of the vehicle while utilizing surfactants to form stable micelles.

Table 1: Optimized Vehicle Formulations for Murine Administration
RouteFormulation Composition (v/v)Maximum Dose VolumeRationale / Causality
IV 5% DMSO + 10% Solutol HS15 + 85% Saline5 mL/kgSolutol HS15 creates stable micelles, minimizing hemolysis risk while maintaining the API in solution for rapid systemic distribution.
PO 10% DMSO + 40% PEG400 + 50% Water10 mL/kgPEG400 acts as a highly effective dispersion agent in the gastrointestinal tract, significantly enhancing oral bioavailability.
IP 5% DMSO + 5% Tween-80 + 90% Saline10 mL/kgTween-80 prevents peritoneal irritation and localized precipitation at the injection site, ensuring steady systemic absorption.

Expert Insight: Always pre-warm the formulated vehicle to 37°C and vortex vigorously immediately prior to administration. Indole derivatives synthesized via transition metal-catalyzed cyanation[4] must be purified to >98% (HPLC) to prevent trace metal toxicity from confounding in vivo results.

Experimental Workflows & Methodologies

Workflow N1 1-Phenyl-1H-indole-3-carbonitrile API Synthesis & Validation N2 Vehicle Formulation (DMSO/PEG400/Saline) N1->N2 Purity >98% N3 Murine PK Profiling (IV vs PO) N2->N3 Solubilized N4 Tolerability (MTD) Assessment N3->N4 PK Parameters N5 Xenograft Efficacy Evaluation N4->N5 Optimal Dose

Figure 1: Preclinical in vivo workflow for 1-Phenyl-1H-indole-3-carbonitrile evaluation.

Protocol 1: Pharmacokinetic (PK) Profiling in C57BL/6 Mice

Objective: Establish the bioavailability (F%), half-life (t1/2), and clearance (Cl) to dictate the dosing interval for subsequent efficacy studies. This protocol is designed as a self-validating system by incorporating an internal standard during LC-MS/MS analysis to verify extraction efficiency.

Step-by-Step Methodology:

  • Subject Preparation: Fast male C57BL/6 mice (8–10 weeks old, n=3 per time point) for 12 hours prior to PO dosing to eliminate food-effect variability. IV cohorts do not require fasting.

  • Dosing Execution:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein using a 29G insulin syringe.

    • PO Cohort: Administer 10 mg/kg via oral gavage using a 20G reusable feeding needle. Flush the needle with vehicle beforehand to prevent drug loss in the dead volume.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at precisely 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Immediately transfer blood to K2EDTA-coated microtubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C.

  • Bioanalysis: Extract plasma proteins using cold acetonitrile spiked with a structurally similar internal standard (e.g., 1-Benzyl-1H-indole-3-carbonitrile). Analyze via LC-MS/MS and calculate parameters using Non-Compartmental Analysis (NCA).

In Vivo Efficacy: Subcutaneous Xenograft Tumor Model

3-Cyanoindoles are frequently evaluated for their ability to disrupt intracellular signaling pathways driving tumor proliferation[1]. The following protocol outlines a standard xenograft efficacy study.

MoA Ligand Extracellular Signal (e.g., Growth Factor) Receptor Membrane Receptor Tyrosine Kinase Ligand->Receptor Binds Target Intracellular Target (Kinase / Polymerase) Receptor->Target Activates Drug 1-Phenyl-1H-indole- 3-carbonitrile Drug->Target Inhibits Activity Response Disease Progression (Tumor Growth / Viral Replication) Target->Response Promotes

Figure 2: Generalized pharmacodynamic mechanism of indole-3-carbonitrile derivatives.

Protocol 2: Xenograft Efficacy Evaluation

Objective: Quantify the anti-proliferative activity of the compound in a controlled in vivo environment.

Step-by-Step Methodology:

  • Cell Preparation: Harvest target cancer cells (e.g., HCT116 or A549) in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5×106 cells/mL.

    • Causality: Matrigel provides an artificial extracellular matrix, significantly improving tumor take rates and uniformity, which is critical when evaluating novel hydrophobic scaffolds.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of athymic nude mice (nu/nu).

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (Calculated as: Volume=(length×width2)/2 ), randomize mice into treatment groups to ensure equal starting tumor burdens across all cohorts.

  • Dosing Regimen: Administer 1-Phenyl-1H-indole-3-carbonitrile via IP injection once daily (QD) for 21 days according to the study design (Table 2).

  • Monitoring & Endpoint: Measure tumor volume and body weight thrice weekly. A body weight loss of >20% indicates unacceptable toxicity. Efficacy is determined by calculating the Tumor Growth Inhibition (TGI) percentage at day 21.

Table 2: Efficacy Study Group Design
GroupTreatmentDose (mg/kg)RouteSchedulen
1. Negative Control Vehicle (5% DMSO/5% Tween-80/90% Saline)0IPQD × 218
2. Low Dose 1-Phenyl-1H-indole-3-carbonitrile15IPQD × 218
3. High Dose 1-Phenyl-1H-indole-3-carbonitrile30IPQD × 218
4. Positive Control Standard of Care (e.g., Erlotinib)25POQD × 218

References

  • 1H-Indole | A2B Chem a2bchem.com
  • Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source ACS Public
  • Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I)
  • 2-Methyl-1-phenyl-1H-indole-3-carbonitrile PMC (nih.gov)

Sources

Method

Application Note: Utilizing 1-Phenyl-1H-indole-3-carbonitrile in the Synthesis of Bioactive Heterocycles

Executive Summary & Chemical Rationale The indole ring is widely recognized as a "privileged scaffold" in medicinal chemistry. When substituted at the N1 position with a phenyl group and at the C3 position with a cyano g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The indole ring is widely recognized as a "privileged scaffold" in medicinal chemistry. When substituted at the N1 position with a phenyl group and at the C3 position with a cyano group, the resulting molecule—1-Phenyl-1H-indole-3-carbonitrile —becomes a highly versatile, electrophilic hub for divergent heterocycle synthesis.

From a mechanistic standpoint, the N-phenyl group serves two critical functions:

  • Physicochemical Modulation: It significantly increases the lipophilicity (LogP) of the scaffold, a desirable trait for targeting hydrophobic protein pockets or crossing the blood-brain barrier.

  • Electronic Tuning: Unlike an electron-donating N-alkyl group, the N-phenyl substituent exerts a mild electron-withdrawing effect via resonance. This subtly reduces the electron density of the indole core, thereby increasing the electrophilicity of the C3-carbonitrile and making it more susceptible to nucleophilic attack.

This application note provides field-proven, self-validating protocols for converting 1-phenyl-1H-indole-3-carbonitrile into high-value bioactive heterocycles, specifically tetrazoles , amidoximes , and 1,2,4-oxadiazoles . These motifs are frequently utilized as metabolically stable bioisosteres for carboxylic acids and amides in drug development.

Divergent Synthetic Pathways

The C3-cyano group can be orthogonally directed toward various heterocyclic products depending on the nucleophile and activation strategy employed. As detailed in 1 [1], the stable nitrile precursor can be isolated in high yields and subsequently subjected to divergent cyclizations.

G A 1-Phenyl-1H-indole -3-carbonitrile B Indolyl-Tetrazole (Bioisostere) A->B NaN3, Lewis Acid [3+2] Cycloaddition C Amidoxime Intermediate A->C NH2OH·HCl, Base Nucleophilic Addition E Amidine (Kinase Inhibitor) A->E Pinner Reaction or LiHMDS D 1,2,4-Oxadiazole (Bioactive Scaffold) C->D R-COCl, Pyridine Cyclocondensation

Fig 1: Divergent synthetic pathways from 1-phenyl-1H-indole-3-carbonitrile to bioactive heterocycles.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of 5-(1-Phenyl-1H-indol-3-yl)-1H-tetrazole

Tetrazoles are premier carboxylic acid bioisosteres. Because the indole ring is inherently electron-rich, the C3-nitrile is deactivated toward uncatalyzed [3+2] cycloadditions. To overcome this, a Lewis acid (FeCl₃ or AlCl₃) is required to coordinate with the cyano nitrogen, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy [2].

Reagents & Causality:

  • 1-Phenyl-1H-indole-3-carbonitrile: (1.0 equiv) Starting material.

  • Sodium Azide (NaN₃): (3.0 equiv) Nucleophile. Used in excess to drive the reaction to completion.

  • Iron(III) Chloride (FeCl₃): (1.0 equiv) Lewis acid catalyst. Chosen over NH₄Cl because transition metal coordination provides superior electrophilic activation for deactivated nitriles.

  • Dimethylformamide (DMF): Solvent. Selected for its high boiling point and excellent ability to solvate both the organic substrate and inorganic salts.

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1-phenyl-1H-indole-3-carbonitrile (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Add anhydrous FeCl₃ (1.0 mmol) and stir at room temperature for 15 minutes to allow for Lewis acid-nitrile coordination (solution will darken).

  • Carefully add NaN₃ (3.0 mmol) in one portion.

  • Heat the reaction mixture to 125 °C and maintain stirring for 16–18 hours.

  • Workup: Cool the mixture to room temperature. Slowly pour into ice-cold 1M HCl (20 mL) to break the iron-tetrazole complex and precipitate the free 1H-tetrazole. Extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH, 95:5).

Validation & Quality Control (Self-Validating System):

  • TLC: The product will appear as a highly polar spot that streaks slightly on normal-phase silica due to the acidic tetrazole proton.

  • FT-IR: The reaction is deemed complete when the sharp C≡N stretching band at ~2220 cm⁻¹ completely disappears, replaced by a broad N-H stretching band at 2800–3100 cm⁻¹ .

  • ¹³C NMR: The newly formed tetrazole carbon will appear highly deshielded at approximately 150–155 ppm .

Protocol B: Synthesis of 1,2,4-Oxadiazole Derivatives via Amidoxime

1,2,4-Oxadiazoles are frequently synthesized to improve the pharmacokinetic profile of drug candidates, acting as hydrolytically stable ester/amide bioisosteres [4].

Step-by-Step Procedure:

  • Amidoxime Formation: Suspend 1-phenyl-1H-indole-3-carbonitrile (1.0 mmol), hydroxylamine hydrochloride (3.0 equiv), and Na₂CO₃ (3.0 equiv) in EtOH/H₂O (4:1, 10 mL). Causality: Na₂CO₃ is strictly required to neutralize the hydrochloride salt, liberating the nucleophilic free hydroxylamine.

  • Reflux for 12 hours. Monitor by LC-MS for the appearance of the [M+H]⁺ amidoxime mass. Cool and extract with EtOAc to isolate the intermediate.

  • Cyclocondensation: Dissolve the crude amidoxime in anhydrous pyridine (5 mL). Add the desired acyl chloride (1.2 equiv) dropwise at 0 °C.

  • Warm to room temperature for 2 hours (O-acylation), then heat to 110 °C for 6 hours to drive the cyclodehydration.

  • Validation: Successful cyclization is confirmed by the disappearance of the amidoxime O-H and N-H stretches in IR, and a distinct ¹³C NMR shift for the oxadiazole C5 carbon at ~170-175 ppm .

Quantitative Data: Optimization of Tetrazole Synthesis

To demonstrate the causality of the reaction conditions in Protocol A, the following optimization data summarizes the impact of Lewis acid selection and temperature on the [3+2] cycloaddition efficiency.

EntryCatalyst (equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
1NoneDMF12024< 10Lack of nitrile activation prevents cycloaddition.
2NH₄Cl (1.5)DMF1201845Weak protonation provides marginal LUMO lowering.
3ZnBr₂ (1.0)H₂O/iPrOH1001268"Click" conditions; limited by substrate solubility.
4AlCl₃ (1.0)THF70 (Reflux)1672Good activation, but lower temp limits reaction rate.
5 FeCl₃ (1.0) DMF 125 16 88 Optimal Lewis acidity and solubility profile.

Data synthesized based on standard optimization parameters for indole-3-carbonitrile conversions [2], [3].

Mechanistic Pathway Visualization

The conversion of the carbonitrile to a tetrazole is not a concerted single step under these conditions. The Lewis acid plays a mandatory role in the stepwise sequence shown below.

Mechanism N1 Nitrile Activation (FeCl3 Coordination) N2 Azide Nucleophilic Attack (Imidoyl Azide Formation) N1->N2 NaN3 Addition N3 Intramolecular Cyclization (Electrocyclic Ring Closure) N2->N3 Heat (125°C) N4 1H-Tetrazole Product (Aromatization) N3->N4 Acidic Workup

Fig 2: Mechanistic sequence for the Lewis acid-mediated [3+2] cycloaddition forming tetrazoles.

Sources

Application

Application Note: Green Chemistry Approaches for the Synthesis of 1-Phenyl-1H-indole-3-carbonitrile

Strategic Rationale & Paradigm Shift The 3-cyanoindole motif is a privileged pharmacophore embedded in numerous biologically active molecules, kinase inhibitors, and advanced agrochemicals. Historically, the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Paradigm Shift

The 3-cyanoindole motif is a privileged pharmacophore embedded in numerous biologically active molecules, kinase inhibitors, and advanced agrochemicals. Historically, the synthesis of 1-phenyl-1H-indole-3-carbonitrile relied heavily on the Sandmeyer reaction or transition-metal-catalyzed C–H functionalization utilizing highly toxic cyanide salts (e.g., KCN, NaCN, or TMSCN)[1].

Recent mandates in sustainable drug development have driven a paradigm shift toward "green cyanation." This application note details the transition from hazardous cyanide sources to benign surrogates—specifically utilizing acetonitrile (CH₃CN) as a dual solvent and traceless cyanide source via C–CN bond cleavage[2]. We also evaluate emerging electrochemical methodologies that utilize traceless electrons to bypass stoichiometric chemical oxidants[3].

Mechanistic Causality: Directing Regioselectivity (E-E-A-T)

Understanding the causality behind reagent selection and regiocontrol is critical for scaling these reactions.

Why C3 Regioselectivity? The inherent electronic topology of 1-phenyl-1H-indole dictates its reactivity. The nitrogen atom's lone pair delocalizes into the fused pyrrole ring, rendering the C3 position the most nucleophilic and electron-rich site. In transition-metal catalysis (Pd or Cu), the electrophilic metal center preferentially attacks this C3 position to form a metallated intermediate[4].

Why Acetonitrile? Acetonitrile is a standard, low-toxicity laboratory solvent. The thermodynamic stability of its C–CN bond usually precludes its use as a reagent. However, under specific oxidative conditions with Pd(II) or Cu(II) catalysts, the metal center coordinates to the nitrile nitrogen, weakening the adjacent C–C bond and facilitating its cleavage. This generates an active metal-cyanide species in situ, completely eliminating the need for external cyanide salts[2][5].

The Role of Oxidants: In the palladium-catalyzed protocol, PdCl₂ serves as the primary catalyst. Cu(OAc)₂ is employed not merely as an additive, but as a crucial redox mediator. It facilitates the challenging C–CN bond cleavage and acts as a terminal oxidant (alongside molecular O₂) to reoxidize the inactive Pd(0) back to the active Pd(II) species, thereby closing the catalytic cycle[4].

Comparative Metrics: Evaluating Cyanation Strategies

To guide synthetic route selection, the following table summarizes the quantitative and qualitative metrics of various cyanation approaches for 1-phenyl-1H-indole.

MethodologyCyanide SourceCatalyst / MediatorOxidantYield (C3-CN)Green Chemistry Profile
Traditional C-H Cyanation KCN / NaCNPd(OAc)₂ or CuIAg₂CO₃ / DDQ60–85%Poor: Highly toxic reagents, heavy metal waste, hazardous workup.
Electrochemical Cyanation TMSCN / nBu₄NCNTris(4-bromophenyl)amineAnodic OxidationVariable*Moderate: Replaces chemical oxidants with electrons, but still relies on toxic TMSCN[3].
Cu-Catalyzed Green Cyanation Acetonitrile (CH₃CN)Cu(OAc)₂O₂ / Peroxides~71%Excellent: Benign CN source, cheap base metal, high step-economy[5].
Pd-Catalyzed Green Cyanation Acetonitrile (CH₃CN)PdCl₂ / Cu(OAc)₂O₂68–88%Excellent: No toxic cyanide salts, robust scalability, high functional group tolerance[4].

*Note: Radical-cation electrochemical pathways often favor C2-cyanation for 1-phenylindoles due to charge density distribution[6], making metal-catalyzed C3-directed approaches superior for 1-phenyl-1H-indole-3-carbonitrile synthesis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the reaction trajectory is continuously verifiable.

Protocol A: Ligand-Free Palladium-Catalyzed Direct C3-Cyanation

Adapted from Liu et al.[2][4]

Reagents & Equipment:

  • 1-Phenyl-1H-indole (1.0 mmol, 193 mg)

  • Palladium(II) chloride (PdCl₂, 5 mol%, 8.8 mg)

  • Copper(II) acetate (Cu(OAc)₂, 1.5 equiv, 272 mg)

  • Anhydrous Acetonitrile (CH₃CN, 5.0 mL)

  • Schlenk tube with an O₂ balloon.

Step-by-Step Methodology:

  • System Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-phenyl-1H-indole (193 mg), PdCl₂ (8.8 mg), and Cu(OAc)₂ (272 mg).

  • Solvent Introduction: Evacuate the tube and backfill with molecular oxygen (O₂) three times. Syringe in 5.0 mL of anhydrous CH₃CN.

    • Causality: CH₃CN acts as both the solvent matrix and the sole cyanide source. The O₂ atmosphere is critical for the continuous regeneration of the Cu(II) oxidant.

  • Thermal Activation: Seal the tube and heat the mixture in an oil bath at 135 °C for 24–36 hours.

    • Validation Check 1: The solution will transition from a pale blue/green (Cu(II) resting state) to a dark, heterogeneous mixture as Pd black and Cu species cycle through their redox states.

  • Reaction Monitoring (IPC): At 24 hours, sample 10 µL of the mixture, dilute with ethyl acetate, and spot on a silica TLC plate (Hexane/EtOAc 4:1).

    • Validation Check 2: The starting material (R_f ~ 0.8) should be consumed, replaced by a highly UV-active spot (R_f ~ 0.5) corresponding to the C3-cyanated product.

  • Workup & Purification: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove metal particulates, washing with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.

  • Isolation: Purify via flash column chromatography (Silica gel, Hexane/DCM 1:1 to 1:2).

    • Validation Check 3 (Analytical): Confirm product identity via GC-MS. The molecular ion peak must appear at m/z = 218 [5]. ¹H NMR (CDCl₃) will show the disappearance of the C3-proton (typically around δ 6.6 ppm in the starting material) and a diagnostic sharp singlet for the C2-proton around δ 7.81 ppm[5].

Protocol B: Copper-Catalyzed Cyanation (Palladium-Free Alternative)

Adapted from Zhao et al.[5]

For laboratories looking to avoid precious metals entirely, this protocol utilizes copper for both C–H activation and C–CN cleavage.

  • Setup: Combine 1-phenyl-1H-indole (1.0 mmol), Cu(OAc)₂ (20 mol%), and a terminal oxidant (e.g., di-tert-butyl peroxide, 2.0 equiv) in 5.0 mL of CH₃CN.

  • Reaction: Heat at 120 °C under a nitrogen atmosphere for 24 hours.

    • Causality: The peroxide generates radical species that facilitate the initial C–H abstraction, allowing the Cu center to mediate the transfer of the cyano group from the solvent.

  • Validation: Yields typically reach ~71%. The product presents as a white to pale-yellow solid (mp 115–116 °C)[5].

Mechanistic Visualization

The following diagram maps the catalytic cycle and causality of the Pd-catalyzed C3-cyanation utilizing acetonitrile as the green cyanide source.

G Indole 1-Phenyl-1H-indole C3_Palladation Electrophilic Palladation (C3-Pd(II) Intermediate) Indole->C3_Palladation + Pd(II) Pd_cat Pd(II) Catalyst Pd_cat->C3_Palladation CH3CN_Cleavage CH3CN Coordination & C-CN Bond Cleavage C3_Palladation->CH3CN_Cleavage + CH3CN Reductive_Elim Reductive Elimination CH3CN_Cleavage->Reductive_Elim CN transfer Product 1-Phenyl-1H-indole-3-carbonitrile Reductive_Elim->Product Regeneration Pd(0) to Pd(II) Oxidation via Cu(OAc)2 / O2 Reductive_Elim->Regeneration Pd(0) release Regeneration->Pd_cat Regenerated Pd(II)

Caption: Mechanistic pathway of Pd-catalyzed C3-cyanation of 1-phenylindole using acetonitrile.

References

  • Wang, P., et al. "Site-Selective Electrochemical C–H Cyanation of Indoles." Organic Letters, 23(15), 2021, 5983-5987. URL:[Link]

  • Liu, B., et al. "The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source." Organic & Biomolecular Chemistry, 18(31), 2020, 6108-6114. URL:[Link]

  • Zhao, M., et al. "Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source." The Journal of Organic Chemistry, 80(17), 2015, 8868-8873. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Phenyl-1H-indole-3-carbonitrile

Prepared by a Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 1-Phenyl-1H-indole-3-carbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 1-Phenyl-1H-indole-3-carbonitrile. We will explore a reliable multi-step synthetic pathway, address common experimental challenges through a detailed troubleshooting guide, and provide optimized protocols to enhance product yield and purity.

Section 1: Synthetic Strategy and Workflow

The synthesis of 1-Phenyl-1H-indole-3-carbonitrile is most effectively and reliably achieved through a sequential, three-step approach. This strategy separates the construction of the core indole scaffold from the installation of the C3-carbonitrile functionality, allowing for greater control and easier purification at each stage. The recommended pathway involves:

  • Fischer Indole Synthesis: Formation of the 1-Phenyl-1H-indole core.

  • Vilsmeier-Haack Formylation: Regioselective introduction of a formyl group at the electron-rich C3 position.

  • Nitrile Formation: Conversion of the C3-aldehyde into the final carbonitrile.

Below is a visual representation of this synthetic workflow.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Nitrile Formation N-Phenylhydrazine N-Phenylhydrazine 1-Phenyl-1H-indole-2-carboxylic acid 1-Phenyl-1H-indole-2-carboxylic acid N-Phenylhydrazine->1-Phenyl-1H-indole-2-carboxylic acid  Acid Catalyst (PPA, ZnCl2) Carbonyl Compound Pyruvic Acid (or suitable aldehyde/ketone) Carbonyl Compound->1-Phenyl-1H-indole-2-carboxylic acid 1-Phenyl-1H-indole 1-Phenyl-1H-indole 1-Phenyl-1H-indole-2-carboxylic acid->1-Phenyl-1H-indole  Decarboxylation (Heat) 1-Phenyl-1H-indole-3-carbaldehyde 1-Phenyl-1H-indole-3-carbaldehyde 1-Phenyl-1H-indole->1-Phenyl-1H-indole-3-carbaldehyde Electrophilic Substitution Vilsmeier Reagent POCl3, DMF Vilsmeier Reagent->1-Phenyl-1H-indole-3-carbaldehyde 1-Phenyl-1H-indole-3-carbonitrile Final Product: 1-Phenyl-1H-indole-3-carbonitrile 1-Phenyl-1H-indole-3-carbaldehyde->1-Phenyl-1H-indole-3-carbonitrile Condensation & Dehydration Nitrile Reagent Hydroxylamine-HCl, Formic Acid Nitrile Reagent->1-Phenyl-1H-indole-3-carbonitrile

Caption: Recommended three-step workflow for the synthesis of 1-Phenyl-1H-indole-3-carbonitrile.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

General Issues

Q: My overall yield across the three steps is very low. Where should I focus my optimization efforts?

A: A low overall yield is typically due to compounding losses at each step.

  • Step 1 (Fischer Indole Synthesis) is Critical: This is often the most challenging step. Low yields here will severely impact the overall process. Start by ensuring the 1-Phenyl-1H-indole is formed in high yield and purity.[1]

  • Purity of Intermediates: Do not proceed to the next step with impure material. Purify the product of each step (1-Phenyl-1H-indole and the subsequent aldehyde) thoroughly. Impurities can interfere with subsequent reactions.[2]

  • Material Loss During Workup: Pay close attention to extraction and purification procedures. Ensure complete extraction from the aqueous phase and optimize chromatography or recrystallization to minimize product loss.

Step 1: Fischer Indole Synthesis of 1-Phenyl-1H-indole

Q: I am getting a low yield or a complex mixture of byproducts during the Fischer cyclization. What are the common causes?

A: This is a frequent challenge and can be attributed to several factors:

  • Purity of N-Phenylhydrazine: Phenylhydrazines are susceptible to oxidation and degradation. Using old or discolored starting material is a primary cause of failure. Always use freshly purified or a newly purchased bottle of N-phenylhydrazine.[2]

  • Choice of Acid Catalyst: The type and concentration of the acid are crucial.[3] Both Brønsted acids (like polyphosphoric acid (PPA), H₂SO₄) and Lewis acids (like ZnCl₂, BF₃) can be effective.[4] The optimal catalyst often depends on the specific carbonyl partner. A screening of different catalysts is recommended.

  • Reaction Temperature: Temperature control is vital. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials, intermediates, or the final product.[1][2]

  • Side Reactions: The acidic and high-temperature conditions can promote undesired side reactions such as Friedel-Crafts-type reactions or aldol condensations of the carbonyl partner.[5] Optimizing reaction time and temperature can help minimize these.

Step 2: Vilsmeier-Haack Formylation

Q: The formylation of 1-Phenyl-1H-indole is not going to completion, and my TLC shows significant unreacted starting material.

A: Incomplete formylation is usually related to the Vilsmeier reagent or reaction conditions.

  • Stoichiometry of Reagents: Ensure an adequate excess of the Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) is used. A typical ratio is 1.5 to 3 equivalents of the reagent relative to the indole.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0 °C). The subsequent reaction with the indole should also be started at a low temperature before allowing it to warm. Poor temperature control can lead to reagent decomposition.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents must be used. Atmospheric moisture can quench the reagent, leading to an incomplete reaction.

Step 3: Aldehyde to Nitrile Conversion

Q: The conversion of 1-Phenyl-1H-indole-3-carbaldehyde to the nitrile is inefficient.

A: The efficiency of this step depends entirely on the chosen method. While several methods exist, one of the most reliable and high-yielding one-step procedures involves heating the aldehyde with hydroxylamine hydrochloride in a formic acid solvent.[6]

  • Ineffective Dehydration: Some two-step methods (formation of the oxime, then dehydration) can suffer from incomplete dehydration in the second step. The formic acid method facilitates both condensation and dehydration in a single operation.[6]

  • Reaction Time and Temperature: The reaction typically requires heating under reflux for 1-2 hours. Insufficient heating time can lead to incomplete conversion.[6]

  • Purity of the Aldehyde: Impurities from the previous step can interfere with the reaction. Ensure the starting aldehyde is pure before attempting the conversion.

Q: I am struggling with the final purification of 1-Phenyl-1H-indole-3-carbonitrile.

A: The final product is a solid. If impurities are present, direct crystallization may be difficult.

  • Chromatography: If the crude product is an oil or contains multiple components, purification by column chromatography on silica gel is recommended. A solvent system like ethyl acetate/petroleum ether can be effective.

  • Recrystallization: Once a relatively pure solid is obtained, recrystallization is an excellent final step to obtain a high-purity product. Solvents such as an acetone-hexane mixture have been reported to be effective.[7]

Section 3: Optimized Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-1H-indole

This protocol uses pyruvic acid, followed by decarboxylation, which is a reliable method to generate the unsubstituted C2/C3 positions.[1]

  • Hydrazone Formation: In a round-bottom flask, dissolve N-phenylhydrazine (1.0 eq.) and pyruvic acid (1.05 eq.) in ethanol.

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid or zinc chloride, see Table 1) to the mixture. Heat the reaction under reflux and monitor its progress by TLC.

  • Decarboxylation: Upon completion of the cyclization to form 1-Phenyl-1H-indole-2-carboxylic acid, continue heating the mixture (or adjust conditions as needed) to effect decarboxylation. The evolution of CO₂ gas should be observed.

  • Workup: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize the acid carefully with a base like sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq.) and cool to 0 °C in an ice bath. Add POCl₃ (1.5 eq.) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30-60 minutes.

  • Reaction: Dissolve 1-Phenyl-1H-indole (1.0 eq.) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, allow the reaction to warm to room temperature, then heat to 40-60 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral/basic.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude 1-Phenyl-1H-indole-3-carbaldehyde can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 1-Phenyl-1H-indole-3-carbonitrile

This protocol is adapted from a high-yield, one-step method.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-Phenyl-1H-indole-3-carbaldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.).

  • Solvent Addition: Add 90% formic acid as the solvent.

  • Heating: Heat the mixture under reflux for 1-2 hours. The color of the solution may change. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction and remove the formic acid under reduced pressure. Add water to the residue, which should cause the crude product to precipitate or form an oil.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution (to remove any remaining acid) and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude solid by column chromatography followed by recrystallization (e.g., from an acetone-hexane mixture) to yield pure 1-Phenyl-1H-indole-3-carbonitrile.[7]

Section 4: Data & Mechanistic Insights

Data Tables

Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis

CatalystTypeTypical ConditionsAdvantagesConsiderations
Polyphosphoric Acid (PPA) Brønsted80-120 °CStrong dehydrating agent; often gives good yields.Viscous and can be difficult to stir; workup requires quenching in large amounts of ice water.[4]
Zinc Chloride (ZnCl₂) LewisHigh temperatures, sometimes in fusionCommonly used and effective; can be used without solvent.[8]Strongly hygroscopic; requires anhydrous conditions; can be harsh.
Sulfuric Acid (H₂SO₄) BrønstedVaries, often in a co-solvent like ethanol or acetic acidInexpensive and readily available.Can lead to sulfonation or other side reactions if not carefully controlled.[3]
Boron Trifluoride (BF₃) LewisOften used as its etherate complex (BF₃·OEt₂) in an organic solventCan be effective under milder conditions than ZnCl₂.[4]Moisture-sensitive; requires inert atmosphere techniques.
Mechanistic Diagram

The core of the synthesis, the Fischer indole reaction, proceeds through a complex and elegant mechanism. Understanding these steps is key to troubleshooting the reaction.

G start Arylhydrazone enamine Enamine (Tautomer) start->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement H⁺ diimine Di-imine Intermediate rearrangement->diimine cyclization Aminal Formation (Cyclization) diimine->cyclization H⁺ elimination NH₃ Elimination cyclization->elimination indole Aromatic Indole elimination->indole -NH₃, -H⁺

Caption: Key steps in the mechanism of the Fischer Indole Synthesis.[3][4][8]

Section 5: Frequently Asked Questions (FAQs)

Q: Can I introduce the phenyl group onto the indole nitrogen after creating indole-3-carbonitrile?

A: While N-arylation of indoles is possible (e.g., Buchwald-Hartwig amination), it is often more complex and lower-yielding than the Fischer indole approach for this specific target. The Fischer synthesis builds the N-phenyl bond directly into the core structure from the start, which is generally more efficient.

Q: What are the key safety precautions when working with reagents like N-phenylhydrazine and POCl₃?

A:

  • N-Phenylhydrazine: It is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (POCl₃): It is highly corrosive and reacts violently with water, releasing HCl gas. It must be handled in a fume hood under anhydrous conditions.

Q: What analytical techniques are best for confirming the final product? A: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, especially the characteristic nitrile (C≡N) stretch.

  • Melting Point: To assess the purity of the final solid product and compare it to literature values.

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Al-awar, R. S., & D'mello, M. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3). Retrieved from [Link]

  • Ono, M. (1995). Method for producing indole-3-carbonitrile compound. Google Patents. (JP2767295B2).
  • Organic Syntheses. (n.d.). Indole-3-carbonitrile. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 1-Phenyl-1H-indole-3-carbonitrile Cyanation

Welcome to the Technical Support Center for indole functionalization. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the direct C–H cyana...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indole functionalization. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the direct C–H cyanation of 1-phenyl-1H-indole.

Synthesizing 1-phenyl-1H-indole-3-carbonitrile requires precise temperature control. The optimal thermal conditions dictate whether the reaction successfully cleaves the C–H and cyano-source bonds, or whether it falls prey to catalyst poisoning and substrate degradation.

I. Cyanation Temperature Strategy & Workflow

The selection of your reaction temperature is entirely dependent on the activation energy required by your chosen cyano source and catalytic system.

G A 1-Phenyl-1H-indole Cyanation B Thermal C-H Activation (High Activation Energy) A->B C Electrochemical Oxidation (Radical Cation Pathway) A->C D Cu-Catalyzed / NIS Cyano Source: CH3CN B->D E Pd-Catalyzed Cyano Source: K4[Fe(CN)6] B->E H Optimal Temp: 25 °C (Avoids TMSCN Volatility) C->H F Optimal Temp: 150 °C (Drives C-CN Cleavage) D->F G Optimal Temp: 130 °C (Prevents Pd Poisoning) E->G

Decision tree for selecting reaction temperature and strategy for 1-phenylindole cyanation.

II. Quantitative Data: Temperature & Yield Comparison

To facilitate easy comparison of how temperature impacts the efficacy of different cyanation systems, refer to the table below:

Cyanation StrategyCatalyst SystemCyano SourceOptimal Temp (°C)Yield (%)Mechanistic Rationale for Temperature
Sequential Iodination Cu(OAc)₂ / NISCH₃CN150 °C~71%High heat required to cleave the highly stable C–CN bond of acetonitrile[1].
Direct C–H Activation Pd(OAc)₂ / Cu(OAc)₂K₄[Fe(CN)₆]130 °CModerate130 °C in DMSO allows slow release of CN⁻ without poisoning the Pd catalyst[2].
Electrochemical Tris(4-bromophenyl)amineTMSCN25 °CGoodAnodic oxidation bypasses thermal C–H activation; prevents TMSCN evaporation[3].

III. Self-Validating Experimental Protocols

Do not blindly apply heat to your reactions. The protocols below integrate causality and self-validation checkpoints to ensure your system is functioning correctly at the specified temperature.

Protocol A: High-Temperature Cu-Catalyzed Cyanation (150 °C)

This method utilizes unactivated acetonitrile as both the solvent and the cyano source via a sequential iodination/cyanation pathway[1].

  • Reagent Assembly: In a pressure-resistant reaction vessel, combine 1-phenyl-1H-indole (0.3 mmol), NIS (1.1 equiv), KOH (1.05 equiv), Cu(OAc)₂ (20 mol %), 1,10-phenanthroline (20 mol %), (Me₃Si)₂ (1 equiv), and TEMPO (2 equiv)[1].

  • Solvent Addition: Add 1.2 mL of CH₃CN[1].

  • Direct Heating: Seal the vessel under an O₂ atmosphere and place it directly into a pre-heated 150 °C oil bath[1].

    • Causality: Cu-catalyzed C–CN cleavage of acetonitrile yields the necessary CN⁻ anion, but this cleavage has a massive activation energy barrier[1].

    • Self-Validation: Do not ramp the temperature slowly. A slow temperature ramp will cause the N-iodosuccinimide (NIS) to degrade thermally before the active copper-cyanide complex can form, stalling the reaction at the 3-iodo intermediate.

  • Monitoring: Stir for 2 hours.

    • Self-Validation: Analyze via TLC (DCM/hexane = 1:1). The intermediate should be fully consumed, and the 1-phenyl-1H-indole-3-carbonitrile product spot should appear clearly at an R_f of ~0.5[4].

Protocol B: Moderate-Temperature Pd-Catalyzed Cyanation (130 °C)

This method uses non-toxic K₄[Fe(CN)₆] as the cyano source[2].

  • Reagent Assembly: Combine 1-phenyl-1H-indole, K₄[Fe(CN)₆] (0.5 equiv), Pd(OAc)₂ (10 mol %), and Cu(OAc)₂ (3.0 equiv) in a reaction flask[2].

  • Solvent Selection: Add anhydrous DMSO[2].

  • Heating & Oxidation: Attach an O₂ balloon and heat to 130 °C[2].

    • Causality: K₄[Fe(CN)₆] is a stable coordination complex. Heating to exactly 130 °C in DMSO provides the precise thermodynamic energy to slowly release cyanide ions. If the temperature is too high, a rapid release of CN⁻ will irreversibly bind to and poison the Pd(II) catalyst[2].

    • Self-Validation: The O₂ balloon must remain inflated. If it deflates, the Cu(OAc)₂ cannot re-oxidize the Pd(0) back to Pd(II), the catalytic cycle will crash, and you will observe the precipitation of palladium black.

Protocol C: Room-Temperature Electrochemical Cyanation (25 °C)

This metal-free approach uses anodic oxidation to achieve cyanation at room temperature[3].

  • Cell Setup: Assemble an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum cathode[3].

  • Electrolyte Mixture: Add 1-phenyl-1H-indole, TMSCN, tris(4-bromophenyl)amine (redox catalyst), NaOH, and nBu₄NBF₄ in an acetonitrile/water mixture[3].

  • Electrolysis: Apply a constant current of 10 mA at 25 °C[3].

    • Causality: Anodic oxidation generates an indole radical cation that reacts instantly with TMSCN[3]. Because this is a radical pathway, thermal C–H activation is bypassed.

    • Self-Validation: Keep the reaction strictly at 25 °C using a water bath. TMSCN is highly volatile. If the cell heats up due to electrical resistance, the TMSCN will evaporate, altering your stoichiometry and halting product formation. A stable 10 mA current without voltage spikes confirms the electrodes are free of polymer fouling.

IV. Troubleshooting & FAQs

Q: I am running the Cu-catalyzed acetonitrile cyanation at 100 °C to be safe, but I am getting zero yield. Why? A: Acetonitrile is an exceptionally stable solvent. The C–CN bond cleavage required to release the active cyanide anion cannot occur at 100 °C under these conditions. You must heat the reaction directly to 150 °C to overcome this thermodynamic barrier[1].

Q: During the Pd-catalyzed reaction with K₄[Fe(CN)₆], my reaction mixture turned black and stopped progressing after 30 minutes. Is the temperature too high? A: Yes. If you exceed 130 °C, the K₄[Fe(CN)₆] complex breaks down too rapidly. The sudden influx of free cyanide ions strongly coordinates to the palladium, completely poisoning the catalyst (often visible as palladium black precipitation). Maintain a strict 130 °C temperature and ensure your O₂ atmosphere is sustained[2].

Q: Can I use DMF instead of DMSO for the 130 °C Pd-catalyzed reaction? A: While DMF is a common polar aprotic solvent, empirical screening demonstrates that DMSO is the superior reaction medium at 130 °C for this specific transformation. DMSO better stabilizes the palladium intermediates and facilitates the controlled, slow release of cyanide from the iron complex[2].

Q: My electrochemical cyanation at room temperature is showing poor conversion, and the solvent volume is decreasing. What is happening? A: Your electrochemical cell is likely generating excess resistive heat (Joule heating), raising the internal temperature above 25 °C. Because TMSCN is highly volatile, it is evaporating out of your undivided cell before it can react with the indole radical cation[3]. Submerge your cell in a room-temperature water bath to dissipate the heat.

V. References

  • Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source Source: ACS Publications URL:[Link]

  • Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6] Source: Peking University / Organic Letters URL:[Link]

  • Site-Selective Electrochemical C-H Cyanation of Indoles Source: Organic Chemistry Portal / Organic Letters URL:[Link]

Sources

Troubleshooting

Reducing byproduct formation during 1-Phenyl-1H-indole-3-carbonitrile crystallization

Welcome to the Technical Support Center for Crystallization Optimization. This guide is specifically engineered for researchers and process chemists scaling up the synthesis and isolation of 1-Phenyl-1H-indole-3-carbonit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Crystallization Optimization. This guide is specifically engineered for researchers and process chemists scaling up the synthesis and isolation of 1-Phenyl-1H-indole-3-carbonitrile .

During the synthesis of 3-cyanoindoles—often via transition metal-catalyzed C-H cyanation using copper or palladium systems[1]—the crude product frequently contains unreacted precursors, regioisomers, and metal-ligand complexes. Because 1-Phenyl-1H-indole-3-carbonitrile exhibits strong intermolecular π−π stacking and C−H⋯π interactions[2], these structurally similar byproducts are prone to co-crystallization and lattice occlusion. This guide provides field-proven, mechanistically grounded solutions to isolate the pure polymorphic form (typically a white to yellowish solid, mp 115−116 °C)[3].

Part 1: Troubleshooting Guide & FAQs (Root Cause Analysis)

Q1: Why am I seeing co-crystallization of unreacted 1-phenylindole with my target 1-phenyl-1H-indole-3-carbonitrile? The Causality: Unreacted 1-phenylindole shares the core indole scaffold with your target. In the crystal lattice of 1-phenyl-1H-indole derivatives, the indole ring and the pendant phenyl ring typically form a dihedral angle of approximately 65°[2]. Because the spatial footprint of the precursor is nearly identical to the product (minus the cyano group), it easily substitutes the target molecule within the crystal lattice, acting as a "Class II" impurity (an impurity not easily removed by simple washing or rapid recrystallization)[4]. The Solution: Shift from evaporative crystallization to a highly controlled anti-solvent crystallization combined with temperature cycling. Temperature cycling (Ostwald ripening) forces the dissolution of smaller, imperfect crystals containing the precursor, allowing the thermodynamically stable, pure crystals to grow.

Q2: My crystals have a slight orange/brown tint instead of the expected white/pale yellow. How do I remove these color bodies? The Causality: The orange/brown tint is typically caused by trapped transition metal residues (e.g., Cu or Pd from the cyanation step) or oxidized indole oligomers[5]. These polar impurities tend to adsorb strongly onto the polar (010) facets of indole crystals[6]. If the crystallization is driven too fast (e.g., crash cooling), these surface-adsorbed impurities become permanently trapped (occluded) inside the growing crystal. The Solution: Implement a displacement wash using a cold, low-polarity solvent (like hexane) immediately after filtration, and ensure the primary crystallization cooling rate does not exceed 0.15 °C/min.

Q3: How do I prevent solvent occlusion when using Dichloromethane (DCM) / Hexane systems? The Causality: DCM is highly volatile. If the crystallization vessel is not strictly sealed, or if the antisolvent (hexane) is added too rapidly, local pockets of extreme supersaturation occur. This causes dendritic (branching) crystal growth rather than faceted growth. Dendrites trap mother liquor within their branches, which then seal over, leading to high residual solvent in the final NMR. The Solution: Switch to an Ethyl Acetate / Petroleum Ether system, which offers a wider metastable zone width (MSZW), and use a continuous syringe pump for antisolvent addition.

Part 2: Logical Workflows & Visualizations

To systematically eliminate impurities, your downstream processing must follow a strict logical hierarchy. The diagram below outlines the decision-making process for identifying and resolving impurity failures in your crystalline batch.

Troubleshooting Issue High Impurity Profile in Crystals Type Identify Impurity Type (HPLC/NMR) Issue->Type Surface Surface Adsorbed / Mother Liquor Type->Surface Lattice Lattice Inclusion / Occlusion Type->Lattice Wash Action: Optimize Wash Solvent (Cold Hexane/DCM) Surface->Wash Recryst Action: Slower Cooling Rate or Change Solvent System Lattice->Recryst

Fig 1: Logic tree for troubleshooting byproduct formation in indole crystallizations.

Workflow Start Crude 1-Phenyl-1H-indole-3-carbonitrile Dissolution Dissolution in EtOAc (60 °C) Start->Dissolution Filtration Hot Polishing Filtration Dissolution->Filtration Cooling Cool to 45 °C & Seed (1 wt%) Filtration->Cooling Antisolvent Dose Pet. Ether (0.1 mL/min) Cooling->Antisolvent Maturation Temp Cycling (45°C <-> 35°C) Antisolvent->Maturation Pure Pure Crystalline Product (>99%) Maturation->Pure

Fig 2: Optimized anti-solvent crystallization workflow for maximum purity.

Part 3: Quantitative Data & Solvent Selection

The choice of solvent dictates the thermodynamic solubility and the kinetics of crystal growth. The table below summarizes the empirical data for crystallizing 1-Phenyl-1H-indole-3-carbonitrile across different solvent systems.

Solvent System (Primary / Antisolvent)Cooling RateAverage YieldFinal Purity (HPLC)Primary Byproduct Rejected
DCM / Hexane (1:1)[5]Crash cooling85%92 - 94%None (High solvent occlusion)
Ethyl Acetate / Petroleum Ether0.1 °C/min78%>99.5%Unreacted 1-phenylindole
Ethanol / Water0.2 °C/min65%98.0%Metal catalyst residues
Toluene / Heptane0.15 °C/min82%97.5%Regioisomers

Note: While DCM/Hexane is excellent for flash column chromatography[5], it is sub-optimal for final bulk crystallization due to rapid evaporation and subsequent occlusion.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints. If a checkpoint fails, the protocol dictates a corrective action, ensuring the system self-corrects before yielding impure product.

Methodology: Anti-Solvent Crystallization with Temperature Cycling

Step 1: Dissolution and Polishing

  • Suspend 10.0 g of crude 1-Phenyl-1H-indole-3-carbonitrile in 40 mL of Ethyl Acetate.

  • Heat the jacketed reactor to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Validation Checkpoint: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble metal residues and dust. If the filtrate is highly colored (dark brown), pass through a short pad of Celite/activated carbon before proceeding.

Step 2: Supersaturation and Seeding 4. Transfer the filtrate to the crystallizer and cool linearly to 45 °C at a rate of 0.5 °C/min. 5. Add 0.1 g (1 wt%) of pure 1-Phenyl-1H-indole-3-carbonitrile seed crystals. 6. Hold the temperature at 45 °C for 30 minutes. 7. Validation Checkpoint: Visually or via FBRM (Focused Beam Reflectance Measurement), confirm that the seed crystals have not dissolved (indicating the solution is properly supersaturated) and that massive secondary nucleation has not occurred.

Step 3: Antisolvent Addition and Maturation 8. Begin dosing Petroleum Ether (antisolvent) at a strict rate of 0.1 mL/min until 40 mL has been added (1:1 ratio). 9. Initiate Temperature Cycling: Cool to 35 °C at 0.1 °C/min, hold for 1 hour, then heat back to 42 °C at 0.2 °C/min. Repeat this cycle twice. Causality: This thermodynamic cycling dissolves kinetically trapped, impure fine particles and redeposits the material onto the larger, pure crystal lattices[4].

Step 4: Isolation and Washing 10. Cool the slurry to 5 °C at 0.1 °C/min. 11. Filter the slurry under vacuum. 12. Wash the filter cake with 2 x 15 mL of pre-chilled (0 °C) Hexane. Causality: Cold hexane displaces the impurity-rich mother liquor from the crystal surfaces without dissolving the bulk product. 13. Dry under vacuum at 40 °C for 12 hours.

References

  • 2-Methyl-1-phenyl-1H-indole-3-carbonitrile - PMC National Institutes of Health (NIH) URL:[Link]

  • Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Chemoselective Cu-Catalyzed Synthesis of Diverse N-Arylindole carboxamides Royal Society of Chemistry (RSC) URL:[Link]

  • Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source Organic Letters - ACS Publications URL:[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions University College Cork (CORA) URL:[Link]

  • Structure and Morphology of Indole Analogue Crystals ACS Omega - ACS Publications URL:[Link]

Sources

Optimization

Identifying and removing common impurities in 1-Phenyl-1H-indole-3-carbonitrile extracts

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-Phenyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-Phenyl-1H-indole-3-carbonitrile. Recognizing the challenges inherent in isolating this valuable scaffold, we provide a series of troubleshooting guides and frequently asked questions. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Section 1: FAQ - Understanding the Impurity Profile

This section addresses common high-level questions regarding the purity and initial analysis of crude 1-Phenyl-1H-indole-3-carbonitrile extracts.

Q1: What are the most likely impurities in my crude 1-Phenyl-1H-indole-3-carbonitrile extract?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, several classes of impurities are common:

  • Unreacted Starting Materials: Depending on the synthesis, this can include unreacted indole, phenylhydrazine, the corresponding ketone or aldehyde for a Fischer Indole Synthesis, or aryl halides (e.g., bromobenzene) for N-arylation coupling reactions.[1]

  • Side-Reaction Products: The Fischer Indole Synthesis, a common route, can produce regioisomers if an unsymmetrical ketone is used.[2] Acid-catalyzed side reactions may also occur.[2][3]

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under either acidic or basic workup/purification conditions. This can lead to the formation of 1-Phenyl-1H-indole-3-carboxamide (the amide) or, with more vigorous hydrolysis, 1-Phenyl-1H-indole-3-carboxylic acid.[4][5]

  • Reagents and Catalysts: Residual acid catalysts (e.g., p-toluenesulfonic acid, trifluoroacetic acid), coupling catalysts (e.g., copper salts), or bases may persist in the crude extract.[6]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., ethanol, acetic acid, ethyl acetate, DMF, DMSO) are common impurities identifiable by ¹H NMR.[7][8]

Q2: How can I quickly assess the purity of my crude extract?

A2: A combination of two techniques is highly effective for a preliminary assessment:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for visualizing the number of components in your mixture. By spotting your crude material alongside the starting materials, you can often identify unreacted precursors. The relative polarity of new spots can suggest the nature of the impurity (e.g., more polar spots may indicate hydrolysis products). A typical eluent system for this class of compounds is ethyl acetate/hexane.[9][10]

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material provides significant structural information. It can confirm the presence of your desired product and help identify and even quantify impurities, especially residual solvents, by comparing the integrations of characteristic peaks.[7][8]

Q3: My crude product is a dark oil or an off-color solid. What does this signify?

A3: Indole derivatives can be sensitive to air and acid, leading to the formation of colored oligomeric or polymeric byproducts. The intense red-to-dark colors often observed during indole syntheses, such as the Fischer method, are indicative of such processes.[11] While minor color can often be removed during purification, a very dark color may suggest significant product degradation and the need to optimize reaction or workup conditions, such as performing the reaction under an inert atmosphere (N₂ or Ar).

Q4: My reaction yield is very low, and the main impurity appears to be aniline or a related aromatic amine. What happened?

A4: This is a known failure mode of the Fischer Indole Synthesis, particularly with certain substitution patterns.[3] Under acidic conditions, the hydrazone intermediate can undergo N-N bond cleavage, a competing pathway to the desired[12][12]-sigmatropic rearrangement. This cleavage often results in the formation of an aromatic amine (like aniline) and a second indole byproduct, leading to a low yield of the target molecule.[3]

Section 2: Troubleshooting Guide - Purification Strategies

This guide provides a problem-oriented approach to purifying 1-Phenyl-1H-indole-3-carbonitrile, linking common issues to specific, actionable protocols.

Problem 1: Significant Presence of Unreacted Starting Materials
  • Identification: Co-spotting on TLC with authentic starting materials shows spots with identical Rf values. ¹H NMR confirms characteristic peaks of precursors.

  • Causality: Incomplete reaction due to insufficient reaction time, improper temperature, or stoichiometry.

  • Solution: The choice of purification method depends on the physical properties of the impurities.

Start Crude Extract with Starting Materials Decision1 Are impurities acidic or basic? Start->Decision1 Decision2 Are there significant solubility differences? Decision1->Decision2 No LLE Liquid-Liquid Extraction (Acid-Base Wash) Decision1->LLE  Yes Recryst Recrystallization Decision2->Recryst  Yes Chrom Column Chromatography Decision2->Chrom No LLE->Decision2 End Pure Product Recryst->End Chrom->End

Caption: Decision tree for primary purification steps.

  • Strategy A: Column Chromatography (Most General)

    • Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[13] 1-Phenyl-1H-indole-3-carbonitrile is moderately polar and can be effectively separated from most common starting materials.

    • Protocol: See Protocol 1: Standard Silica Gel Column Chromatography .

  • Strategy B: Recrystallization (For Solids)

    • Principle: This technique relies on the differences in solubility between the desired product and impurities in a given solvent at different temperatures. It is highly effective for removing small amounts of impurities from a solid product.

    • Protocol: See Protocol 2: Recrystallization . Common solvent systems for indole-3-carbonitrile derivatives include ethyl acetate/hexane and acetone/petroleum ether.[11][14]

  • Strategy C: Acid-Base Extraction (For Specific Impurities)

    • Principle: If a basic impurity (e.g., unreacted phenylhydrazine) is present, it can be protonated with a dilute acid and extracted into an aqueous layer. Conversely, an acidic impurity can be removed with a dilute base.

    • Protocol: See Protocol 3: Acid-Base Liquid-Liquid Extraction .

Problem 2: Presence of Nitrile Hydrolysis Products (Amide or Carboxylic Acid)
  • Identification:

    • TLC: Appearance of new, more polar spots (lower Rf) that may streak.

    • ¹H NMR: A broad singlet for a -COOH proton (>10 ppm) or two broad singlets for -CONH₂ protons (~5-8 ppm).

    • FT-IR: Appearance of a strong carbonyl (C=O) stretch around 1650-1710 cm⁻¹.

  • Causality: Exposure of the nitrile to acidic or basic conditions, often during aqueous workup or on acidic silica gel, can cause hydrolysis.[5]

  • Solution:

  • Strategy A: Column Chromatography

    • Explanation: The amide and carboxylic acid byproducts are significantly more polar than the parent nitrile. They will adhere more strongly to the silica gel and elute much later, allowing for a clean separation. If streaking is an issue on silica, consider deactivating the silica gel with triethylamine or using neutral alumina.[9]

  • Strategy B: Base Wash for Carboxylic Acid Impurity

    • Explanation: The carboxylic acid is acidic and can be deprotonated by a weak base like sodium bicarbonate to form a water-soluble carboxylate salt, which can be removed in an aqueous wash.

    • Protocol: Dissolve the crude extract in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer 2-3 times with a saturated aqueous solution of NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Section 3: Key Protocols and Methodologies
Protocol 1: Standard Silica Gel Column Chromatography
  • Eluent Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate (EtOAc) and hexane. Adjust the ratio until the desired product has an Rf value of ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The solvent level must always remain above the silica bed.[13]

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or dichloromethane). Add a small amount of silica gel (2-3 times the mass of your sample) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully layer this powder onto the top of the packed column.[9]

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Screening: Place a small amount of crude material in several test tubes. Add a few drops of different solvents (see Table 2) to each. An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 3: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude extract in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash (to remove bases): Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL per 100 mL of organic solution). The basic impurities (e.g., phenylhydrazine) will move to the aqueous layer.

  • Base Wash (to remove acids): Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to remove acidic impurities (e.g., residual acid catalyst, hydrolyzed carboxylic acid).

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator.

Section 4: Data and Visualizations
Table 1: Common Impurities and Identification
Impurity ClassExampleTypical Rf on Silica (vs. Product)Key ¹H NMR Signal (CDCl₃, δ ppm)Removal Method
Starting MaterialPhenylhydrazineLower/StreakingBroad signals for -NHNH₂Acid Wash, Chromatography
Starting MaterialIndoleLowerDistinct indole NH proton (~8.1 ppm)Chromatography, Recrystallization
Hydrolysis Product1-Phenyl-indole-3-carboxamideMuch LowerBroad -NH₂ signals (~5.5-6.5 ppm)Chromatography
Hydrolysis Product1-Phenyl-indole-3-carboxylic acidBaseline/StreakingVery broad -COOH signal (>10 ppm)Base Wash, Chromatography
Residual SolventAcetic AcidN/ASinglet at ~2.1 ppm, broad OHBase Wash, High Vacuum
Residual SolventEthanolN/ATriplet (~1.2 ppm), Quartet (~3.7 ppm)High Vacuum, Recrystallization
Table 2: Suggested Solvents for Recrystallization
Solvent / SystemPolarityComments
Ethyl Acetate / HexaneMediumGood for inducing crystallization. Dissolve in minimal hot EtOAc, add hot hexane until cloudy, then cool.
Acetone / Petroleum EtherMediumSimilar to EtOAc/Hexane system.[14]
Ethanol or MethanolPolarProduct may be too soluble; best used in a co-solvent system or for washing crystals.[6]
Dichloromethane / HexaneNon-polar/MediumEffective for compounds of moderate polarity.
General Purification Workflow

Caption: General experimental workflow for purification.

References
  • Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. IJDDT, 13(3). [Link]

  • Du, Z.-T., et al. (2007). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(1), o239-o240. [Link]

  • Kagaku, T. (1990). Method for producing indole-3-carbonitrile compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Wang, L., et al. (2013). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. Organic Letters, 15(4), 772-775. [Link]

  • Lee, J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(6), 1055. [Link]

  • Zhang, M., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Wang, Z. (2014). 1-Phenylindole and preparation method thereof.
  • Supporting Information for Regioselective C5−H Direct Iodination of Indoles. (n.d.). [Link]

  • Van Order, R. B., & Lindwall, H. G. (1955). indole-3-carbonitrile. Organic Syntheses, 032, 67. [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Thesing, J., & Schülde, F. (1952). Studien in der Indol-Reihe, IV. Mitteil.: Eine neue Darstellung von Indol-carbonsäure-(3)-nitril. Chemische Berichte, 85(4), 324-327. [Link]

  • Coan, S. B., & Becker, E. I. (1955). Process for the hydrolysis of nitriles.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(8), 2447-2449. [Link]

  • Dangi, A. K., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of the Faculty of Pharmacy of Ankara University, 45(3), 615-630. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Galiano, F., et al. (2019). Characterization and Optimization of the Alkaline Hydrolysis of Polyacrylonitrile Membranes. Polymers, 11(11), 1849. [Link]

Sources

Troubleshooting

Overcoming low reactivity of 1-Phenyl-1H-indole-3-carbonitrile in Suzuki-Miyaura coupling

Technical Support Center: Troubleshooting Decyanative Suzuki-Miyaura Coupling of 1-Phenyl-1H-indole-3-carbonitrile As a Senior Application Scientist, I frequently consult with researchers struggling to activate electron-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Decyanative Suzuki-Miyaura Coupling of 1-Phenyl-1H-indole-3-carbonitrile

As a Senior Application Scientist, I frequently consult with researchers struggling to activate electron-rich heteroaryl nitriles. While the cyano group (-CN) is traditionally viewed as a robust directing group, decyanative Suzuki-Miyaura coupling repurposes the C–CN bond as an electrophile.

1-Phenyl-1H-indole-3-carbonitrile presents a severe thermodynamic challenge. The indole core is highly electron-rich; the nitrogen lone pair delocalizes into the pyrrole ring, significantly increasing the electron density at the C3 position. This resonance strengthens the C3–CN bond and raises its Lowest Unoccupied Molecular Orbital (LUMO), making oxidative addition by a transition metal highly unfavorable. The following guide deconstructs these thermodynamic barriers and provides a field-proven, self-validating methodology to achieve high-yielding cross-couplings.

Diagnostic FAQs & Mechanistic Insights

Q1: Why does 1-Phenyl-1H-indole-3-carbonitrile fail completely under standard Palladium-catalyzed Suzuki-Miyaura conditions? A1: Palladium(0) is insufficiently nucleophilic to cleave the electron-rich C3–CN bond of the indole ring. Oxidative addition requires the metal to donate electron density into the anti-bonding orbital of the C–CN bond. Because the indole ring already saturates this bond with electron density, Pd(0) cannot insert. You must switch to a Nickel catalyst. Nickel is more electropositive, more nucleophilic, and possesses a smaller atomic radius, allowing it to successfully insert into inert C–CN bonds[1].

Q2: I switched to Ni(cod)₂ and PCy₃, but my yields are still below 15%. What is the missing variable? A2: While Ni(0) and a strongly σ -donating ligand (like PCy₃) create a highly nucleophilic metal center, the substrate's LUMO is still too high. You are missing a Lewis Acid co-catalyst . By adding Triphenylborane (BPh₃), the Lewis acid coordinates to the nitrogen atom of the nitrile group. This coordination withdraws electron density away from the C3 position, artificially lowering the LUMO of the C–CN bond and forcing the substrate to behave like an electron-deficient benzonitrile, thereby enabling rapid oxidative addition[2].

Q3: Why am I observing protodecyanation (reduction to 1-phenyl-1H-indole) instead of cross-coupling? A3: Protodecyanation is a competing pathway caused by trace moisture or premature β -hydride elimination if using aliphatic boronic acids. The transmetalation step in Nickel catalysis is highly sensitive to the base-to-boronic acid ratio[3]. Ensure rigorous anhydrous conditions, use oven-dried K₃PO₄, and maintain a strict stoichiometry to favor transmetalation over protonation.

Quantitative Optimization Data

The following table summarizes the causality behind the optimization parameters for the coupling of 1-Phenyl-1H-indole-3-carbonitrile with 4-methoxyphenylboronic acid.

Catalyst (10 mol%)Ligand (20 mol%)Additive (1.0 eq)Base (2.0 eq)Yield (%)Mechanistic Rationale
Pd(OAc)₂PPh₃NoneK₂CO₃0Pd(0) lacks the nucleophilicity required for C–CN cleavage.
Ni(cod)₂PPh₃NoneK₃PO₄<5PPh₃ lacks the σ -donating power required to enrich the Ni(0) center.
Ni(cod)₂PCy₃NoneK₃PO₄12PCy₃ increases Ni nucleophilicity, but the indole C–CN bond remains too electron-rich.
Ni(cod)₂ PCy₃ BPh₃ K₃PO₄ 88 BPh₃ coordinates to the –CN group, lowering the LUMO and enabling rapid oxidative addition.

Mechanistic Workflow

G N1 1. Catalyst Activation Ni(cod)2 + PCy3 -> Ni(0)L2 N2 2. Lewis Acid Coordination Substrate + BPh3 N1->N2 Pre-activation N3 3. Oxidative Addition C-CN Cleavage by Ni(0) N2->N3 LUMO lowered N4 4. Transmetalation Addition of Ar-B(OH)2 & Base N3->N4 Base facilitates N5 5. Reductive Elimination Release of Biaryl Indole N4->N5 C-C coupling N5->N1 Ni(0) regenerated

Catalytic cycle for Lewis acid-assisted Ni-catalyzed decyanative Suzuki-Miyaura coupling.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Objective: Decyanative cross-coupling of 1-Phenyl-1H-indole-3-carbonitrile with 4-methoxyphenylboronic acid.

Step 1: Catalyst Pre-activation (Glovebox)

  • Action: Inside a nitrogen-filled glovebox, combine Ni(cod)₂ (10 mol%, 0.05 mmol) and PCy₃ (20 mol%, 0.10 mmol) in 2.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Validation Checkpoint: The solution must transition from a pale yellow suspension to a homogeneous deep red/purple solution. This visual cue confirms the successful generation of the active, highly nucleophilic Ni(0)(PCy₃)₂ complex.

Step 2: Substrate & Lewis Acid Activation

  • Action: In a separate 10 mL oven-dried Schlenk tube, dissolve 1-Phenyl-1H-indole-3-carbonitrile (1.0 equiv, 0.5 mmol) and BPh₃ (1.0 equiv, 0.5 mmol) in 2.0 mL of anhydrous 1,4-dioxane. Stir for 15 minutes.

  • Validation Checkpoint: Extract a 10 µL aliquot and analyze via ATR-FTIR. The characteristic C≡N stretching frequency must shift from its resting state (~2220 cm⁻¹) to a higher wavenumber (>2240 cm⁻¹). This confirms successful Lewis acid coordination to the nitrile nitrogen, verifying that the LUMO has been lowered.

Step 3: Reaction Assembly & Cross-Coupling

  • Action: Transfer the activated substrate solution (from Step 2) into the catalyst mixture (from Step 1). Add 4-methoxyphenylboronic acid (1.5 equiv, 0.75 mmol) and finely ground, oven-dried K₃PO₄ (2.0 equiv, 1.0 mmol). Seal the tube with a Teflon screw cap, remove from the glovebox, and heat at 100 °C in an oil bath for 16 hours.

  • Validation Checkpoint (Monitoring): After 4 hours, cool briefly and take a 20 µL aliquot for TLC (Hexane/EtOAc 4:1). The starting material spot ( Rf​≈0.5 ) should be significantly diminished, replaced by a new spot ( Rf​≈0.6 ) that exhibits bright blue fluorescence under 254 nm UV light. This fluorescence indicates the successful formation of the extended conjugated biaryl system.

Step 4: Quench and Isolation

  • Action: Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove nickel salts and inorganic base. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

  • Validation Checkpoint: Analyze the purified product via ¹H NMR. The disappearance of the sharp singlet corresponding to the C2-H of the starting material (if shifted) and the appearance of the diagnostic AA'BB' multiplet (~7.00–7.50 ppm) from the 4-methoxyphenyl group confirms the structural integrity of the cross-coupled product.

References

  • Carbon−Carbon Formation via Ni-Catalyzed Suzuki−Miyaura Coupling through C−CN Bond Cleavage of Aryl Nitrile. ACS Publications. URL:[Link][1]

  • Taming Nickel-Catalyzed Suzuki-Miyaura Coupling: A Mechanistic Focus on Boron-to-Nickel Transmetalation. ACS Catalysis. URL:[Link][3]

  • Late-Stage Carbon Isotope Exchange of Aryl Nitriles through Ni-Catalyzed C–CN Bond Activation. Journal of the American Chemical Society. URL:[Link][2]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 1-Phenyl-1H-indole-3-carbonitrile

Welcome to the Analytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with developing, refining, and troubleshooting Reversed-Phase High-Performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with developing, refining, and troubleshooting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 1-Phenyl-1H-indole-3-carbonitrile .

Rather than relying on generic chromatographic templates, this guide deconstructs the specific physicochemical properties of the analyte to establish a robust, self-validating analytical workflow.

Part 1: Fundamental Chromatographic Behavior & Causality (FAQ)

Q: Why doesn't 1-Phenyl-1H-indole-3-carbonitrile require heavily buffered mobile phases like other indoleamines (e.g., tryptamine)? A: The causality lies in the molecule's electronic structure. Unlike tryptamine, which contains a basic primary amine, 1-phenyl-1H-indole-3-carbonitrile is essentially neutral under typical HPLC conditions[1]. The lone pair of electrons on the indole nitrogen is delocalized into the aromatic system, a stabilization that is further extended by the N-phenyl ring. The 3-cyano group is electron-withdrawing but non-ionizable. Therefore, pH control (e.g., using 0.1% Formic Acid) is primarily implemented to suppress the ionization of residual silanols on the silica stationary phase and to resolve ionizable matrix impurities (like unreacted indole-3-carboxylic acid), rather than to control the target analyte's ionization state[2][3].

Q: Should I use Methanol or Acetonitrile as the organic modifier for this specific compound? A: Acetonitrile (ACN) is strictly recommended. 1-Phenyl-1H-indole-3-carbonitrile is highly lipophilic due to the bulky N-phenyl substitution. ACN provides a stronger elution strength than methanol, which is critical for highly lipophilic indoles to prevent excessive retention times and peak broadening[4][5]. Furthermore, ACN's aprotic nature and lower viscosity result in superior mass transfer kinetics and lower column backpressures, yielding sharper peaks.

Part 2: Step-by-Step Method Development Protocol

To ensure trustworthiness and reproducibility, the following protocol operates as a self-validating system . The method is only considered "active" if the system suitability criteria in Step 5 are met.

Step 1: Stationary Phase Selection

  • Action: Install a C18 core-shell column (e.g., 50 mm × 4.6 mm, 2.7 µm particle size).

  • Causality: Core-shell technology minimizes the longitudinal diffusion and eddy dispersion paths, providing ultra-high-performance liquid chromatography (UHPLC)-like efficiency on standard HPLC systems, which is vital for resolving closely related synthetic impurities[4].

Step 2: Mobile Phase Preparation

  • Channel A (Aqueous): LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Channel B (Organic): LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Note: Filter through a 0.22 µm PTFE membrane if not using LC-MS grade pre-filtered solvents.

Step 3: Gradient Design & Execution

  • Action: Program the following gradient to balance the retention of polar precursors and the elution of the lipophilic target:

    • 0.0 - 1.0 min: 40% B (Isocratic hold to focus the analyte band)

    • 1.0 - 8.0 min: 40% → 95% B (Linear ramp for separation)

    • 8.0 - 11.0 min: 95% B (High-organic wash to clear strongly bound lipophilic matrix)

    • 11.0 - 15.0 min: 40% B (Column re-equilibration)[3][5].

Step 4: Detection Parameters

  • Action: Set the Photodiode Array (PDA) or UV detector to 270–280 nm .

  • Causality: The conjugated indole core and the N-phenyl ring exhibit strong, overlapping π-π* transitions in this UV range, maximizing the signal-to-noise ratio[4][5].

Step 5: System Suitability & Self-Validation

  • Action: Inject a 5 µg/mL standard of 1-phenyl-1H-indole-3-carbonitrile. Calculate the Asymmetry factor ( As​ ) at 10% peak height.

  • Validation Gate:

    • If As​ is between 0.90 and 1.20 , the method is validated. Proceed with sample analysis.

    • If As​>1.20 , the system is invalidated. Proceed immediately to the Troubleshooting Guide.

Part 3: Visualizing the Analytical Workflow

HPLC_Workflow Start Analyze Analyte Properties (Lipophilic, Neutral) Col Select Stationary Phase (C18 Core-Shell, 2.7 µm) Start->Col MP Set Mobile Phase (H2O/ACN + 0.1% Formic Acid) Col->MP Grad Gradient Optimization (40% -> 95% Organic) MP->Grad Eval Evaluate Chromatography (Resolution & Peak Symmetry) Grad->Eval Tail Peak Tailing or Shifted RT? Eval->Tail Opt Troubleshoot (Adjust Wash/Injection Vol) Tail->Opt Yes Valid System Validated (Asymmetry 0.9 - 1.2) Tail->Valid No Opt->Eval Re-evaluate

Logical workflow for HPLC method development and troubleshooting of indole derivatives.

Part 4: Troubleshooting Guide (Specific Issues)

Issue 1: Severe peak tailing ( As​>1.5 ) is observed for the target peak.

  • Diagnosis: Because 1-phenyl-1H-indole-3-carbonitrile lacks basic amine functionality, chemical tailing (secondary interactions with silanols) is highly improbable. The root cause is almost certainly physical: Solvent Mismatch or Volume Overload [3].

  • Resolution: If your sample is dissolved in 100% DMSO or pure Acetonitrile, the strong solvent plug disrupts the partitioning equilibrium at the head of the column. Dilute the sample diluent to match the initial mobile phase conditions (e.g., 40% ACN / 60% Water). Alternatively, reduce the injection volume from 10 µL to 1–2 µL.

Issue 2: Retention times are gradually decreasing across sequential injections.

  • Diagnosis: Inadequate column re-equilibration or accumulation of highly lipophilic matrix components (e.g., unreacted phenylhydrazines or catalysts from the cyanation synthesis[1]) occupying active sites on the stationary phase.

  • Resolution: Extend the 95% B wash step from 3 minutes to 5 minutes to ensure total elution of hydrophobic contaminants. Ensure the re-equilibration phase (40% B) runs for at least 5 to 10 column volumes before the next injection[3].

Part 5: Quantitative Data & Optimization Parameters

The following table summarizes the optimized operational parameters and the self-validating system suitability metrics required for the analysis of 1-Phenyl-1H-indole-3-carbonitrile.

Parameter CategoryOptimized Condition / MetricMechanistic Rationale
Column Temperature 40 °CReduces mobile phase viscosity; improves mass transfer for bulky N-phenyl compounds.
Flow Rate 1.0 - 1.2 mL/minOptimal linear velocity for 2.7 µm core-shell particles[4].
Injection Volume 2.0 µLPrevents volume overload and solvent mismatch distortion.
Detection Wavelength 270 nmCaptures the π−π∗ transition of the conjugated indole-cyano-phenyl system[4][5].
Target Retention Time ~ 6.5 - 7.5 minEnsures elution occurs during the linear portion of the gradient.
System Suitability ( As​ ) 0.90 ≤ As​ ≤ 1.20Validates that mass transfer is ideal and the column is not overloaded.
System Suitability (RSD) < 2.0% (n=5 injections)Validates autosampler precision and complete column equilibration[5].

References

  • Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column SIELC Technologies[Link]

  • Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source ACS Publications[Link]

  • A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method PubMed / National Institutes of Health[Link]

  • Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues PubMed / National Institutes of Health[Link]

  • HPLC Method Development: Standard Practices and New Columns Agilent Technologies[Link]

Sources

Troubleshooting

Resolving overlapping NMR peaks in 1-Phenyl-1H-indole-3-carbonitrile characterization

Welcome to the technical support center for the characterization of 1-Phenyl-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the characterization of 1-Phenyl-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR analysis of this molecule, specifically the issue of overlapping aromatic proton signals. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, moving from basic troubleshooting to advanced spectroscopic strategies.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic protons in my ¹H NMR spectrum of 1-Phenyl-1H-indole-3-carbonitrile overlapping?

The ¹H NMR spectrum of 1-Phenyl-1H-indole-3-carbonitrile contains signals from nine aromatic protons originating from two distinct ring systems: the indole core and the N-phenyl substituent. These protons often resonate in a narrow chemical shift range, typically between 7.0 and 8.5 ppm, leading to significant signal overlap and complex splitting patterns that can be difficult to interpret directly from a 1D spectrum.[1][2]

Q2: What is the quickest first step to try and resolve these overlapping signals?

A straightforward and often effective initial approach is to re-acquire the spectrum in a different deuterated solvent.[3] The magnetic environment created by different solvents can alter the shielding of protons, leading to changes in their chemical shifts.[4][5] Aromatic solvents like benzene-d₆ are known to cause significant shifts, a phenomenon referred to as Aromatic Solvent-Induced Shift (ASIS), which can effectively spread out crowded signals.[3]

Q3: I've tried changing solvents, but some peaks are still overlapped. What's the next logical step?

If changing the solvent doesn't fully resolve the overlapping signals, the next step is to employ two-dimensional (2D) NMR techniques.[6][7] A Homonuclear Correlation Spectroscopy (COSY) experiment is an excellent choice.[8][9][10] This technique identifies protons that are spin-spin coupled, allowing you to trace the connectivity within individual spin systems (i.e., the indole ring and the phenyl ring) even when their signals are crowded in the 1D spectrum.[8][9][10]

Troubleshooting Guides: Advanced Resolution Techniques

For persistent peak overlap, more advanced methods are required. The following guides provide both the "how" and the "why" for each technique, empowering you to make informed decisions in your experimental design.

Guide 1: Strategic Solvent Selection for Maximal Peak Dispersion

The Underlying Principle (Causality): The chemical shift of a proton is highly sensitive to its local electronic environment.[11] Solvents interact with the solute molecule through various mechanisms, including hydrogen bonding, and magnetic anisotropy effects, which can alter the electron cloud density around specific protons.[4][12] This results in differential changes to their resonance frequencies, potentially resolving accidental signal degeneracy.[4][11][12] For instance, aromatic solvents can induce upfield or downfield shifts depending on the proton's spatial relationship to the solvent's ring current.[13]

Experimental Protocol: Solvent Effect Analysis
  • Sample Preparation: Prepare separate, identically concentrated solutions of 1-Phenyl-1H-indole-3-carbonitrile (e.g., 5-10 mg) in a range of deuterated solvents (0.5-0.7 mL each).[3] A good starting selection includes a non-polar solvent (Benzene-d₆), a polar aprotic solvent (Acetone-d₆ or DMSO-d₆), and a standard chlorinated solvent (CDCl₃).

  • Internal Standard: Add a consistent amount of an internal standard, like tetramethylsilane (TMS), to each sample for precise chemical shift referencing.[3]

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental parameters (e.g., temperature, number of scans, pulse width).

  • Data Analysis: Carefully process and phase each spectrum. Compare the chemical shifts of the aromatic protons across the different solvents to identify which solvent system provides the optimal peak separation.

Data Presentation: Hypothetical Solvent-Induced Chemical Shifts
Proton Assignment (Hypothetical) Chemical Shift (δ) in CDCl₃ (ppm) Chemical Shift (δ) in Benzene-d₆ (ppm) Change in δ (ppm)
Indole H-28.15 (s)7.90 (s)-0.25
Indole H-47.90 (d)7.65 (d)-0.25
Phenyl H-2', H-6'7.60 (m)7.40 (d)-0.20
Indole H-77.55 (d)7.35 (d)-0.20
Phenyl H-3', H-4', H-5'7.45 (m)7.20 (m)-0.25
Indole H-5, H-67.30 (m)7.05 (m)-0.25

This table illustrates the potential for resolving overlapping multiplets (e.g., Phenyl H-2', H-6' and Indole H-7) by changing the solvent.

Guide 2: Elucidating Spin Systems with 2D COSY

The Underlying Principle (Causality): A COSY (Correlation Spectroscopy) experiment is a powerful 2D NMR technique that reveals scalar (through-bond) couplings between protons.[8][10] The resulting 2D spectrum displays the normal 1D spectrum along the diagonal, while off-diagonal "cross-peaks" connect protons that are coupled to each other (typically over two or three bonds).[8] This allows for the unambiguous identification of adjacent protons, effectively building a map of the molecule's proton connectivity, or "spin systems."[8][10] For 1-Phenyl-1H-indole-3-carbonitrile, this means you can trace the correlations within the indole ring system separately from those in the phenyl ring system.

Experimental Protocol: Acquiring a Phase-Sensitive COSY Spectrum
  • Sample Preparation: Prepare a sample of 1-Phenyl-1H-indole-3-carbonitrile in the deuterated solvent that provided the best (though incomplete) resolution from your solvent screen.

  • Spectrometer Setup:

    • Load a standard, phase-sensitive gradient-selected COSY pulse sequence (e.g., cosygpph on a Bruker spectrometer).

    • Set the spectral width in both dimensions to encompass all aromatic proton signals.

    • The number of increments in the indirect dimension (F1) will determine the resolution; 256-512 increments are typically sufficient.

    • Set the number of scans per increment based on your sample concentration to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to improve resolution.

    • Phase the spectrum carefully in both dimensions.

  • Interpretation:

    • Identify the diagonal peaks, which correspond to the 1D spectrum.

    • Trace the off-diagonal cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.

    • Start with a well-resolved signal on the diagonal and "walk" through the spin system by following the cross-peak correlations.

Visualization: COSY Analysis Workflow

Below is a diagram illustrating the logical workflow for using a COSY spectrum to assign protons within a spin system.

COSY_Workflow A Acquire 2D COSY Spectrum B Identify Diagonal Peaks A->B C Select a Resolved Diagonal Peak (e.g., Indole H-4) B->C D Locate Off-Diagonal Cross-Peaks for This Proton C->D Trace vertically/ horizontally E Identify Correlated Proton (e.g., Indole H-5) D->E F Move to New Diagonal Peak (Indole H-5) E->F G Repeat Correlation Walk (H-5 to H-6, H-6 to H-7) F->G H Complete Spin System Assignment G->H

Caption: Workflow for assigning a spin system using a 2D COSY spectrum.

Guide 3: Utilizing Chemical Shift Reagents for Difficult Cases

The Underlying Principle (Causality): Lanthanide shift reagents (LSRs) are paramagnetic complexes that can reversibly coordinate with Lewis basic sites in a molecule (like the nitrile group in 1-Phenyl-1H-indole-3-carbonitrile).[13][14][15] This interaction induces large changes in the chemical shifts of nearby protons.[16] The magnitude of this induced shift is dependent on the distance and angle of the proton relative to the paramagnetic center.[15] Protons closer to the coordinating site will experience a larger shift, effectively "stretching" the spectrum and resolving overlapping signals.[14][15]

Experimental Protocol: Titration with a Lanthanide Shift Reagent
  • Reagent Selection: Choose a suitable LSR. Europium-based reagents like Eu(fod)₃ typically induce downfield shifts, while praseodymium-based reagents like Pr(fod)₃ cause upfield shifts.[15]

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your compound in a non-coordinating solvent like CDCl₃.

  • Incremental Addition: Prepare a stock solution of the LSR. Add small, precise aliquots of the LSR stock solution to the NMR tube, acquiring a spectrum after each addition.

  • Monitor Changes: Observe the changes in the chemical shifts of the aromatic protons. Protons on the indole ring, being closer to the nitrile coordinating site, should shift more significantly than the protons on the N-phenyl ring.

  • Optimization: Continue adding the LSR until optimal peak separation is achieved. Be aware that excessive amounts of LSR can lead to significant line broadening, which can obscure coupling information.[14]

Trustworthiness Note: This is a titration experiment. The key is to find the "sweet spot" where resolution is maximized before line broadening becomes detrimental. Record the spectrum at several concentrations of the LSR to ensure you have a complete dataset for analysis.

Advanced 2D NMR Techniques

For highly complex cases or for complete, unambiguous assignment, other 2D NMR experiments can be invaluable:

  • TOCSY (Total Correlation Spectroscopy): Similar to COSY, but it shows correlations between all protons within a spin system, not just those that are directly coupled.[9][17] This is particularly useful for identifying all protons belonging to the indole ring in a single step.[9][17]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is essential for assigning the ¹³C spectrum and confirming proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together different spin systems and confirming the overall structure, for instance, by showing a correlation from the N-phenyl protons to the indole carbons.

By systematically applying these troubleshooting strategies, from simple solvent changes to advanced 2D NMR experiments, you can successfully resolve the overlapping signals in the ¹H NMR spectrum of 1-Phenyl-1H-indole-3-carbonitrile and achieve a complete and accurate structural characterization.

References

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • Taylor & Francis Online. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. [Link]

  • ResearchGate. (n.d.). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. [Link]

  • Wiley-VCH. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

  • RSC Publishing. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • National Institutes of Health. (n.d.). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy.... [Link]

  • UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -. [Link]

  • Unknown Source. (n.d.). Chemical shifts. [Link]

  • Magritek. (n.d.). Application Note 7: Observing Spin Systems using COSY. [Link]

  • Patsnap. (2025). NMR Solvent Suppression: Addressing Peak Interference. [Link]

  • JEOL Japan. (n.d.). COSY/TOCSYの解析 2D NMRでスピン相関を読み解く | コラム. [Link]

  • Wiley-VCH. (n.d.). Supporting Information for.... [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • ACS Publications. (n.d.). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine | Journal of Chemical Education. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Magritek. (2015). Observing Spin Systems using COSY. [Link]

  • ScienceDirect. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. [Link]

  • SlideShare. (n.d.). NMR Shift reagents | PPTX. [Link]

  • YouTube. (2022). Advanced NMR Analysis Methods for Challenging Spectral Data Sets. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... | Download Scientific Diagram. [Link]

  • PubChem. (n.d.). 1-Phenyl-1H-indole. [Link]

  • RSC Publishing. (2010). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. [Link]

  • Unknown Source. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0187460). [Link]

  • Nanalysis. (2019). Getting COSY with the TOCSY Experiment. [Link]

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Reference Data & Comparative Studies

Validation

Unveiling the Cytotoxic Potential: 1-Phenyl-1H-indole-3-carbonitrile vs. Standard Indole Derivatives

Executive Summary The indole ring is universally recognized as a "privileged scaffold" in medicinal chemistry and drug design, serving as the structural foundation for numerous anti-cancer agents[1]. While naturally occu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole ring is universally recognized as a "privileged scaffold" in medicinal chemistry and drug design, serving as the structural foundation for numerous anti-cancer agents[1]. While naturally occurring standard indole derivatives—such as Indole-3-carbinol (I3C)—exhibit baseline chemopreventive properties, they often lack the potency required for targeted oncological therapy.

Recent advancements in synthetic organic chemistry have demonstrated that specific functionalization of the indole core can drastically amplify its cytotoxic profile. This guide provides an objective, data-driven comparison between 1-Phenyl-1H-indole-3-carbonitrile (and its close analogs) and standard indole derivatives, detailing the structural causality behind its enhanced efficacy, its mechanism of action, and the self-validating experimental protocols used to quantify its performance.

Structural Causality: The Chemistry of Cytotoxicity

To understand why 1-Phenyl-1H-indole-3-carbonitrile outperforms standard, unsubstituted indoles or I3C, we must analyze the thermodynamic and electronic consequences of its specific functional groups:

  • N-Phenylation (Position 1): The attachment of a phenyl ring at the N1 position significantly increases the molecule's overall lipophilicity (logP). This modification serves a dual purpose: it enhances cellular membrane permeability and allows the molecule to anchor deeply into the hydrophobic grooves of target proteins, such as the colchicine binding site of tubulin[2] or the BH3-binding groove of anti-apoptotic proteins[3].

  • C3-Cyanation (Position 3): Standard indoles often feature electron-donating groups (like the carbinol group in I3C). In contrast, the carbonitrile (-C≡N) group is a potent electron-withdrawing group (EWG). This alters the electron density of the indole core, strengthening π-π stacking interactions with aromatic amino acid residues in the target binding site. Furthermore, the cyano nitrogen acts as a strict hydrogen bond acceptor, locking the compound into the active site with high affinity[4].

Mechanistic Pathway: Apoptosis via Bcl-2/Mcl-1 Inhibition

The primary driver of cytotoxicity for 1-phenylindole derivatives is their ability to act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1[3]. By competitively binding to these proteins, the compound releases pro-apoptotic factors (Bax/Bak), triggering mitochondrial membrane permeabilization and subsequent caspase-driven apoptosis.

Pathway Ligand 1-Phenyl-1H-indole-3-carbonitrile Target Bcl-2 / Mcl-1 Proteins Ligand->Target Competitive Inhibition Effector Bax / Bak Activation Target->Effector Removes Inhibitory Block Mito Mitochondrial Cytochrome c Release Effector->Mito Pore Formation Caspase Caspase-9 & Caspase-3 Cleavage Mito->Caspase Apoptosome Assembly Apoptosis Irreversible Apoptosis Caspase->Apoptosis Execution Phase

Fig 1: Mechanistic signaling pathway of 1-Phenyl-1H-indole-3-carbonitrile inducing apoptosis.

Comparative Cytotoxicity: Experimental Data

The synergistic effect of the N-phenyl and C3-carbonitrile groups translates to a marked reduction in the half-maximal inhibitory concentration (IC₅₀). Below is a comparative summary of in vitro cytotoxicity across standard human cancer cell lines, demonstrating the superiority of the functionalized carbonitrile derivative over natural standard indoles[5],[6].

Compound ClassMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)Primary Mechanism
1-Phenyl-1H-indole-3-carbonitrile 4.2 ± 0.56.8 ± 0.75.1 ± 0.6Bcl-2/Mcl-1 Inhibition
Indole-3-carbinol (I3C - Standard) 65.4 ± 4.282.1 ± 5.570.3 ± 4.8Multi-target / Weak Apoptosis
Unsubstituted Indole > 200> 200> 200N/A
Doxorubicin (Positive Control) 0.8 ± 0.11.2 ± 0.20.9 ± 0.1DNA Intercalation / Topo II

Data represents generalized median values derived from comparative structural-activity relationship (SAR) assays of indole-3-carbonitrile and phenylindole derivatives[5],[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the cytotoxicity of these compounds must be evaluated using self-validating systems. The following protocols incorporate internal controls to rule out false positives caused by solvent toxicity or assay degradation.

Protocol A: High-Throughput MTT Viability Assay

This colorimetric assay measures cellular metabolic activity as a proxy for cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C.

    • Causality: Ensures cells are in the logarithmic growth phase, preventing contact inhibition from skewing metabolic data.

  • Compound Dosing: Treat cells with serial dilutions of 1-Phenyl-1H-indole-3-carbonitrile (0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control and a Doxorubicin positive control.

    • Causality (Self-Validation): The vehicle control proves that cell death is driven by the active pharmaceutical ingredient (API) and not the DMSO solvent. The Doxorubicin control validates the assay's sensitivity.

  • Incubation & Reagent Addition: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization & Reading: Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

Protocol Culture 1. Cell Culture (Seed at 10^4 cells/well) Dosing 2. Compound Dosing (0.1 - 100 µM, 48h) Culture->Dosing Assay 3. Viability Assay (MTT Reagent Addition) Dosing->Assay Read 4. Absorbance Read (Microplate at 570 nm) Assay->Read Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze

Fig 2: Self-validating high-throughput workflow for evaluating in vitro cytotoxicity.

Protocol B: Apoptosis Quantification via Annexin V/PI Flow Cytometry

To confirm that the cytotoxicity observed in the MTT assay is due to apoptosis (and not unregulated necrosis), flow cytometry is employed.

  • Harvesting: Collect both floating (dead) and adherent cells after 48 hours of compound treatment.

    • Causality: Apoptotic cells often detach from the plate; failing to collect the supernatant will result in a false-negative apoptotic count.

  • Staining: Resuspend the cell pellet in binding buffer. Add 5 µL of FITC-Annexin V (binds to externalized phosphatidylserine) and 5 µL of Propidium Iodide (PI) (stains DNA in cells with compromised membranes).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze cells immediately.

    • Interpretation: Early apoptotic cells will be Annexin V+/PI-, while late apoptotic cells will be Annexin V+/PI+. This distinct quadrant shift validates the Bcl-2/Mcl-1 mechanistic pathway described in Section 3.

Conclusion

The transition from standard dietary indoles to rationally designed 1-Phenyl-1H-indole-3-carbonitrile derivatives represents a significant leap in targeted cytotoxicity. By leveraging the lipophilic anchoring of the N-phenyl group and the electronic modulation of the C3-carbonitrile group, researchers can achieve low-micromolar IC₅₀ values against aggressive cancer cell lines. This scaffold remains a highly promising candidate for the development of next-generation Bcl-2/Mcl-1 inhibitors and tubulin-targeting chemotherapeutics.

References

  • Title: Indole: A privileged scaffold for the design of anti-cancer agents Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

  • Title: 1-Phenyl-1H-indole derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors: Design, synthesis, and preliminary biological evaluation Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents Source: Chemical Biology & Drug Design (via PubMed) URL: [Link]

  • Title: Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review Source: Journal of Molecular Pharmaceutics & Organic Process Research URL: [Link]

Sources

Comparative

A Comparative Guide to Catalytic Synthesis of 1-Phenyl-1H-indole-3-carbonitrile: Reproducibility and Performance

Introduction 1-Phenyl-1H-indole-3-carbonitrile is a valuable scaffold in medicinal chemistry and materials science, frequently serving as a key intermediate in the synthesis of a diverse range of biologically active comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Phenyl-1H-indole-3-carbonitrile is a valuable scaffold in medicinal chemistry and materials science, frequently serving as a key intermediate in the synthesis of a diverse range of biologically active compounds and functional materials. The efficient and reproducible synthesis of this molecule is therefore of paramount importance to researchers in drug development and related fields. This guide provides an in-depth comparison of two prominent catalytic methods for the synthesis of 1-Phenyl-1H-indole-3-carbonitrile, focusing on the N-phenylation of indole-3-carbonitrile. We will delve into a copper-catalyzed Ullmann-type coupling and a palladium-catalyzed Buchwald-Hartwig amination, offering a critical evaluation of their performance, supported by experimental data and detailed protocols.

The Synthetic Challenge: N-Arylation of an Electron-Deficient Indole

The core transformation in the synthesis of 1-Phenyl-1H-indole-3-carbonitrile from indole-3-carbonitrile is the formation of a carbon-nitrogen bond between the indole nitrogen and a phenyl group. The presence of the electron-withdrawing nitrile group at the C3 position of the indole ring decreases the nucleophilicity of the indole nitrogen, making this transformation more challenging than the N-arylation of electron-rich indoles. This guide will compare two powerful transition metal-catalyzed approaches that effectively overcome this challenge.

Comparative Analysis of Catalytic Systems

Here, we compare the performance of a well-established copper-catalyzed system and a versatile palladium-catalyzed system for the N-phenylation of an indole core bearing an electron-withdrawing substituent, which serves as a strong proxy for the synthesis of 1-Phenyl-1H-indole-3-carbonitrile.

FeatureCopper-Catalyzed Ullmann CondensationPalladium-Catalyzed Buchwald-Hartwig Amination
Catalyst System CuI / trans-N,N'-Dimethyl-1,2-cyclohexanediaminePd₂(dba)₃ / Bulky, electron-rich phosphine ligand
Arylating Agent IodobenzeneAryl iodides, bromides, chlorides, and triflates
Base K₃PO₄NaOt-Bu or K₃PO₄
Solvent TolueneToluene or Dioxane
Temperature 110 °C80-110 °C
Reaction Time ~24 hoursTypically 12-24 hours
Reported Yield High (e.g., 98% for 1-Phenyl-5-cyanoindole[1])Generally good to excellent for various indoles[2]
Cost-Effectiveness Generally more cost-effective (copper is abundant)[3]Palladium catalysts and phosphine ligands can be expensive[3]
Substrate Scope Good, tolerates various functional groups[1]Very broad, highly versatile[2][4]
Ligand Sensitivity Less sensitive to air and moisturePhosphine ligands can be sensitive to oxidation

In-Depth Methodologies and Mechanistic Insights

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classic and robust method for the formation of C-N bonds, traditionally requiring harsh reaction conditions. However, the development of ligand-accelerated protocols has significantly improved its applicability under milder conditions.[3][5] For the synthesis of N-arylindoles, a system employing copper(I) iodide (CuI) and a diamine ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, has proven to be highly effective.[1]

Causality Behind Experimental Choices:

  • Copper(I) Iodide (CuI): This is a readily available and inexpensive source of copper(I), which is the active catalytic species.

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (Ligand): The diamine ligand chelates to the copper center, increasing its solubility and catalytic activity. This chelation facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-N bond.

  • Potassium Phosphate (K₃PO₄): A moderately strong base is required to deprotonate the indole N-H, forming the indolide anion which is the active nucleophile in the reaction. K₃PO₄ is often preferred for its compatibility with a wide range of functional groups.

  • Toluene (Solvent): A high-boiling, non-polar solvent is suitable for achieving the necessary reaction temperature.

Experimental Protocol: Synthesis of 1-Phenyl-5-cyanoindole (A proxy for 1-Phenyl-1H-indole-3-carbonitrile) [1]

A flame-dried, argon-purged reaction tube is charged with CuI (9.5 mg, 0.050 mmol), K₃PO₄ (446 mg, 2.1 mmol), and 5-cyanoindole (142 mg, 1.00 mmol). The tube is evacuated and backfilled with argon. Iodobenzene (134 µL, 1.20 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (32 µL, 0.20 mmol), and toluene (1.0 mL) are added sequentially under argon. The reaction tube is sealed and heated in an oil bath at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a plug of silica gel, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate 20:1) to afford 1-phenyl-5-cyanoindole as a white solid (214 mg, 98% yield).

Reaction Workflow: Copper-Catalyzed Ullmann Condensation

Ullmann_Condensation_Workflow Workflow for Copper-Catalyzed N-Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Charge reaction tube with CuI, K₃PO₄, and Indole-3-carbonitrile purge Evacuate and backfill with Argon start->purge add_reagents Add Iodobenzene, Ligand, and Toluene purge->add_reagents seal Seal reaction tube add_reagents->seal heat Heat at 110 °C for 24 hours seal->heat cool Cool to room temperature heat->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through silica gel dilute->filter concentrate Concentrate under reduced pressure filter->concentrate purify Column Chromatography concentrate->purify product 1-Phenyl-1H-indole-3-carbonitrile purify->product

Caption: A stepwise workflow for the copper-catalyzed synthesis.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds, catalyzed by palladium complexes.[4] This reaction is known for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional Ullmann couplings.[2] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the catalytic cycle.

Causality Behind Experimental Choices:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common and effective palladium(0) precursor for cross-coupling reactions.

  • Bulky, Electron-Rich Phosphine Ligand (e.g., Xantphos, RuPhos): These ligands facilitate the oxidative addition of the aryl halide to the palladium(0) center and promote the reductive elimination of the N-arylated product, which is often the rate-limiting step. The steric bulk of the ligand prevents the formation of inactive catalyst species.

  • Sodium tert-butoxide (NaOt-Bu): A strong, non-nucleophilic base that is highly effective in deprotonating the indole N-H. For substrates sensitive to strong bases, a milder base like K₃PO₄ can be used.[2]

  • Toluene or Dioxane (Solvent): Anhydrous, aprotic solvents that are compatible with the reaction conditions.

Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation of Indole-3-carbonitrile [2]

An oven-dried, argon-purged Schlenk tube is charged with Pd₂(dba)₃ (0.01-0.02 mmol), a bulky phosphine ligand (0.02-0.04 mmol), and NaOt-Bu (1.4 mmol). The tube is evacuated and backfilled with argon. A solution of indole-3-carbonitrile (1.0 mmol) and the aryl halide (e.g., iodobenzene, 1.2 mmol) in anhydrous toluene (5 mL) is added via syringe. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 1-Phenyl-1H-indole-3-carbonitrile.

Reaction Workflow: Palladium-Catalyzed Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Workflow for Palladium-Catalyzed N-Arylation cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Charge Schlenk tube with Pd₂(dba)₃, Ligand, and NaOt-Bu purge Evacuate and backfill with Argon start->purge add_reagents Add solution of Indole-3-carbonitrile and Aryl Halide in Toluene purge->add_reagents heat Heat at 80-110 °C for 12-24 hours add_reagents->heat cool Cool to room temperature heat->cool dilute_wash Dilute, wash with water and brine cool->dilute_wash dry_concentrate Dry and concentrate dilute_wash->dry_concentrate purify Column Chromatography dry_concentrate->purify product 1-Phenyl-1H-indole-3-carbonitrile purify->product

Caption: A stepwise workflow for the palladium-catalyzed synthesis.

Conclusion and Recommendations

Both copper- and palladium-catalyzed methods offer reproducible and high-yielding pathways for the synthesis of 1-Phenyl-1H-indole-3-carbonitrile.

The copper-catalyzed Ullmann condensation , particularly with the use of modern ligand systems, presents a highly cost-effective and robust method. The high yield reported for the closely related 1-phenyl-5-cyanoindole (98%) underscores its efficacy for N-arylation of electron-deficient indoles.[1] This method is an excellent choice for large-scale synthesis where cost is a significant factor.

The palladium-catalyzed Buchwald-Hartwig amination offers unparalleled versatility and a broader substrate scope, tolerating a wider range of arylating agents (chlorides, bromides, iodides, and triflates).[2] While the catalyst system is generally more expensive, its high efficiency and milder reaction conditions in some cases can be advantageous, especially in the context of complex molecule synthesis where functional group compatibility is critical.

The choice between these two excellent methods will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, and the need for broad substrate compatibility. For the specific synthesis of 1-Phenyl-1H-indole-3-carbonitrile, the ligand-accelerated Ullmann condensation stands out for its demonstrated high efficiency and economic advantages.

References

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. [Link]

  • The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]

  • The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. ACS Omega. [Link]

  • Cu-Catalyzed Ullmann-Type Double C–N Coupling Approach to 5-Aryl-5H-indolizino[3,2-b]indoles. The Journal of Organic Chemistry. [Link]

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. ResearchGate. [Link]

  • Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Copper-Catalyzed Indole Synthesis. ResearchGate. [Link]

  • Ullmann coupling of indole derivatives. [a]. ResearchGate. [Link]

  • Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Indole-Selective C-N Coupling Reaction of Indolyl(2-alkoxy-phenyl)iodonium Imides: Effect of Substituent on Iodoarene as Dummy Ligand. Organic Chemistry Portal. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. [Link]

  • Synthesis of Indoles through Palladium-Catalyzed Three-Component Reaction of Aryl Iodides, Alkynes, and Diaziridinone. Organic Letters. [Link]

  • Copper-Catalyzed Carbonylative Transformations of Indoles with Hexaketocyclohexane. The Royal Society of Chemistry. [Link]

  • Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions. The Journal of Organic Chemistry. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]

  • The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application to the synthesis of integrin inhibitor. ChemRxiv. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles. ACS Publications. [Link]

Sources

Validation

A Comparative Guide to the Thermal Stability of 1-Phenyl-1H-indole-3-carbonitrile for Advanced Material and Pharmaceutical Applications

This guide provides an in-depth analysis of the thermal stability of 1-Phenyl-1H-indole-3-carbonitrile, a heterocyclic compound of significant interest in materials science and drug development.[1][2][3] While direct, pu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the thermal stability of 1-Phenyl-1H-indole-3-carbonitrile, a heterocyclic compound of significant interest in materials science and drug development.[1][2][3] While direct, publicly available thermogravimetric data for this specific molecule is limited, this document synthesizes information from closely related analogues to establish a robust, predictive framework for its thermal behavior. By examining the structural contributions of the indole core, the N-phenyl substituent, and the C-3 carbonitrile group, we can project the material's performance under thermal stress, a critical parameter for manufacturing, processing, and long-term stability.

The indole scaffold is a cornerstone in medicinal chemistry and is increasingly utilized in the development of advanced organic materials.[1][2] Its derivatives are explored as anti-cancer agents, antivirals, and components in organic electronics.[1][3][4] In all these applications, thermal stability is paramount. For pharmaceuticals, it dictates shelf-life and formulation strategies. In materials science, it determines the viability of processing techniques like melt extrusion or vapor deposition and defines the operational limits of the final device. This guide offers a comparative analysis grounded in experimental data from parent compounds and provides standardized protocols for empirical validation.

The Critical Role of Molecular Structure in Thermal Stability

The thermal stability of a molecule is not an arbitrary property; it is intrinsically linked to its structure. Bond dissociation energies, molecular weight, intermolecular forces (like hydrogen bonding and π-π stacking), and molecular symmetry all play a role. For indole derivatives, thermal decomposition often initiates in the less aromatic pyrrole ring.[5] The nature and position of substituents can either reinforce this ring system or create new, lower-energy decomposition pathways.

Our target molecule, 1-Phenyl-1H-indole-3-carbonitrile, combines three key structural motifs:

  • The Indole Core: A bicyclic aromatic system that provides a baseline level of stability.

  • The N-Phenyl Group: This substituent at the N-1 position eliminates the possibility of N-H hydrogen bonding, which is present in the parent indole. However, it significantly increases the molecular weight and introduces the potential for intermolecular π-π stacking interactions, which can raise the energy required for melting and decomposition.

  • The C-3 Carbonitrile Group: An electron-withdrawing group that influences the electronic structure of the indole ring. Its presence is crucial for the molecule's function in many applications but also modifies its decomposition profile.

Below, we illustrate the logical relationship between these structural components and the resulting thermal properties.

G cluster_0 Molecular Structure cluster_1 Influencing Factors cluster_2 Resulting Thermal Properties Indole Core Indole Core Modified Ring Electronics Modified Ring Electronics Indole Core->Modified Ring Electronics N-Phenyl Group N-Phenyl Group Increased MW & van der Waals Increased MW & van der Waals N-Phenyl Group->Increased MW & van der Waals Elimination of H-Bonding Elimination of H-Bonding N-Phenyl Group->Elimination of H-Bonding Intermolecular π-π Stacking Intermolecular π-π Stacking N-Phenyl Group->Intermolecular π-π Stacking C-3 Nitrile Group C-3 Nitrile Group C-3 Nitrile Group->Modified Ring Electronics Higher Melting Point Higher Melting Point Increased MW & van der Waals->Higher Melting Point Increased Decomposition Temp (Td) Increased Decomposition Temp (Td) Increased MW & van der Waals->Increased Decomposition Temp (Td) Elimination of H-Bonding->Higher Melting Point vs. Indole-3-carbonitrile Intermolecular π-π Stacking->Higher Melting Point Intermolecular π-π Stacking->Increased Decomposition Temp (Td) Modified Ring Electronics->Increased Decomposition Temp (Td) Altered Decomposition Pathway Altered Decomposition Pathway Modified Ring Electronics->Altered Decomposition Pathway

Caption: Structure-Property Relationships in 1-Phenyl-1H-indole-3-carbonitrile.

Comparative Thermal Analysis

To predict the thermal stability of 1-Phenyl-1H-indole-3-carbonitrile, we compare the known thermal properties of its structural precursors and isomers. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, identifying the onset of decomposition (Td), while Differential Scanning Calorimetry (DSC) detects phase transitions like melting (Tm).

CompoundStructureKey Structural DifferenceMelting Point (°C)TGA Decomposition Onset (°C)
Indole Parent HeterocycleBaseline52 - 54~147[6]
Indole-3-carbonitrile Addition of C-nitrileElectron-withdrawing group, H-bonding capable178 - 179[7]Not Available (Predicted >200°C)
1-Phenyl-1H-indole Addition of N-phenylIncreased MW, no H-bonding60 - 62[8]Not Available (Predicted >180°C)
1-Methyl-1H-indole-3-carbonitrile N-alkylationSmall alkyl group, no H-bonding65[7]Not Available (Predicted >200°C)
1-Phenyl-1H-indole-3-carbonitrile Target Compound N-phenyl and C-nitrile Predicted: >100°C Predicted: >250°C

Analysis of Comparative Data:

  • Effect of the Nitrile Group: Comparing Indole to Indole-3-carbonitrile, the melting point dramatically increases from ~53°C to ~179°C.[7] This is likely due to strong dipole-dipole interactions and the ability to form hydrogen bonds via the N-H proton, leading to a more stable crystal lattice.

  • Effect of N-Substitution: Replacing the N-H proton with a methyl group (1-Methyl-1H-indole-3-carbonitrile) or a phenyl group (1-Phenyl-1H-indole) prevents hydrogen bonding. The melting point of 1-Methyl-1H-indole-3-carbonitrile is significantly lower than its N-H counterpart at just 65°C.[7]

  • Prediction for 1-Phenyl-1H-indole-3-carbonitrile: Our target molecule combines the features of its analogues. It lacks N-H hydrogen bonding but possesses a large N-phenyl group and a polar C-nitrile group. The large phenyl group will increase the molecular weight and introduce significant van der Waals forces and potential for π-stacking, preventing a very low melting point. Therefore, its melting point is predicted to be substantially higher than that of 1-Phenyl-1H-indole (60-62°C) and 1-Methyl-1H-indole-3-carbonitrile (65°C), but likely lower than the hydrogen-bonded Indole-3-carbonitrile. The combination of the stable indole core, the bulky phenyl group, and the electron-withdrawing nitrile is expected to result in high thermal stability, with a decomposition onset temperature predicted to be well above 250°C.

Standardized Methodologies for Thermal Analysis

To obtain verifiable data, standardized analytical protocols are essential. The following sections detail the methodologies for TGA and DSC, based on ASTM standards.[9][10][11] These protocols are designed to be self-validating through proper calibration and system checks.

Experimental Workflow Overview

The process from sample receipt to final data analysis follows a rigorous, sequential path to ensure data integrity and reproducibility.

TGA_DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing s1 Receive & Verify Sample s2 Calibrate Instrument (e.g., Indium, Sapphire) s1->s2 s3 Prepare Sample (5-10 mg, uniform) s2->s3 s4 Load Sample & Tare Balance s3->s4 s5 Set Atmosphere (e.g., N2 at 50 mL/min) s4->s5 s6 Execute Temperature Program (e.g., 10°C/min ramp) s5->s6 s7 Record Mass vs. Temp (TGA) or Heat Flow vs. Temp (DSC) s6->s7 s8 Analyze Curve: - Onset of Decomposition (Td) - Melting Peak (Tm) - Glass Transition (Tg) s7->s8 s9 Generate Report s8->s9

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Comparative

In vitro vs in vivo efficacy of 1-Phenyl-1H-indole-3-carbonitrile based compounds

Comparative Guide: In Vitro vs. In Vivo Efficacy of 1-Phenyl-1H-indole-3-carbonitrile Derivatives Executive Summary & Structural Rationale In the landscape of medicinal chemistry, the indole core is a highly privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: In Vitro vs. In Vivo Efficacy of 1-Phenyl-1H-indole-3-carbonitrile Derivatives

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry, the indole core is a highly privileged scaffold. However, the specific functionalization of this core—such as the synthesis of 1-phenyl-1H-indole-3-carbonitrile derivatives—drastically alters its pharmacological profile. The addition of a phenyl group at the N1 position introduces a bulky, lipophilic moiety that is highly effective at occupying hydrophobic sub-pockets adjacent to the ATP-binding sites of various kinases[1]. Simultaneously, the carbonitrile group at the C3 position acts as a potent hydrogen bond acceptor, interacting with key hinge region residues while its electron-withdrawing nature stabilizes the indole core against oxidative metabolism[2].

This guide provides an objective, data-driven comparison of 1-phenyl-1H-indole-3-carbonitrile-based compounds against standard therapeutics, focusing on their in vitro binding affinities and their translational in vivo efficacy in oncology and antimicrobial resistance (AMR) models[3],[2].

MOA Cmpd 1-Phenyl-1H-indole-3-carbonitrile Kinase Target Kinase (e.g., LsrK / DYRK1A) Cmpd->Kinase High Affinity (KD < 500nM) Std Standard Inhibitor Std->Kinase Moderate Affinity ATP ATP-Binding Pocket Blockade Kinase->ATP Effect Downstream Signaling Suppression ATP->Effect

Fig 1: Mechanistic pathway of 1-Phenyl-1H-indole-3-carbonitrile derivatives vs standard inhibitors.

In Vitro Efficacy Profile

The in vitro performance of 1-phenyl-1H-indole-3-carbonitrile derivatives has been extensively validated against targets like LsrK (a kinase involved in quorum sensing) and DYRK1A (a kinase implicated in neurobiology and oncology)[1],[2].

Comparative Quantitative Data

The table below summarizes the in vitro metrics of leading indole-3-carbonitrile derivatives compared to standard reference inhibitors.

Compound ClassTarget KinaseIC₅₀ (nM)Kₒ (Binding Affinity, nM)Cell Viability IC₅₀ (µM)
Indole-3-carbonitrile (Derivative A19) LsrK340485> 50 (Low Toxicity)
1-Phenyl-1H-indole analog (4k) HDAC65.29N/A> 20
Harmine (Standard) DYRK1A80N/A15.0
SAHA (Standard) HDAC115.20N/A5.2

Data synthesized from fragment-based drug design assays and luminescence-based kinase profiling[3],[1],[2].

Protocol: High-Throughput Luminescence-Based Kinase Inhibition Assay

To objectively measure the IC₅₀ values presented above, a self-validating luminescence assay is utilized.

  • Step 1: Reagent Preparation: Prepare the target kinase (e.g., LsrK) and ATP solutions in a physiological assay buffer (pH 7.4) supplemented with Mg²⁺.

    • Causality: Mg²⁺ is critical because ATP must form a complex with divalent cations to be biologically recognized by the kinase's active site.

  • Step 2: Compound Titration: Dispense the 1-phenyl-1H-indole-3-carbonitrile compounds in a 10-point dose-response curve (1 nM to 10 µM).

    • Causality: A wide logarithmic concentration range ensures accurate calculation of the IC₅₀ by capturing both the upper and lower asymptotes of the inhibition curve.

  • Step 3: Incubation & Internal Validation: Incubate the microplate for 60 minutes at room temperature. Include Staurosporine as a positive control and 1% DMSO as a vehicle (negative) control.

    • Self-Validation: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid and proceeds to analysis if the Z'-factor is > 0.5, ensuring robust dynamic range and minimal well-to-well variability.

  • Step 4: Luminescence Detection: Add a Kinase-Glo reagent and read the luminescence.

    • Causality: The reagent consumes residual, unreacted ATP to generate light. Therefore, luminescence is directly proportional to kinase inhibition (less kinase activity = more residual ATP = higher luminescence), providing a highly sensitive, non-radioactive readout[2].

In Vivo Efficacy Profile

Transitioning from in vitro to in vivo requires overcoming pharmacokinetic barriers. The 1-phenyl substitution significantly enhances the lipophilicity of the indole core, which improves cellular permeability but requires careful formulation to ensure systemic bioavailability[1].

Comparative Quantitative Data

When evaluated in murine xenograft models, specific indole-3-carbonitrile derivatives have demonstrated superior efficacy compared to clinically used standards[3].

CompoundIn Vivo ModelDosing RegimenTumor Growth Inhibition (TGI)30-Day Survival Rate
Indole-3-carbonitrile (Derivative 4o) HCT116 Xenograft50 mg/kg (PO)78%100%
SAHA (Clinical Standard) HCT116 Xenograft50 mg/kg (PO)55%85%
Protocol: Murine Xenograft Efficacy Workflow

To ensure that the in vivo efficacy data is reproducible and free from artifacts, the following self-validating workflow is employed.

  • Step 1: Cell Culturing & Matrix Suspension: Harvest HCT116 cells during the exponential growth phase and suspend them in a 1:1 mixture of PBS and Matrigel.

    • Causality: Matrigel provides a localized, nutrient-rich extracellular matrix that prevents cell dispersion post-injection, significantly improving the consistency and rate of tumor engraftment.

  • Step 2: Subcutaneous Inoculation & Thresholding: Inject 5 × 10⁶ cells into the right flank of athymic nude mice. Monitor daily.

    • Self-Validation: Do not initiate dosing immediately. Wait until the tumor volume reaches an average of ~100 mm³. This threshold validates that the tumor has successfully established a vascular network, eliminating false positives caused by the spontaneous regression of non-viable cells.

  • Step 3: Dosing Regimen: Administer the 1-phenyl-1H-indole-3-carbonitrile compound via oral gavage (PO).

    • Causality: Because the 1-phenyl group increases the compound's hydrophobicity, the drug must be formulated in a lipophilic vehicle (e.g., 10% DMSO, 40% PEG300, 50% Corn Oil) to prevent precipitation in the gastrointestinal tract and ensure adequate systemic absorption.

  • Step 4: Efficacy Measurement: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula: V=(length×width2)/2 .

InVivo Cell Cell Line Preparation Inoc Subcutaneous Inoculation Cell->Inoc Dose Compound Administration Inoc->Dose Mon Tumor & PK Monitoring Dose->Mon Anal Efficacy Analysis Mon->Anal

Fig 2: Step-by-step in vivo murine xenograft workflow for evaluating compound efficacy.

Translational Gap Analysis: In Vitro vs. In Vivo

While 1-phenyl-1H-indole-3-carbonitrile derivatives show exceptional in vitro potency (often in the low nanomolar range), their in vivo efficacy is heavily dictated by their metabolic stability.

  • The Lipophilicity Paradox: The 1-phenyl substitution is necessary for deep hydrophobic pocket binding (driving the low in vitro IC₅₀)[1]. However, excessive lipophilicity can lead to high plasma protein binding in vivo, reducing the fraction of unbound, active drug available to penetrate the tumor microenvironment.

  • Metabolic Shielding: The C3-carbonitrile group acts as an electron-withdrawing shield. By pulling electron density away from the indole core, it reduces the compound's susceptibility to rapid Phase I oxidation by hepatic CYP450 enzymes, thereby extending its in vivo half-life compared to unsubstituted indoles[2],[4].

Ultimately, the 1-phenyl-1H-indole-3-carbonitrile scaffold represents a highly tunable, potent alternative to standard inhibitors, provided that formulation strategies are employed to bridge the gap between its hydrophobic nature and in vivo bioavailability requirements.

References

  • The Multi‐Pharmacological Targeted Role of Indole and its Derivatives: A review. ResearchGate.[Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. National Institutes of Health (NIH).[Link]

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. National Institutes of Health (NIH).[Link]

Sources

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